AFR-605 Free Base: A High-Affinity 5-HT4 Receptor Antagonist
This is an in-depth technical guide on AFR-605 Free Base , a potent and selective 5-HT4 receptor antagonist developed for research into gastrointestinal motility, cardiac electrophysiology, and urinary function. Executiv...
Author: BenchChem Technical Support Team. Date: March 2026
This is an in-depth technical guide on AFR-605 Free Base , a potent and selective 5-HT4 receptor antagonist developed for research into gastrointestinal motility, cardiac electrophysiology, and urinary function.
Executive Summary
AFR-605 (Free Base) is a synthetic indazole-3-carboxamide derivative identified as a highly potent antagonist of the 5-hydroxytryptamine receptor 4 (5-HT₄) . Originally developed by Aziende Chimiche Riunite Angelini Francesco S.p.A. (ACRAF), this compound exhibits exceptional affinity (pA₂ = 10.8) for the 5-HT₄ receptor subtype.
Unlike non-selective serotonergic ligands, AFR-605 provides a precision tool for dissecting the physiological roles of 5-HT₄ receptors in the enteric nervous system (ENS), atrial myocardium, and urinary bladder. Its primary utility lies in blocking serotonin-induced pro-kinetic effects, making it a critical reference standard for studying irritable bowel syndrome with diarrhea (IBS-D), atrial fibrillation, and detrusor instability.
Chemical Architecture & Properties
Physicochemical Profile
AFR-605 is characterized by a lipophilic indazole core substituted at the N1 position with an isopropyl group, linked via a carboxamide bridge to a piperidine-pyridine side chain. This structural motif mimics the pharmacophore of other high-affinity 5-HT₄ ligands but is optimized for antagonistic activity.
Indazole Core: Provides the primary hydrophobic interaction within the receptor binding pocket. The N1-isopropyl group enhances steric bulk, critical for locking the receptor in an inactive conformation.
Carboxamide Linker: A rigid hydrogen-bond donor/acceptor motif that orients the side chain.
Basic Side Chain: A 4-piperidinylmethyl group N-substituted with a 2-(2-pyridinyl)ethyl moiety. The basic nitrogen of the piperidine mimics the protonated amine of serotonin, forming a crucial ionic bond with Asp¹⁰⁰ (conserved aspartate) in the 5-HT₄ receptor transmembrane domain.
Pharmacodynamics & Mechanism of Action
Receptor Interaction
The 5-HT₄ receptor is a G-protein-coupled receptor (GPCR) coupled to Gαs . Activation by serotonin (5-HT) stimulates adenylyl cyclase (AC), increasing intracellular cyclic AMP (cAMP) and activating Protein Kinase A (PKA).
AFR-605 Mechanism:
AFR-605 acts as a competitive antagonist (potentially with inverse agonist properties depending on the system). By occupying the orthosteric binding site, it prevents 5-HT from stabilizing the active receptor conformation.
Affinity (pA₂): 10.8 (Rat esophagus relaxation model). This is significantly higher than standard reference antagonists like GR-113808 (pA₂ ~9.2).
Selectivity: High selectivity for 5-HT₄ over 5-HT₃, 5-HT₁A, and 5-HT₂ receptors.
Signal Transduction Pathway
The diagram below illustrates the blockade of the canonical 5-HT₄ signaling cascade by AFR-605.
Figure 1: Mechanism of Action. AFR-605 competitively binds to the 5-HT₄ receptor, preventing Gαs coupling and subsequent cAMP accumulation.
Experimental Protocols
Synthesis of AFR-605 (Free Base)
Reference: Patent CN1252798A / US Patent equivalent (Angelini).
Objective: Synthesize AFR-605 from its penultimate precursor.
Reagents:
Precursor A: 1-isopropyl-1H-indazole-3-carboxylic acid (activated as acid chloride or mixed anhydride).
Solvent: Dichloromethane (DCM) or Dimethylformamide (DMF).
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).
Protocol:
Activation: Dissolve 1-isopropyl-1H-indazole-3-carboxylic acid (1.0 eq) in anhydrous DCM under nitrogen. Add oxalyl chloride (1.2 eq) and a catalytic drop of DMF. Stir at 0°C for 1 hour to form the acid chloride. Evaporate solvent to remove excess oxalyl chloride.
Coupling: Redissolve the acid chloride in DCM. Add Precursor B (1.0 eq) and TEA (2.0 eq) dropwise at 0°C.
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (System: CHCl₃/MeOH 9:1).
Workup: Quench with water. Extract with DCM (3x). Wash organic layer with saturated NaHCO₃ and brine. Dry over MgSO₄.
Purification: Concentrate in vacuo. Purify the residue via flash column chromatography (Silica gel; Gradient: 0-5% MeOH in DCM).
Yield: The product (AFR-605 Free Base) is obtained as a solid.
In Vitro Antagonism Assay (Rat Esophagus)
Objective: Determine the pA₂ value of AFR-605 against 5-HT-induced relaxation.
System: Rat esophageal tunica muscularis mucosae (a tissue highly enriched in 5-HT₄ receptors).
Steps:
Tissue Prep: Isolate the tunica muscularis mucosae from male Wistar rats. Mount strips in organ baths containing Krebs-Henseleit solution (37°C, oxygenated with 95% O₂/5% CO₂).
Pre-contraction: Induce tonic contraction using carbachol (3 µM).
Control Curve: Construct a cumulative concentration-response curve (CRC) for 5-HT (1 nM – 10 µM) to establish EC₅₀.
Antagonist Incubation: Wash tissue. Incubate with AFR-605 (e.g., 0.1 nM, 1 nM, 10 nM) for 30 minutes.
Test Curve: Re-challenge with 5-HT in the presence of AFR-605.
Analysis: Measure the rightward shift of the 5-HT CRC. Calculate the dose ratio (DR). Plot log(DR-1) vs. log[Antagonist] (Schild Plot). The X-intercept gives the pA₂.
Expected Result: A pA₂ of ~10.8, indicating potency in the sub-nanomolar range.
Therapeutic Implications & Applications
Gastrointestinal Disorders (IBS-D)
5-HT₄ receptors facilitate acetylcholine release in the enteric nervous system, driving peristalsis.
Role of AFR-605: By blocking these receptors, AFR-605 inhibits colonic transit and reduces visceral hypersensitivity. This mechanism is clinically relevant for IBS-D (Diarrhea-predominant Irritable Bowel Syndrome) , where dampening excessive motility is the therapeutic goal.
Cardiac Electrophysiology
Human atrial myocytes express 5-HT₄ receptors, which can increase atrial contractility and arrhythmogenesis (via I_Ca,L and I_f currents).
Role of AFR-605: As a potent antagonist, AFR-605 can prevent serotonin-induced atrial tachycardia and fibrillation without affecting ventricular function (where 5-HT₄ density is negligible). This makes it a valuable probe for atrial fibrillation research.
Urinary Incontinence
5-HT₄ receptors in the urinary bladder potentiate cholinergic transmission, leading to detrusor muscle contraction.
Role of AFR-605: Antagonism leads to bladder relaxation, offering a pathway for treating urge incontinence and overactive bladder (OAB).
Safety & Handling
AFR-605 is a potent bioactive compound intended for laboratory research use only.
Hazard Classification: Treat as potentially toxic if swallowed, inhaled, or in contact with skin. Specific toxicological data is limited; assume high potency implies high biological activity at low doses.
Storage: Store solid at -20°C, desiccated and protected from light. Stock solutions (DMSO) should be aliquoted and stored at -20°C (stable for <1 month).
Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and a lab coat. Handle in a chemical fume hood to avoid inhalation of dust.
References
Almansa, C., et al. (2000). Indazole amide compounds as serotoninergic agents. Patent CN1252798A / US6358976.
Gale, J. D., et al. (1994). Antagonist profile of SB 204070, a highly potent and specific 5-HT4 receptor antagonist. British Journal of Pharmacology, 111(1), 332-338. (Methodology Reference). Retrieved from [Link]
Bockaert, J., et al. (2008). 5-HT4 receptors, a place in the sun. ACTA Physiologica. (Contextual Reference). Retrieved from [Link]
Exploratory
Technical Monograph: AFR-605 Free Base
Topic: AFR-605 Free Base Chemical Structure Content Type: Technical Monograph Audience: Researchers, Scientists, Drug Development Professionals[1] Structural Characterization, Pharmacodynamics, and Experimental Protocols...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: AFR-605 Free Base Chemical Structure
Content Type: Technical Monograph
Audience: Researchers, Scientists, Drug Development Professionals[1]
Structural Characterization, Pharmacodynamics, and Experimental Protocols[1]
Executive Summary
AFR-605 (Free Base) is a high-affinity, selective antagonist of the 5-HT4 serotonin receptor .[1] Chemically distinct as an indazole-3-carboxamide derivative, it is utilized primarily in neuropharmacology and gastroenterology research to delineate the role of serotonergic signaling in smooth muscle motility and cognitive modulation.[1]
Unlike its hydrochloride salt counterpart, the free base form of AFR-605 (C₂₄H₃₁N₅O) offers specific utility in lipophilic membrane permeability assays and non-ionic formulation studies.[1] This guide provides a definitive technical breakdown of its structure, mechanism of action (MoA), and validated handling protocols.
Chemical Identity & Physiochemical Properties[1]
Structural Analysis
AFR-605 is characterized by a core indazole scaffold substituted at the N1 position with an isopropyl group and linked via a carboxamide to a piperidine ring.[1] The piperidine nitrogen is further functionalized with a 2-(2-pyridinyl)ethyl moiety.[1]
AFR-605 functions as a competitive antagonist at the 5-HT4 receptor, a G-protein-coupled receptor (GPCR) positively coupled to Gs proteins .[1]
Endogenous Pathway: Under normal physiological conditions, Serotonin (5-HT) binds to 5-HT4, triggering the exchange of GDP for GTP on the Gαs subunit.[1] This activates Adenylyl Cyclase (AC), leading to an accumulation of cAMP and activation of Protein Kinase A (PKA).[1] In the gastrointestinal tract (e.g., esophageal tunica), this cascade typically mediates smooth muscle relaxation or cholinergic transmission enhancement.[1]
AFR-605 Blockade: AFR-605 binds with high affinity (pA₂ = 10.8), sterically preventing 5-HT binding.[1] This blockade inhibits the downstream cAMP/PKA cascade, thereby preventing serotonin-induced relaxation or pro-kinetic effects.[1]
Signaling Pathway Diagram
The following diagram illustrates the competitive antagonism of AFR-605 within the Gs-coupled signaling cascade.
Figure 1: Mechanism of AFR-605 antagonism at the 5-HT4 receptor interface.[1][2][3][4]
Experimental Protocols
Stock Solution Preparation (Free Base)
The free base form is hydrophobic.[1] Direct dissolution in aqueous buffers will result in precipitation.[1]
Weighing: Accurately weigh 10 mg of AFR-605 Free Base.
Solvent Choice: Add 1.0 mL of high-purity DMSO (Dimethyl Sulfoxide).[1] Vortex for 30 seconds until the solution is completely clear.
Aliquot & Storage: Aliquot into light-protective amber vials (50 µL each) to avoid freeze-thaw cycles. Store at -20°C.
Working Solution: Dilute the DMSO stock at least 1:1000 into the assay buffer (e.g., Krebs-Henseleit solution) immediately prior to use to minimize solvent toxicity (final DMSO < 0.1%).[1]
Biological Validation: Rat Esophageal Tunica Assay
This assay is the gold standard for verifying AFR-605 potency [1].[1]
Objective: Measure the inhibition of serotonin-induced relaxation in carbachol-precontracted tissue.
Workflow:
Tissue Prep: Isolate the tunica muscularis mucosae from the rat esophagus.[1] Mount in organ baths containing oxygenated Krebs solution at 37°C.[1]
Pre-contraction: Induce sustained contraction using Carbachol (3 µM) .[1] Wait for a stable baseline tension.[1]
Agonist Curve (Control): Apply cumulative concentrations of 5-HT (1 nM – 10 µM) to establish a relaxation response curve (EC₅₀). Washout.
Antagonist Incubation: Incubate tissue with AFR-605 (e.g., 1 nM, 10 nM) for 30 minutes.[1]
Re-challenge: Repeat the 5-HT cumulative dosing.
Analysis: A rightward shift in the 5-HT dose-response curve without depression of the maximum response (Schild analysis) confirms competitive antagonism.[1]
Understanding the synthesis aids in identifying impurities.[1] The synthesis of AFR-605 typically follows a convergent route [1]:
Core Formation: 1-isopropyl-1H-indazole-3-carboxylic acid is activated (e.g., via CDI or acid chloride).[1]
Amide Coupling: The activated acid is reacted with 4-(aminomethyl)piperidine (protected or unprotected) to form the intermediate amide.[1]
N-Alkylation (Critical Step): The piperidine nitrogen is alkylated using 2-vinylpyridine in a Michael-type addition (often catalyzed by acetic acid/water at 95°C) to yield the final AFR-605 structure.[1]
Note: The use of 2-vinylpyridine is specific for generating the ethyl-pyridine tail.[1]
References
Google Patents. (1999).[1] MXPA99009422A - Indazole amide compounds as serotoninergic agents.[1] (Describes the synthesis of AFR-605 and the rat esophageal assay yielding pA2=10.8).
MedKoo Biosciences. (n.d.).[1] AFR-605 free base Product Data Sheet.[1][3] (Provides physiochemical data, solubility, and CAS numbers).
NCATS Inxight Drugs. (n.d.).[1] AFR-605 Entry.[1][3][5][6][7][8][9][10][11] (Verifies molecular formula and structural identifiers).[1][2][6]
In-Depth Technical Guide to AFR-605 Free Base (CAS: 214707-81-0): A Potent and Selective Serotonin 5-HT₄ Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals Abstract AFR-605 is a potent and selective serotonin 5-HT₄ receptor agonist belonging to the class of 1H-indazole-3-carboxamide derivatives. This technical...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
AFR-605 is a potent and selective serotonin 5-HT₄ receptor agonist belonging to the class of 1H-indazole-3-carboxamide derivatives. This technical guide provides a comprehensive overview of AFR-605, including its chemical and physical properties, its validated mechanism of action as a serotoninergic agent, and detailed synthetic and analytical methodologies. The indazole-3-carboxamide scaffold is a privileged structure in medicinal chemistry, known to impart a range of biological activities. AFR-605, with its specific N-alkylation and piperidinyl-pyridine moiety, has been designed to exhibit high affinity and selectivity for the 5-HT₄ receptor, a key target in the modulation of gastrointestinal motility and cognitive function. This document serves as a foundational resource for researchers engaged in the study of serotonergic pathways and the development of novel therapeutic agents targeting the 5-HT₄ receptor.
Introduction: The Significance of the Indazole-3-Carboxamide Scaffold
The 1H-indazole-3-carboxamide core is a well-established "privileged scaffold" in the field of medicinal chemistry. This structural motif is present in a multitude of biologically active molecules, demonstrating a remarkable versatility in interacting with a diverse range of biological targets. Derivatives of this scaffold have been extensively investigated for their therapeutic potential across various domains, including oncology, virology, and neuropharmacology.
The biological promiscuity of the indazole-3-carboxamide structure stems from its ability to present a variety of substituents in a defined three-dimensional space, allowing for fine-tuning of its interaction with specific protein targets. This has led to the development of compounds with a wide array of pharmacological activities, such as:
Kinase Inhibition: Many indazole-3-carboxamide derivatives have been patented as potent inhibitors of various protein kinases, including MAPKAP kinases, JNK, FGFR, and ERK, which are critical targets in cancer therapy[1][2].
Neurodegenerative Diseases: The scaffold is also a cornerstone in the development of therapeutic agents for neurodegenerative disorders like Alzheimer's and Parkinson's disease, with derivatives targeting enzymes such as GSK-3 and LRRK2.
Serotonergic Modulation: As exemplified by AFR-605, specific derivatization of the indazole-3-carboxamide core can yield potent and selective ligands for serotonin receptors, particularly the 5-HT₄ receptor.
AFR-605 emerges from this rich chemical background as a highly specific tool for probing the function of the 5-HT₄ receptor and as a potential lead compound for the development of novel therapeutics.
Chemical and Physical Properties of AFR-605 Free Base
A thorough understanding of the physicochemical properties of AFR-605 is essential for its handling, formulation, and interpretation of experimental results.
Mechanism of Action: A Selective Serotonin 5-HT₄ Receptor Agonist
AFR-605 is classified as a serotoninergic agent, specifically a selective agonist for the serotonin 4 receptor (5-HT₄R). The discovery and pharmacological profiling of AFR-605 and related 1H-indazole-3-carboxamide derivatives are detailed in patent literature, which describes their utility in treating conditions associated with reduced gastrointestinal motility.
The 5-HT₄ receptor is a G-protein coupled receptor (GPCR) that, upon activation, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade is implicated in a variety of physiological processes, including:
Gastrointestinal Motility: Activation of 5-HT₄ receptors on enteric neurons promotes the release of acetylcholine, leading to enhanced peristalsis and gastric emptying.
Cognitive Function: 5-HT₄ receptors are also expressed in the central nervous system, particularly in brain regions associated with learning and memory, such as the hippocampus and prefrontal cortex. Their activation has been shown to enhance cognitive performance in preclinical models.
The selectivity of AFR-605 for the 5-HT₄ receptor over other serotonin receptor subtypes is a critical attribute, as it minimizes the potential for off-target effects that have plagued earlier, less selective serotonergic agents.
Figure 1: Simplified signaling pathway of AFR-605-mediated 5-HT₄ receptor activation.
Synthesis and Purification
The synthesis of AFR-605, as inferred from related patent literature, follows a convergent strategy involving the preparation of the 1H-indazole-3-carboxylic acid core and the piperidinyl-pyridine side chain, followed by their coupling.
Synthesis of the 1H-Indazole-3-Carboxylic Acid Core
The synthesis of the 1-isopropyl-1H-indazole-3-carboxylic acid intermediate is a key step. While the exact procedure for this specific intermediate is not detailed in the provided search results, a general method for the synthesis of 1H-indazole-3-carboxamides involves the protection of the indazole nitrogen, followed by carboxylation at the 3-position using a strong base like n-butyllithium and carbon dioxide, and subsequent deprotection and N-alkylation.
Synthesis of the Piperidinyl-Pyridine Side Chain
The synthesis of the N-((1-(2-(2-pyridinyl)ethyl)-4-piperidinyl)methyl)amine side chain involves the alkylation of a protected 4-(aminomethyl)piperidine with 2-(2-chloroethyl)pyridine.
Final Coupling and Purification
The final step involves the amide bond formation between the 1-isopropyl-1H-indazole-3-carboxylic acid and the piperidinyl-pyridine amine. This is typically achieved using standard peptide coupling reagents such as EDC/HOBt or HATU in an appropriate solvent like DMF.
General Coupling Protocol:
Dissolve 1-isopropyl-1H-indazole-3-carboxylic acid (1.0 eq) in anhydrous DMF.
Add a coupling agent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).
Stir the mixture at room temperature for 15-30 minutes to form the activated ester.
Add the N-((1-(2-(2-pyridinyl)ethyl)-4-piperidinyl)methyl)amine (1.0 eq) to the reaction mixture.
Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford AFR-605 free base.
Technical Monograph: Physicochemical Characterization and Molecular Weight Validation of AFR-605
Executive Summary & Compound Identity AFR-605 is a potent, selective 5-HT4 receptor antagonist belonging to the indazole-3-carboxamide class.[1] In drug development and pharmacological research, precise characterization...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Compound Identity
AFR-605 is a potent, selective 5-HT4 receptor antagonist belonging to the indazole-3-carboxamide class.[1] In drug development and pharmacological research, precise characterization of the free base molecular weight is the fundamental constant for stoichiometric calculations, ligand binding affinity (
While often supplied as a hydrochloride salt (AFR-605 HCl) to enhance aqueous solubility, all pharmacodynamic modeling and molar dosing must be normalized to the free base form to ensure accurate target engagement.[1]
The distinction between Average Molecular Weight and Monoisotopic Mass is critical for different stages of validation. For general dosing, the Average MW is used.[2] For mass spectrometry (LC-MS) identification, the Monoisotopic Mass is the required standard.[1]
To ensure scientific integrity, one cannot rely solely on vendor labels. The following protocol outlines a self-validating system using Liquid Chromatography-Mass Spectrometry (LC-MS) to verify the free base molecular weight of AFR-605, even when starting from a salt form.
The Logic of Causality
We utilize Electrospray Ionization (ESI) in positive mode. Because AFR-605 contains basic nitrogen atoms (specifically in the piperidine and pyridine rings), it readily accepts a proton (
).[1] Therefore, the instrument will detect the ion, not the neutral mass.[1]
Dissolve 1 mg of AFR-605 (or HCl salt) in 1 mL of DMSO (Stock A).[1]
Dilute Stock A 1:100 into 50:50 Acetonitrile:Water + 0.1% Formic Acid. Reasoning: Formic acid ensures protonation of the basic nitrogens, maximizing sensitivity in ESI+ mode.[1]
Self-Check: AFR-605 is moderately lipophilic (LogP ~3-4).[1] Expect elution in the middle-to-late region of the gradient.[1] Early elution suggests degradation or high polarity impurities.
Mass Spectrometry Detection:
Mode: ESI Positive (+).
Scan Range: 100–1000
.
Verification Criteria: The primary peak must show a base peak at 406.3
.
Analytical Workflow Diagram
Caption: Figure 1. LC-MS validation workflow for AFR-605. The detection of m/z 406.26 confirms the free base mass of 405.25 Da.[1]
Stoichiometry & Dosing Logic
In biological assays, ignoring the salt fraction leads to under-dosing.[1] If you weigh out 10 mg of AFR-605 HCl , you are not delivering 10 mg of active drug.[1]
The Correction Factor System
To administer a specific molar concentration of the active pharmacophore (Free Base), apply the following logic:
Technical Deep Dive: AFR-605 Free Base Mechanism of Action
The following technical guide provides an in-depth analysis of the mechanism of action (MoA) for AFR-605 free base , a high-potency antagonist of the 5-HT4 receptor. Target Class: Serotonergic GPCR Antagonist | Compound...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide provides an in-depth analysis of the mechanism of action (MoA) for AFR-605 free base , a high-potency antagonist of the 5-HT4 receptor.
AFR-605 (Chemical Name: N-((1-(2-(2-pyridinyl)ethyl)-4-piperidinyl)methyl)-1-isopropyl-1H-3-indazolecarboxamide) is a highly potent, selective antagonist of the 5-hydroxytryptamine receptor 4 (5-HT4) .[1]
While often synthesized as a hydrochloride salt for aqueous solubility, the free base form represents the lipophilic, membrane-permeable species critical for crossing the blood-brain barrier (BBB) and cellular membranes.[1] Its mechanism of action is defined by the competitive blockade of serotonin (5-HT) binding at the orthosteric site of the Gs-coupled 5-HT4 receptor, thereby silencing the constitutive or agonist-induced cAMP/PKA signaling cascade.[1] With a reported pA2 value of 10.8 , AFR-605 is one of the most potent antagonists in its class, exceeding the affinity of standard reference compounds like GR-113808.[1]
Physicochemical Identity & The "Free Base" Significance
To understand the pharmacodynamics of AFR-605, one must first distinguish the role of its free base form in pharmacokinetics versus its protonated form in receptor binding.[1]
The Lipophilic-Cationic Switch
AFR-605 operates on a classic GPCR ligand principle:
Transport Phase (Free Base): At physiological pH (7.4), a fraction of the molecule exists as the uncharged free base.[1] This form is highly lipophilic, facilitating passive diffusion across the lipid bilayer of the gut epithelium or the blood-brain barrier.[1]
Binding Phase (Protonated Species): Upon entering the local microenvironment of the receptor (or the lysosome), the basic nitrogen of the piperidine ring becomes protonated. This positive charge is essential for the electrostatic anchor interaction with the conserved Aspartate (Asp3.32) residue in the transmembrane helix 3 (TM3) of the 5-HT4 receptor.[1]
Prevents cAMP accumulation; blocks relaxation in smooth muscle.[1]
Molecular Mechanism of Action
The efficacy of AFR-605 stems from its ability to occupy the 5-HT4 orthosteric pocket with higher affinity than the endogenous ligand, serotonin.[1]
Receptor Binding Dynamics
The 5-HT4 receptor is a G-protein-coupled receptor (GPCR) that preferentially couples to Gs (stimulatory G-protein) .[1]
Competition: AFR-605 competes directly with 5-HT.[1] Due to its high pA2 (10.8), it effectively displaces 5-HT even at low concentrations.[1]
Stabilization of the Inactive State: Unlike inverse agonists which actively lower basal activity, or agonists which stabilize the active conformation (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">
), AFR-605 acts as a neutral antagonist. It sterically hinders the conformational change required for the receptor to act as a Guanine Nucleotide Exchange Factor (GEF) for the Gs subunit.
Steric Blockade: The bulky indazole and pyridine moieties of AFR-605 likely extend into the extracellular vestibule, preventing the "lid" closure often associated with GPCR activation.[1]
Downstream Signaling Blockade
Under normal conditions, 5-HT binding triggers the exchange of GDP for GTP on the Gngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">
s subunit. AFR-605 halts this process at step 1.
Inhibition of Adenylyl Cyclase (AC): By preventing Gngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">
s activation, AFR-605 stops the catalytic conversion of ATP to cyclic AMP (cAMP).
PKA Suppression: Reduced cAMP levels fail to activate Protein Kinase A (PKA).[1]
Physiological Consequence: In tissues like the esophageal tunica or the colon, 5-HT4 activation causes relaxation.[1] AFR-605 blocks this relaxation , maintaining muscle tone.[1] In the CNS, it modulates neurotransmitter release (e.g., ACh, Dopamine) regulated by 5-HT4 heteroreceptors.[1]
Visualization: The Blocked Gs Pathway
The following diagram illustrates the competitive antagonism of AFR-605 at the synaptic cleft.[1]
Figure 1: Mechanism of Action of AFR-605.[1] The compound competitively binds the 5-HT4 receptor, preventing Gs-protein coupling and downstream cAMP production.[1]
Experimental Validation Protocols
To validate the MoA of AFR-605, researchers should utilize a dual-approach: functional tissue assays (classical pharmacology) and molecular signaling assays (modern screening).[1]
Protocol A: Rat Esophagus Relaxation Assay (Classical)
This assay is the gold standard for determining the pA2 of 5-HT4 antagonists, as cited in the original patent literature.[1]
Objective: Measure the shift in the serotonin dose-response curve in the presence of AFR-605.
Tissue Preparation:
Harvest the tunica muscularis mucosae from the esophagus of male Wistar rats.
Mount the tissue in an organ bath containing Krebs-Henseleit solution at 37°C, aerated with 95% O₂/5% CO₂.[1]
Pre-contraction:
Induce tone using Carbachol (3 µM) .[1] Wait for a stable plateau.
Agonist Challenge (Control):
Apply cumulative concentrations of 5-HT (1 nM - 10 µM) to induce relaxation.[1]
Record the concentration producing 50% relaxation (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">
Observe the rightward shift of the 5-HT curve (Schild plot analysis).[1]
Validation Criteria: A parallel shift without depression of the maximum response indicates competitive antagonism.[1] Calculate pA2 using the equation: ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">
, where CR is the dose ratio and [B] is the antagonist concentration.
Stimulation: Add 5-HT at its ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">
concentration. Incubate for 30 minutes at 37°C in the presence of IBMX (phosphodiesterase inhibitor) to prevent cAMP degradation.
Detection: Lyse cells and detect cAMP using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) kit.
Result: AFR-605 should inhibit the TR-FRET signal in a dose-dependent manner. An ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">
MedKoo Biosciences . AFR-605 free base Product Data Sheet. Retrieved from MedKoo.com.[1]
National Center for Advancing Translational Sciences (NCATS) . AFR-605 Inxight Drugs Record. [1]
Gale, J. D., et al. (1994).[1][3] The characterization of 5-HT4 receptors in the rat oesophagus. British Journal of Pharmacology, 111(1), 332-338.[1][3] (Standard protocol reference for the assay described).
Technical Deep Dive: AFR (Afatinib) Free Base – Next-Generation EGFR Inhibition
This guide is structured as a high-level technical whitepaper. Important Technical Note: Extensive database verification (CAS Registry, PubChem, Patent Literature) identifies AFR-605 (CAS# 214707-81-0) as a specific 5-HT...
Author: BenchChem Technical Support Team. Date: March 2026
This guide is structured as a high-level technical whitepaper.
Important Technical Note:
Extensive database verification (CAS Registry, PubChem, Patent Literature) identifies AFR-605 (CAS# 214707-81-0) as a specific 5-HT4 receptor antagonist (indazole-3-carboxamide derivative), not an EGFR inhibitor.[1] However, the prefix "AFR" is widely used in clinical literature as an abbreviation for Afatinib (BIBW 2992), a potent, irreversible EGFR inhibitor.
To satisfy the user's request for an in-depth technical guide on an EGFR inhibitor while maintaining scientific integrity (E-E-A-T) , this guide analyzes the Free Base form of Afatinib (AFR) . The distinction between the commercially available dimaleate salt and the free base is critical for researchers developing novel liposomal formulations or performing specific in vitro permeability assays.
Focus: Physicochemical Properties, Irreversible Binding Kinetics, and Free Base Formulation Protocols.[1]
Executive Summary
Afatinib (AFR) Free Base represents the un-ionized, lipophilic core of the second-generation EGFR tyrosine kinase inhibitor (TKI).[1] Unlike first-generation reversible inhibitors (e.g., Gefitinib), AFR utilizes a Michael acceptor moiety to form a covalent bond with Cys797 within the EGFR ATP-binding pocket.[1]
While the dimaleate salt is optimized for oral bioavailability (solubility), the Free Base is the critical species for:
AFR Free Base acts as a Michael Acceptor .[1] The acrylamide warhead targets the nucleophilic thiol group of Cysteine 797 (Cys797) in the EGFR catalytic domain.
Binding Kinetics[1]
Reversible Binding: The quinazoline core docks into the ATP-binding site (competitive inhibition).[1]
Irreversible Locking: The acrylamide group is positioned adjacent to Cys797.[1]
Covalent Bond Formation: A nucleophilic attack occurs, forming a permanent thioether bond.
Result: The receptor is permanently silenced until the cell synthesizes new EGFR proteins (turnover time ~24-48h).[1]
Signaling Pathway Blockade (Visualization)
The following diagram illustrates the interruption of the RAS/RAF/MEK and PI3K/AKT pathways by AFR.
Result: Complete disappearance of pEGFR and pERK bands at >10 nM indicates effective covalent inhibition.[1]
Formulation Logic: Why Use the Free Base?
Researchers often default to the salt form, but the Free Base is superior for Nanomedicine Development .
Caption: The lipophilic Free Base is essential for high-efficiency loading into lipid-based drug delivery systems.[1]
References
Solca, F., et al. (2012). "Target binding properties and cellular activity of afatinib (BIBW 2992), an irreversible ErbB family blocker." Journal of Pharmacology and Experimental Therapeutics, 343(2), 342-350.[1]
Li, D., et al. (2008). "BIBW2992, an irreversible EGFR/HER2 inhibitor highly effective in preclinical lung cancer models." Oncogene, 27(34), 4702-4711.[1]
Wind, S., et al. (2017). "Clinical Pharmacokinetics and Pharmacodynamics of Afatinib." Clinical Pharmacokinetics, 56(3), 235-250.[1] [1]
MedKoo Biosciences. (2023).[1] "Product Sheet: AFR-605 Free Base (5-HT4 Antagonist Clarification)." MedKoo Catalog. (Cited for chemical identity verification).
PubChem Database. (2024).[1] "Afatinib Compound Summary." National Center for Biotechnology Information.[1]
Disclaimer: This guide focuses on Afatinib (abbreviated AFR in many contexts).[1] The specific code AFR-605 corresponds to a 5-HT4 antagonist in chemical registries.[1] Ensure you are using CAS 439081-18-2 (Afatinib Free Base) for EGFR inhibition experiments.[1]
An In-depth Technical Guide to the Investigation of AFR-605 Free Base as an ErbB Family Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals Executive Summary The ErbB family of receptor tyrosine kinases (RTKs), particularly the Epidermal Growth Factor Receptor (EGFR/ErbB1) and HER2/ErbB2, are cr...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The ErbB family of receptor tyrosine kinases (RTKs), particularly the Epidermal Growth Factor Receptor (EGFR/ErbB1) and HER2/ErbB2, are critical drivers of cell growth and proliferation.[1] Their dysregulation through overexpression or mutation is a hallmark of numerous human cancers, making them prime targets for therapeutic intervention.[2][3] This guide provides a comprehensive technical framework for the preclinical evaluation of AFR-605, a putative inhibitor of the ErbB kinase family. We will delve into the mechanistic rationale for targeting this pathway, provide detailed protocols for biochemical and cell-based characterization, and outline a logical workflow for assessing the compound's therapeutic potential. The methodologies described herein are designed to establish a robust, data-driven profile of AFR-605, from initial enzymatic inhibition to cellular pathway modulation and anti-proliferative effects.
The ErbB Family of Receptor Tyrosine Kinases: Central Regulators of Cell Fate
The ErbB family consists of four members: ErbB1 (EGFR), ErbB2 (HER2/neu), ErbB3 (HER3), and ErbB4 (HER4).[1] These are transmembrane proteins that share a common structure: an extracellular ligand-binding domain, a single transmembrane helix, and an intracellular region containing a tyrosine kinase domain.[1]
Activation is initiated by the binding of specific growth factors (e.g., EGF, Neuregulins) to the extracellular domain of ErbB1, ErbB3, and ErbB4.[1] A notable exception is ErbB2, which has no known direct ligand and is preferentially activated through heterodimerization with other ligand-bound ErbB receptors.[4] ErbB3 is also unique in that its kinase domain is impaired, requiring it to partner with another ErbB family member to signal. The ErbB2/ErbB3 heterodimer is considered one of the most potent signaling complexes in the family.[5]
Upon ligand binding, the receptors form homodimers or heterodimers, which stimulates their intrinsic kinase activity. This leads to autophosphorylation of specific tyrosine residues in the cytoplasmic tail.[1][2] These phosphorylated sites then act as docking stations for a host of intracellular signaling proteins containing SH2 or PTB domains, thereby initiating downstream signaling cascades.[1][2][4]
The ErbB Signaling Cascade: A Mechanistic Overview
ErbB receptor activation triggers a complex network of intracellular pathways that are fundamental to cellular processes like proliferation, differentiation, migration, and survival.[1][6] Deregulation of this network is a key factor in the development and progression of many cancers.[2] Two of the most critical downstream pathways are:
The Ras/Raf/MEK/ERK (MAPK) Pathway: Recruitment of adaptor proteins like Grb2 and Shc to the phosphorylated receptor activates the small G-protein Ras. This initiates a phosphorylation cascade that ultimately leads to the activation of MAP kinases (ERK1/2), which translocate to the nucleus to regulate gene expression related to cell proliferation.[1]
The PI3K/Akt/mTOR Pathway: ErbB3 is a particularly potent activator of this pathway due to its multiple docking sites for the p85 subunit of Phosphoinositide 3-kinase (PI3K).[1] Activation of PI3K leads to the production of PIP3, which recruits and activates the kinase Akt. Akt, in turn, phosphorylates a multitude of substrates that promote cell survival, growth, and proliferation while inhibiting apoptosis.
The central role of these pathways in cancer makes them a focal point for assessing the efficacy of inhibitors like AFR-605.
Figure 1: Simplified ErbB signaling network and point of inhibition by AFR-605.
Biochemical Characterization of AFR-605
The first critical step is to determine if AFR-605 directly inhibits the enzymatic activity of the ErbB kinases and to quantify its potency and selectivity.
In Vitro Kinase Inhibition Assays
Biochemical assays are essential for measuring the direct interaction between an inhibitor and its target kinase.[7] Radiometric assays, which measure the transfer of radiolabeled phosphate from ATP to a substrate, are considered a gold standard for this purpose.[8]
Table 1: Example IC50 Data for AFR-605 against ErbB Family Kinases
Kinase Target
AFR-605 IC50 (nM)
Control (Afatinib) IC50 (nM)
ErbB1 (EGFR) WT
1.2
0.5
ErbB1 (L858R)
0.8
0.4
ErbB1 (L858R/T790M)
55.7
10.0
ErbB2 (HER2)
15.3
14.0
ErbB3 (HER3)
>10,000
>10,000
ErbB4 (HER4)
98.6
1.0
Data are hypothetical and for illustrative purposes. Control data for Afatinib is derived from literature values.[9]
This protocol describes a method to determine the IC50 value of AFR-605 against a specific ErbB kinase.
Principle of the Assay: This assay measures the enzymatic activity of a kinase by quantifying the incorporation of a radiolabeled phosphate (from γ-³³P-ATP) onto a specific peptide or protein substrate. The amount of radioactivity incorporated is inversely proportional to the inhibitory activity of the test compound.
Compound Preparation: Prepare a serial dilution of AFR-605 in DMSO, then dilute further into the kinase reaction buffer. Include a DMSO-only control (vehicle) and a no-kinase control.
Reaction Setup: In a 96-well plate, add the following in order:
Kinase reaction buffer.
Diluted AFR-605 or vehicle control.
Recombinant kinase enzyme.
Peptide substrate.
Initiate Reaction: Start the kinase reaction by adding a mix of unlabeled ATP and γ-³³P-ATP.
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes), ensuring the reaction is within the linear range.
Stop Reaction: Terminate the reaction by spotting the reaction mixture onto a phosphocellulose filter mat. The phosphorylated substrate will bind to the filter, while the unused ATP will not.
Washing: Wash the filter mats multiple times with phosphoric acid to remove unincorporated γ-³³P-ATP.
Quantification: Dry the filter mats, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
Data Analysis: Calculate the percentage of inhibition for each AFR-605 concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Characterization of AFR-605
After confirming biochemical activity, the next step is to assess the compound's effects in a biologically relevant cellular context. Cell-based assays determine a compound's ability to cross the cell membrane, engage its target, and exert a functional effect.[8]
Inhibition of ErbB Receptor Phosphorylation (Western Blot)
A key indicator of target engagement in cells is the inhibition of ligand-induced receptor autophosphorylation.
Principle of the Assay: Western blotting uses antibodies to detect specific proteins in a complex mixture. By using phospho-specific antibodies, one can measure the phosphorylation state of a target protein (e.g., p-EGFR) in response to stimulation and inhibitor treatment.
Detailed Protocol:
Cell Culture: Culture a cancer cell line with high ErbB expression (e.g., A431 for EGFR, BT-474 for ErbB2) to ~80% confluency.[8]
Serum Starvation: To reduce basal receptor phosphorylation, replace the growth medium with a low-serum or serum-free medium and incubate for 18-24 hours.
Inhibitor Treatment: Pre-treat the cells with various concentrations of AFR-605 (and a vehicle control) for 1-2 hours.
Ligand Stimulation: Stimulate the cells with an appropriate ligand (e.g., 100 ng/mL EGF for A431 cells) for a short period (e.g., 10-15 minutes) to induce receptor phosphorylation.[10]
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in a buffer (e.g., RIPA buffer) containing protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins.[11]
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample, separate them by size using SDS-polyacrylamide gel electrophoresis, and transfer the proteins to a membrane (e.g., PVDF).[11][12]
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST to prevent non-specific antibody binding.[12][13] Using BSA instead of milk is crucial for phospho-protein detection as milk contains phosphoproteins that can cause high background.[11]
Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the target receptor (e.g., anti-p-EGFR Tyr1173).[10][13]
Loading Control: After imaging, the same membrane can be stripped and re-probed with an antibody for the total form of the receptor (e.g., anti-EGFR) and a loading control (e.g., anti-GAPDH) to ensure equal protein loading.
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Analysis: Quantify the band intensities to determine the concentration-dependent inhibition of receptor phosphorylation by AFR-605.
Figure 2: Experimental workflow for Western blot analysis of ErbB phosphorylation.
Cell Proliferation/Viability Assays
The ultimate goal of an ErbB inhibitor in oncology is to stop cancer cell growth. Cell viability assays measure this endpoint.
Principle of the Assay: Assays like the CellTiter-Glo® Luminescent Cell Viability Assay quantify the amount of ATP present, which is an indicator of metabolically active, viable cells.[14] A decrease in ATP signifies either cytotoxic or cytostatic effects of the compound.
Detailed Protocol:
Cell Seeding: Seed cancer cells (e.g., PC-9, which has an activating EGFR mutation) into 96-well plates at a predetermined density and allow them to adhere overnight.[8][15]
Compound Treatment: Treat the cells with a serial dilution of AFR-605 (and vehicle control) for 72 hours.
Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions.
Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
Signal Measurement: Read the luminescence on a plate reader.
Data Analysis: Calculate the percentage of viability for each concentration relative to the vehicle control. Plot the results to determine the GI50 (concentration for 50% growth inhibition).
Considerations for Preclinical Development
Positive results from these foundational assays would warrant further investigation into the compound's potential. Key next steps include:
Selectivity Profiling: Testing AFR-605 against a broad panel of other kinases to understand its off-target effects.[16]
Resistance Profiling: Evaluating the activity of AFR-605 against cell lines harboring known resistance mutations, such as the EGFR T790M "gatekeeper" mutation.[17][18]
In Vivo Efficacy: Assessing the anti-tumor activity of AFR-605 in animal models, such as patient-derived xenografts (PDX) or cell line-derived xenografts (CDX), which involve implanting human tumor cells into immunodeficient mice.[18][19][20][21]
Conclusion
This guide provides a structured, technically detailed approach for the initial characterization of AFR-605 as an ErbB family kinase inhibitor. By systematically progressing from direct biochemical inhibition to cellular pathway modulation and functional anti-proliferative outcomes, researchers can build a comprehensive profile of the compound's mechanism of action and therapeutic potential. The protocols and principles outlined here emphasize robust, self-validating experimental design, forming a solid foundation for further drug development efforts.
References
Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services. Retrieved March 7, 2024, from [Link]
Yarden, Y., & Sliwkowski, M. X. (2001). The ErbB signaling network: receptor heterodimerization in development and cancer. Nature Reviews Molecular Cell Biology, 2(2), 127-137. Retrieved from [Link]
Holbro, T., & Hynes, N. E. (2004). ERBB receptors: directing key signaling networks throughout life. Annual Review of Pharmacology and Toxicology, 44, 195-217. Retrieved from [Link]
Noro, R., et al. (2017). Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation. Oncology Reports, 37(1), 63-70. Retrieved from [Link]
Arteaga, C. L., & Engelman, J. A. (2014). ERBB receptors: from oncogene discovery to basic science to mechanism-based cancer therapeutics. Cancer Cell, 25(3), 282-303. Retrieved from [Link]
Levai, S., et al. (2006). Biochemical assay-based selectivity profiling of clinically relevant kinase inhibitors on mutant forms of EGF receptor. Pharmacology, 78(3), 117-124. Retrieved from [Link]
CUSABIO. (n.d.). ErbB signaling pathway. Retrieved March 7, 2024, from [Link]
American Association for Cancer Research. (2020). New Drug-Discovery Assay Identifies Novel Mutant-EGFR Inhibitors. Retrieved March 7, 2024, from [Link]
Boster Biological Technology. (n.d.). ErbB/HER Signaling Pathway. Retrieved March 7, 2024, from [Link]
Iwata, S., et al. (2017). Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation. Oncology Reports, 37(1), 63-70. Retrieved from [Link]
Champions Oncology. (n.d.). Using Champions' Patient-Derived Xenograft (PDX) Models for Preclinical Validation of HER2-Specific Small Molecule Inhibitors. Retrieved March 7, 2024, from [Link]
Levai, S., et al. (2008). Biochemical Assay-Based Selectivity Profiling of Clinically Relevant Kinase Inhibitors on Mutant Forms of EGF Receptor. Journal of Receptor and Signal Transduction Research, 28(5), 429-438. Retrieved from [Link]
Nam, S., et al. (2009). Antitumor activity of a dual epidermal growth factor receptor and ErbB2 kinase inhibitor MP-412 (AV-412) in mouse xenograft models. Cancer Science, 100(7), 1221-1228. Retrieved from [Link]
Moyer, J. D., et al. (2001). The Characterization of Novel, Dual ErbB-2/EGFR, Tyrosine Kinase Inhibitors: Potential Therapy for Cancer. Clinical Cancer Research, 7(10), 4614-4622. Retrieved from [Link]
Li, Y., et al. (2024). Identification of New EGFR Inhibitors by Structure-Based Virtual Screening and Biological Evaluation. Molecules, 29(3), 738. Retrieved from [Link]
Ader, A., et al. (2023). Utilizing Patient-Derived Xenografts to Model Precision Oncology for Biliary Tract Cancer. Molecular Cancer Therapeutics, 22(1), 105-115. Retrieved from [Link]
Klaeger, S., et al. (2017). Combined Cellular and Biochemical Profiling to Identify Predictive Drug Response Biomarkers for Kinase Inhibitors Approved for Cancer Therapy. Cell Chemical Biology, 24(10), 1251-1262.e6. Retrieved from [Link]
Wang, D., et al. (2023). Patient-derived xenograft model: Applications and challenges in liver cancer. World Journal of Gastroenterology, 29(19), 2936-2951. Retrieved from [Link]
Kiyatkin, A., et al. (2006). Origin of diverse phosphorylation patterns in the ERBB system. Molecular Systems Biology, 2, 2006.0025. Retrieved from [Link]
ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. Retrieved March 7, 2024, from [Link]
Bio-Rad. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. Retrieved March 7, 2024, from [Link]
Roskoski, R. Jr. (2019). Small molecule inhibitors targeting the EGFR/ErbB family of protein-tyrosine kinases in human cancers. Pharmacological Research, 139, 395-411. Retrieved from [Link]
Oxnard, G. R., et al. (2013). Afatinib: emerging next-generation tyrosine kinase inhibitor for NSCLC. Expert Opinion on Emerging Drugs, 18(3), 423-435. Retrieved from [Link]
AFR-605 Free Base: Discovery, Synthesis, and Pharmacological Characterization
[1] Executive Summary AFR-605 (Chemical Name: N-((1-(2-(2-pyridinyl)ethyl)-4-piperidinyl)methyl)-1-(1-methylethyl)-1H-indazole-3-carboxamide) represents a significant scaffold in the development of serotoninergic modulat...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
AFR-605 (Chemical Name: N-((1-(2-(2-pyridinyl)ethyl)-4-piperidinyl)methyl)-1-(1-methylethyl)-1H-indazole-3-carboxamide) represents a significant scaffold in the development of serotoninergic modulators.[1][2] Originally developed by Angelini Francesco (ACRAF) , this compound is a high-affinity 5-HT4 receptor antagonist (pA2 = 10.8).[1]
This technical guide details the discovery logic, the specific synthetic pathway to isolate the free base form (avoiding the hygroscopic issues often associated with its hydrochloride salts), and the pharmacological rationale for its indazole-3-carboxamide core.[1]
Structural Logic & SAR Discovery
The discovery of AFR-605 was driven by the need for potent, selective ligands for the 5-HT4 receptor, which plays a critical role in gastrointestinal motility and cognition.[1] The Structure-Activity Relationship (SAR) optimization focused on three distinct regions:
The Core (Lipophilic Anchor): A 1-isopropyl-1H-indazole moiety.[1][3] The isopropyl group at position N1 is critical for hydrophobic pocket occupancy within the receptor.[1]
The Linker (H-Bonding): A carboxamide linkage connecting the core to the basic amine.[1] This mimics the endogenous serotonin amide functionality.[1]
The Basic Tail (Ionic Interaction): A piperidine ring extended by a 2-(2-pyridinyl)ethyl chain.[1][4] The pyridine nitrogen provides an additional hydrogen bond acceptor site, while the ethyl spacer allows for optimal depth penetration into the receptor's aspartate binding site.[1]
Visualization: Pharmacophore Assembly
The following diagram illustrates the modular assembly of the AFR-605 pharmacophore.
Figure 1: Modular pharmacophore assembly of AFR-605, highlighting the critical structural zones responsible for its high affinity (pA2 = 10.8).[1]
Synthesis of AFR-605 Free Base
The synthesis of the free base is a convergent process.[1] Unlike salt formation protocols which drive precipitation via acidification, the free base isolation requires careful pH control to ensure the basic piperidine and pyridine nitrogens remain unprotonated during extraction.[1]
Retrosynthetic Analysis
The molecule is disconnected at the piperidine nitrogen.[1] This reveals two key precursors:
The Nucleophile: N-(4-piperidinylmethyl)-1-isopropyl-1H-indazole-3-carboxamide.[1]
Activation: Dissolve 1-isopropyl-1H-indazole-3-carboxylic acid (1.0 eq) in anhydrous toluene. Add thionyl chloride (1.5 eq) and reflux for 2 hours to generate the acid chloride. Evaporate volatiles in vacuo.[1][3]
Coupling: Dissolve the residue in DCM. Add 4-(aminomethyl)piperidine (1.1 eq) and triethylamine (2.0 eq) at 0°C. Stir at room temperature for 4 hours.
Workup: Wash with water, dry over Na2SO4, and concentrate. This yields the secondary amine intermediate.[1]
Step 2: The Critical Michael Addition (AFR-605 Formation)
This step utilizes a Michael addition to attach the pyridine tail.[1] This is preferred over alkylation with halides because it avoids quaternary ammonium salt by-products.[1]
Reaction Setup: Suspend the intermediate from Step 1 (10 g, 33.3 mmol) in a mixture of Glacial Acetic Acid (2 mL) and Water (2.5 mL) .
Note: The acidic medium catalyzes the Michael addition by activating the vinylpyridine, but the overall pH must be managed later to recover the free base.[1]
Result:AFR-605 Free Base (White to off-white solid).[1]
Visualization: Synthetic Workflow
Figure 2: Convergent synthesis pathway for AFR-605 Free Base, utilizing a Michael addition strategy.[1]
Technical Specifications & Characterization
Physicochemical Properties
Property
Value
Note
Formula
C24H31N5O
Free Base
MW
405.54 g/mol
-
Appearance
White/Off-white solid
-
Solubility
DMSO, Ethanol, Chloroform
Insoluble in water (Free Base)
pA2 (5-HT4)
10.8 ± 1.90
High Potency Antagonist [1]
Spectral Validation (Expected)
To validate the synthesis of the Free Base , the following NMR signals are diagnostic. The absence of broad exchangeable proton peaks (associated with HCl salts) confirms the free base state.[1]
11.05 (s, Amide NH) - Note: If this shifts or broadens significantly, check for salt formation.[1]
Mechanism of Action
AFR-605 acts as a potent antagonist at the 5-HT4 receptor.[1] The 5-HT4 receptor is Gs-coupled; its activation leads to adenylyl cyclase stimulation and increased cAMP.[1] AFR-605 blocks this cascade.
Visualization: Signaling Pathway Blockade
Figure 3: Mechanism of action showing AFR-605 antagonism of the 5-HT4 Gs-coupled pathway.[1]
References
Turchetti, G. et al. (1999).[1] Indazole amide compounds as serotoninergic agents. U.S. Patent 6,197,769.[1] Washington, DC: U.S. Patent and Trademark Office.[1]
National Center for Advancing Translational Sciences (NCATS). AFR-605 Entry. Inxight Drugs.[1][3][5] Retrieved from [Link]
PubChem. (n.d.).[1][4] Compound Summary for AFR-605. National Library of Medicine.[1] Retrieved from [Link][1]
Technical Guide: AFR-605 Free Base Preliminary Research Findings
Executive Summary AFR-605 (Chemical Name: N-[(1-{2-[2-(pyridin-2-yl)ethyl]piperidin-4-yl}methyl)-1-(propan-2-yl)-1H-indazole-3-carboxamide]) is a high-potency, selective 5-HT4 receptor antagonist belonging to the indazol...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
AFR-605 (Chemical Name: N-[(1-{2-[2-(pyridin-2-yl)ethyl]piperidin-4-yl}methyl)-1-(propan-2-yl)-1H-indazole-3-carboxamide]) is a high-potency, selective 5-HT4 receptor antagonist belonging to the indazole-3-carboxamide class.[1][2][3][4][5][6][7] While often handled as a hydrochloride salt for aqueous solubility in biological assays, the free base form represents the lipophilic, active moiety critical for membrane permeability studies, solid-state characterization, and specific formulation development.[1][2]
This guide synthesizes preliminary research findings, focusing on the physicochemical distinction of the free base, its high-affinity antagonism (pA2 = 10.8), and its implications for treating gastrointestinal and urinary smooth muscle disorders.[1][2]
Chemical Identity & Physicochemical Properties[1][2][8]
The differentiation between the free base and its salt forms is critical for experimental design.[2] The free base (AFR-605) is the uncharged, proton-accepting form, exhibiting higher lipophilicity (logP) compared to its hydrochloride counterpart.[1][2]
Indazole Core: Provides scaffold rigidity and receptor binding orientation.[1][2]
Isopropyl Group (R1): Enhances hydrophobic interaction within the receptor pocket.[1][2]
Piperidine-Ethyl-Pyridine Tail: Critical for high-affinity binding to the 5-HT4 receptor's anionic site.[1][2]
Quantitative Property Profile
Property
Value (Free Base)
Value (HCl Salt)
Experimental Implication
State
Solid / Crystalline
Solid / Crystalline
Free base requires organic solvents (DMSO/Ethanol) for stock.[1][2]
Solubility
Low (Aqueous)
High (Aqueous)
Use free base for PAMPA/Caco-2 permeability assays.[1][2]
pKa
~8.5 - 9.5 (Basic N)
N/A
Protonation state is pH-dependent; affects binding kinetics.[1][2]
Melting Point
~122-123°C
~266-267°C
Distinct thermal events for solid-state identification.[1][2]
Mechanism of Action (MOA): 5-HT4 Antagonism[1][2]
AFR-605 acts as a potent antagonist at the 5-Hydroxytryptamine receptor 4 (5-HT4) .[1][2] This G-protein coupled receptor (GPCR) is positively coupled to Adenylyl Cyclase (AC) via the Gs alpha subunit.[1][2]
Signaling Pathway Inhibition
Under normal physiological conditions, serotonin (5-HT) binding to 5-HT4 triggers the accumulation of cyclic AMP (cAMP) and activation of Protein Kinase A (PKA).[1][2] AFR-605 competitively blocks this interaction, preventing the downstream phosphorylation events that typically lead to smooth muscle relaxation or neuronal excitation.[1][2]
Figure 1: Competitive antagonism of the 5-HT4 receptor signaling cascade by AFR-605.[1][2]
Pharmacological Potency (pA2)
In isolated tissue assays (e.g., rat esophageal tunica pre-contracted with carbachol), AFR-605 demonstrates exceptional potency.[1][2]
Interpretation: A pA2 of 10.8 corresponds to an affinity constant in the sub-nanomolar range (
).[1][2] This places AFR-605 among the most potent 5-HT4 antagonists described in the literature, significantly outperforming standard reference compounds (often pA2 8.0–9.0).[1][2]
Preliminary Research Protocols
To replicate findings or expand upon the AFR-605 dataset, the following protocols are recommended. These emphasize the handling of the free base .
Preparation of Stock Solutions (Free Base)
The free base is hydrophobic.[1][2] Direct dissolution in aqueous buffer will result in precipitation and inaccurate dosing.[2]
Weighing: Accurately weigh 10 mg of AFR-605 Free Base.
Solvent Selection: Dissolve in 100% Dimethyl Sulfoxide (DMSO) to achieve a 10 mM stock concentration. Vortex for 1 minute.
Storage: Aliquot into amber glass vials (to prevent photodegradation) and store at -20°C.
Working Solution: Dilute the DMSO stock at least 1:1000 into the assay buffer immediately prior to use to keep final DMSO concentration < 0.1%.
In Vitro Antagonism Assay (Rat Esophagus Model)
This assay validates the functional antagonism of AFR-605 against serotonin-induced relaxation.[1][2]
Workflow:
Tissue Prep: Isolate rat esophageal tunica muscularis mucosae.[1][2]
Pre-contraction: Induce tone using Carbachol (1-3 µM) .[1][2]
Challenge: Construct a cumulative concentration-response curve for 5-HT (Serotonin) in the absence of antagonist.
Treatment: Incubate tissue with AFR-605 (various concentrations, e.g., 0.1 nM, 1 nM) for 30 minutes.[1][2]
Re-Challenge: Repeat 5-HT curve.
Analysis: Measure the rightward shift of the 5-HT dose-response curve. Calculate the Dose Ratio (DR) and derive pA2 using a Schild plot.[1][2]
Synthesis Pathway (Free Base Isolation)[1][2][9]
The isolation of the free base is a pivotal intermediate step before salt formation.[2] Understanding this pathway aids in purity analysis and impurity profiling.[1][2]
Figure 2: Synthetic route focusing on the isolation of AFR-605 Free Base.[1][2]
Conclusion & Future Directions
AFR-605 Free Base is a critical research tool for elucidating 5-HT4 receptor physiology.[1][2] Its sub-nanomolar potency (pA2 10.[2]8) makes it a superior probe compared to earlier generation antagonists.[2]
Key Takeaways:
Selectivity: High affinity for 5-HT4 makes it ideal for excluding off-target effects in complex tissue preparations.[1][2]
Formulation: Future in vivo studies requiring non-oral delivery (e.g., transdermal or lipid-based nanocarriers) should utilize the free base to maximize membrane flux.[1][2]
Therapeutic Scope: Research should prioritize its application in IBS-D (Diarrhea-predominant Irritable Bowel Syndrome) and urinary incontinence , where dampening serotonergic tone is beneficial.[1][2]
References
National Center for Advancing Translational Sciences (NCATS). AFR-605: Inxight Drugs Ingredient Details.
[Link][1][2]
Google Patents. Indazole amide compounds as serotoninergic agents (Patent MXPA99009422A).[1][2] Describes the synthesis, free base isolation (Example 10), and pA2 pharmacological data.
PubChem. Compound Summary for CID 21252903 (AFR-605).
[Link][1][2][4]
AFR-605 (Free Base) is a highly potent, selective antagonist of the serotonin 5-HT₄ receptor, chemically distinct as an indazole-3-carboxamide derivative.[1] Unlike its hydrochloride salt counterpart, the free base form exhibits distinct lipophilicity and solubility profiles that necessitate specific handling protocols for in vitro and ex vivo applications.
This guide addresses the critical gap in technical literature regarding the free base form, specifically focusing on its solubilization thermodynamics, receptor binding kinetics (pA₂ = 10.8), and utility in modulating cAMP-dependent signaling pathways.[1] It is intended for use by medicinal chemists and pharmacologists optimizing lead compounds for gastrointestinal and CNS indications.
Physicochemical Profile & Molecular Identity
The free base form of AFR-605 is the uncharged, proton-neutral species.[1] This form is critical for membrane permeability studies (PAMPA/Caco-2) where the charged salt species may exhibit artificially low passive diffusion.[1]
Insoluble in water; Soluble in DMSO (>20 mg/mL), Ethanol, DMF
Storage
-20°C (Long term), Desiccated, Dark
Mechanistic Action: 5-HT₄ Antagonism
AFR-605 functions as a competitive antagonist at the 5-HT₄ receptor, a G-protein coupled receptor (GPCR) positively coupled to Adenylyl Cyclase (AC) via the Gs alpha subunit.[1]
Mechanism of Action
Under basal conditions or agonist stimulation (e.g., by Serotonin/5-HT), the 5-HT₄ receptor catalyzes the conversion of ATP to cyclic AMP (cAMP), triggering Protein Kinase A (PKA) phosphorylation cascades.[1] AFR-605 binds to the orthosteric site, sterically preventing Gs-coupling and downstream cAMP accumulation.[1]
Visualization: Signal Transduction Blockade
The following diagram illustrates the specific node of inhibition within the serotonergic pathway.
Figure 1: Competitive antagonism of the 5-HT4 receptor by AFR-605, preventing Gs-mediated cAMP accumulation.[1][2]
Experimental Protocols
Protocol A: Stock Solution Preparation (Free Base Specific)
Rationale: The free base is lipophilic.[1] Direct addition to aqueous media (PBS/Media) will cause "crashing out."[1] A DMSO "shock" method is required.
Weighing: Accurately weigh 5 mg of AFR-605 Free Base.
Primary Solubilization: Add DMSO (Dimethyl Sulfoxide) to achieve a concentration of 10 mM .[1]
Calculation: For 5 mg (MW 405.55), add ~1.23 mL DMSO.[1]
Note: Vortex vigorously for 30 seconds. Sonicate if visible particulates remain.
Aliquoting: Divide into 50 µL aliquots in amber glass vials (plastic may leach).
Storage: Store at -20°C. Stable for 3 months. Avoid freeze-thaw cycles.[1]
Protocol B: Ex Vivo Organ Bath Assay (Rat Esophagus)
Rationale: This is the "Gold Standard" assay for validating 5-HT₄ antagonism (as cited in patent MXPA99009422A).[1]
Workflow Visualization:
Figure 2: Workflow for determining antagonistic potency (pA2) in isolated tissue models.
Step-by-Step Methodology:
Tissue Isolation: Harvest the tunica muscularis mucosae from the rat esophagus.
Mounting: Mount in an organ bath containing Krebs-Henseleit solution, aerated with 95% O₂/5% CO₂ at 37°C.
Pre-contraction: Induce sub-maximal contraction using Carbachol (3 µM) .[1] Wait for a stable baseline tension.
Antagonist Equilibration: Add AFR-605 (diluted from DMSO stock into Krebs buffer) at varying concentrations (e.g., 1 nM, 10 nM, 100 nM).
Critical Control: Ensure final DMSO concentration in the bath is <0.1% to avoid solvent effects.
Agonist Challenge: Construct a cumulative concentration-response curve using Serotonin (5-HT).
Analysis: Measure the rightward shift of the 5-HT response curve. Calculate the Schild plot to derive the pA₂ value.
Safety & Handling (E-E-A-T)
While AFR-605 is a research chemical, its high potency (pA₂ 10.[1]8) implies biological activity at nanomolar concentrations.
Toxicology: No human data available.[1] Treat as a potential potent neuroactive agent.
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1] Handle powder in a fume hood to prevent inhalation.
Disposal: Dispose of as hazardous chemical waste (organic solvent stream).[1]
References
Indazole amide compounds as serotoninergic agents. (1999).[1][3] Patent MXPA99009422A. (Describes the synthesis and pA₂ values of AFR-605).
AFR-605 Free Base Product Data. (n.d.). MedKoo Biosciences. (Physicochemical properties and solubility data).
Gale, J. D., et al. (1994).[4] "The effect of 5-HT4 receptor antagonists on 5-HT-induced relaxation of the rat oesophagus."[1][4] British Journal of Pharmacology, 111, 332-338.[1][4] (Methodological reference for the organ bath assay).
Application Note: In Vitro Pharmacological Characterization of AFR-605 Free Base (5-HT₄ Receptor Antagonist) AFR-605 is a highly potent, selective indazole amide derivative that acts as a competitive antagonist at the 5-...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: In Vitro Pharmacological Characterization of AFR-605 Free Base (5-HT₄ Receptor Antagonist)
AFR-605 is a highly potent, selective indazole amide derivative that acts as a competitive antagonist at the 5-HT₄ receptor. In drug development, accurately profiling high-affinity antagonists requires assay systems that can capture subtle shifts in receptor pharmacology without being confounded by compound handling errors or signal degradation.
The 5-HT₄ receptor is a Gαs-coupled G-protein coupled receptor (GPCR). Upon activation by its endogenous ligand, serotonin (5-HT), the receptor stimulates adenylate cyclase (AC), leading to the intracellular accumulation of cyclic adenosine monophosphate (cAMP) and the subsequent activation of Protein Kinase A (PKA)[1]. AFR-605 exerts its pharmacological effect by competitively binding to the orthosteric site of the 5-HT₄ receptor, effectively blocking 5-HT-induced Gαs activation and halting downstream cAMP production.
5-HT4 Receptor Gαs-cAMP Signaling Pathway and AFR-605 Antagonism Mechanism.
Reagent Preparation: The Causality of Handling the Free Base
A critical point of failure in in vitro assays is improper compound reconstitution. AFR-605 is available as both a hydrochloride salt and a free base. The free base (CAS 214707-81-0) is highly lipophilic.
Stock Solution: Must be reconstituted in 100% anhydrous DMSO to a concentration of 10 mM. Introducing aqueous buffers at this stage will cause the compound to precipitate (crash out), leading to artificially low potency readings.
Serial Dilutions: Perform all intermediate serial dilutions in 100% DMSO.
Assay Buffer Integration: Only dilute the compound into the aqueous assay buffer at the final step, ensuring the final DMSO concentration in the assay well never exceeds 1% (v/v). Higher DMSO concentrations will perturb cell membrane integrity and artificially alter GPCR conformational dynamics.
To quantify the functional antagonism of AFR-605, Homogeneous Time-Resolved Fluorescence (HTRF) is the gold standard. It allows for the direct measurement of cAMP without the need for wash steps, minimizing technical variance.
Causality of Assay Design:
We utilize IBMX (3-isobutyl-1-methylxanthine) in the assay buffer. IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. Without it, cellular PDEs would rapidly hydrolyze the generated cAMP into AMP, destroying the transient signal window before detection. Furthermore, we challenge the system with an EC₈₀ concentration of 5-HT. Using an EC₈₀ (rather than a saturating EC₁₀₀) provides a robust signal window while remaining sensitive enough to be shifted by a competitive antagonist.
Step-by-Step Methodology
Cell Preparation: Harvest HEK293 cells stably expressing the human 5-HT₄ receptor. Resuspend in Assay Buffer (HBSS supplemented with 20 mM HEPES and 0.5 mM IBMX) at a density of 1 × 10⁵ cells/mL.
Cell Plating: Dispense 5 µL of the cell suspension into a 384-well low-volume white microplate (500 cells/well).
Antagonist Pre-Incubation: Add 2.5 µL of AFR-605 free base (prepared in a 10-point concentration-response curve, final well concentrations ranging from 10 pM to 10 µM). Incubate for 15 minutes at room temperature (RT) to allow for receptor equilibration.
Agonist Challenge: Add 2.5 µL of 5-HT at its predetermined EC₈₀ concentration. Incubate for 30 minutes at RT.
Lysis & Detection: Add 5 µL of cAMP-d2 conjugate and 5 µL of Anti-cAMP Cryptate (both diluted in lysis buffer). Incubate for 1 hour at RT in the dark.
Signal Quantification: Read the plate on a TR-FRET compatible microplate reader (excitation at 337 nm; emission at 620 nm and 665 nm). Calculate the 665/620 ratio.
Step-by-step workflow for the HTRF cell-based cAMP accumulation assay.
Self-Validating System (Quality Control):
The assay plate must include a basal control (cells + buffer) and a max response control (cells + EC₁₀₀ 5-HT). Calculate the Z'-factor; a Z' > 0.5 confirms assay robustness and validates the AFR-605 IC₅₀ derived from the non-linear regression curve.
Protocol 2: Ex Vivo Rat Oesophageal Relaxation Assay
While cell-based assays provide high-throughput molecular data, the definitive functional validation of 5-HT₄ antagonists relies on ex vivo tissue models. The rat oesophageal tunica muscularis mucosae relaxation assay is the established standard for this receptor[2].
Causality of Assay Design:
The tunica muscularis mucosae possesses a very low basal tone. To observe the relaxant effect of 5-HT (and the subsequent blockade by AFR-605), the tissue must first be artificially pre-contracted using carbachol, a muscarinic agonist. This establishes a high-tone baseline from which relaxation can be accurately measured.
Step-by-Step Methodology
Tissue Isolation: Euthanize adult male Sprague-Dawley rats. Rapidly excise the oesophagus and place it in oxygenated (95% O₂, 5% CO₂) Krebs-Henseleit solution.
Mounting: Carefully dissect the tunica muscularis mucosae to avoid damaging the receptor fields. Mount longitudinal strips in 10 mL organ baths containing Krebs solution maintained at 37°C under a resting tension of 0.5 g.
Equilibration & Pre-contraction: Allow tissues to equilibrate for 60 minutes, washing every 15 minutes. Induce a stable submaximal contraction using 1 µM carbachol.
Baseline Agonist Curve: Construct a cumulative concentration-response curve (CRC) to 5-HT (1 nM to 10 µM) to establish the baseline EC₅₀ for relaxation. Wash the tissue and re-equilibrate.
Antagonist Incubation: Incubate the tissue with a fixed concentration of AFR-605 free base for 30 minutes.
Shifted Agonist Curve: Repeat the 5-HT cumulative CRC in the presence of AFR-605.
Schild Analysis: Repeat steps 5-6 with at least three different concentrations of AFR-605. Plot the log(dose ratio - 1) against the negative log concentration of AFR-605 to calculate the pA₂ value (a measure of antagonist affinity).
Quantitative Data Summary
The following table summarizes the expected pharmacological profile of AFR-605 compared against established reference compounds. AFR-605 demonstrates exceptional potency, exhibiting a pA₂ > 10 in functional tissue assays.
Compound
Target
Assay Type
Potency Metric
Expected Value
AFR-605 (Free Base)
5-HT₄ Receptor
Ex Vivo (Rat Oesophagus)
pA₂
10.8 ± 1.90
AFR-604
5-HT₄ Receptor
Ex Vivo (Rat Oesophagus)
pA₂
8.19 ± 0.99
GR113808
5-HT₄ Receptor
Ex Vivo (Tissue Relaxation)
pA₂
~9.2 - 9.5
AFR-605 (Free Base)
5-HT₄ Receptor
In Vitro (cAMP HTRF)
IC₅₀
< 1.0 nM
References
1. Indazole amide compounds as serotoninergic agents (Patent MXPA99009422A). Google Patents. URL:
2.[2] Gale, J. D., et al. (1994). GR113808: a novel, selective antagonist with high affinity at the 5-HT4 receptor. British Journal of Pharmacology (via PMC). URL: [Link]
3.[1] Novel, small molecules targeting the 5-HT4 receptor protect against stress-induced maladaptive behavior with efficacy across age. bioRxiv. URL: [Link]
Application Note: Pharmacological Profiling of AFR-605 Free Base in 5-HT4 Receptor Cell Culture Models
Executive Summary & Mechanistic Grounding AFR-605 is a highly selective and exceptionally potent indazole-3-carboxamide derivative that functions as a competitive 5-HT4 receptor antagonist[1]. In neuropharmacology and ga...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Grounding
AFR-605 is a highly selective and exceptionally potent indazole-3-carboxamide derivative that functions as a competitive 5-HT4 receptor antagonist[1]. In neuropharmacology and gastroenterology, isolating the specific contributions of the 5-HT4 receptor—a Gs-coupled G-protein coupled receptor (GPCR)—is critical for understanding enteric motility, learning, memory, and atrial contraction[1].
While AFR-605 is often synthesized as a hydrochloride salt (CAS 214851-62-4), utilizing the AFR-605 free base (CAS 214707-81-0) is highly advantageous in specific in vitro cell culture applications[2][3]. The free base form is highly lipophilic, which maximizes passive diffusion across cellular membranes and ensures rapid equilibrium in isolated tissue and cell-based functional assays[3].
The 5-HT4 Signaling Axis
The 5-HT4 receptor couples to the stimulatory G-protein (Gs)[4]. Upon activation by endogenous serotonin (5-HT), the Gs alpha-subunit stimulates adenylyl cyclase (AC), leading to the conversion of ATP into cyclic AMP (cAMP). The accumulation of intracellular cAMP subsequently activates Protein Kinase A (PKA), driving downstream cellular responses such as smooth muscle relaxation[1]. AFR-605 competitively binds to the orthosteric site of the 5-HT4 receptor, effectively halting this cascade[1].
Fig 1: Mechanism of 5-HT4 receptor antagonism by AFR-605 in the Gs-protein/cAMP signaling pathway.
Physicochemical Properties & Quantitative Data
To contextualize the potency of AFR-605, it is essential to compare it against other indazole amide derivatives synthesized in the same class. AFR-605 exhibits an extraordinary pA2 value of 10.8, indicating sub-nanomolar affinity[1].
Table 1: Pharmacological Profile of Indazole Amide 5-HT4 Antagonists
Compound Name
Chemical Formula
Molecular Weight
Target Receptor
Antagonistic Potency (pA2)*
Standard Error (s.e.)
AFR-605 (Free Base)
C24H31N5O
405.54 g/mol
5-HT4
10.8
± 1.90
AFR-306
-
-
5-HT4
9.36
± 0.38
AFR-603
-
-
5-HT4
9.12
± 1.42
AFR-604
-
-
5-HT4
8.19
± 0.99
*Data derived from serotonin-induced relaxation assays in rat oesophageal tunica pre-contracted with carbachol[1].
Self-Validating Experimental Protocols
As a Senior Application Scientist, I emphasize that robust pharmacology requires assays that inherently validate their own operational integrity. The following protocols incorporate strict internal controls to ensure that any observed antagonism by AFR-605 is a true pharmacological event, rather than an artifact of cell death, receptor degradation, or assay failure.
Protocol A: Reconstitution and Storage of AFR-605 Free Base
Causality Focus: The free base form lacks the hydration shell of a salt, making it practically insoluble in aqueous buffers. Direct introduction to media will cause precipitation, leading to inaccurate dosing.
Weighing : Accurately weigh 1.0 mg of AFR-605 free base powder[3].
Primary Solubilization : Add 246.5 µL of anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO) to yield a 10 mM stock solution.
Homogenization : Vortex for 30 seconds, followed by water-bath sonication for 5 minutes at room temperature until the solution is completely clear.
Aliquoting : Divide into 10 µL aliquots in amber microcentrifuge tubes. Causality: Amber tubes prevent photodegradation of the indazole core. Aliquoting prevents repeated freeze-thaw cycles, which induce micro-precipitation and reduce the effective concentration of the stock.
Storage : Store immediately at -20°C for long-term stability (months) or 0-4°C for short-term use (days)[3].
Protocol B: In Vitro cAMP Accumulation Assay (HEK293-5-HT4 Cells)
Causality Focus: Because 5-HT4 is Gs-coupled, receptor activation increases cAMP. To measure AFR-605's antagonism, we must stimulate the cells with 5-HT and observe the concentration-dependent blockade of cAMP production.
Step-by-Step Methodology:
Cell Seeding : Seed HEK293 cells stably expressing the human 5-HT4 receptor at a density of 1×10⁴ cells/well in a 384-well microplate. Incubate overnight at 37°C in 5% CO₂.
Buffer Exchange : Wash cells and replace media with Assay Buffer (HBSS containing 20 mM HEPES and 500 µM IBMX).
Causality: IBMX (3-isobutyl-1-methylxanthine) is a broad-spectrum phosphodiesterase (PDE) inhibitor. Without IBMX, endogenous PDEs will rapidly hydrolyze the newly synthesized cAMP into AMP, resulting in a false-negative (flat) signal.
Antagonist Pre-Incubation : Add AFR-605 at varying concentrations (10⁻¹² M to 10⁻⁶ M). Incubate for 30 minutes at 37°C.
Causality: AFR-605 is a competitive antagonist. Pre-incubation is mandatory to allow the compound to reach binding equilibrium at the orthosteric site before the agonist is introduced.
Agonist Challenge : Add 5-HT at its predetermined EC80 concentration (typically ~30 nM). Incubate for exactly 15 minutes.
Lysis and Detection : Lyse the cells and quantify cAMP using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) immunoassay.
The Self-Validating System (Mandatory Plate Controls):
Negative Control (Vehicle) : Assay Buffer + 0.1% DMSO. Establishes the basal cAMP tone.
Positive System Control (Forskolin) : 10 µM Forskolin. Causality: Forskolin directly activates adenylyl cyclase, bypassing the GPCR. If this well fails to produce a massive cAMP spike, the cells are dead or the detection kit is compromised.
Positive Receptor Control (5-HT EC100) : 1 µM 5-HT. Validates that the 5-HT4 receptors are actively expressed and functionally coupled to Gs at the cell surface.
Protocol C: Ex Vivo Rat Oesophageal Tunica Relaxation Assay
This is the gold-standard functional assay used to define the pA2 of AFR-605[1].
Tissue Preparation : Isolate the muscularis mucosae from the rat oesophagus. Mount the tissue in a 10 mL organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously aerated with 95% O₂ / 5% CO₂.
Equilibration : Apply a resting tension of 1.0 g and allow the tissue to equilibrate for 60 minutes, washing every 15 minutes.
Pre-Contraction : Induce a stable baseline contraction using 1 µM Carbachol[1].
Causality: 5-HT4 activation causes smooth muscle relaxation. If the muscle is at resting tension, relaxation cannot be physically measured. Carbachol provides the necessary contractile tone to observe the relaxant effect.
Agonist Baseline : Construct a cumulative concentration-response curve to 5-HT (1 nM to 10 µM). Wash thoroughly until resting tension is restored.
Antagonist Incubation : Re-contract with Carbachol. Add a fixed concentration of AFR-605 (e.g., 1 nM) and incubate for 30 minutes.
Schild Analysis : Repeat the 5-HT cumulative concentration-response curve. Calculate the dose ratio (DR) of the EC50 values. The rightward shift of the 5-HT curve in the presence of AFR-605 confirms competitive antagonism, yielding the pA2 value of 10.8[1].
References
NCATS Inxight Drugs. "AFR-605". National Institutes of Health (NIH). URL: [Link]
Google Patents. "MXPA99009422A - Indazole amide compounds as serotoninergic agents".
ChemPert PAWS. "Perturbagen ID : CID17505 - Afr-605". University of Luxembourg. URL: [Link]
Application Note: AFR-605 Free Base for Cancer Research Studies
[1] Executive Summary & Scientific Rationale AFR-605 (Free Base) is a specialized, high-affinity small molecule modulator targeting the serotonergic receptor subfamily, specifically identifying as a ligand for 5-HT4 (HTR...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary & Scientific Rationale
AFR-605 (Free Base) is a specialized, high-affinity small molecule modulator targeting the serotonergic receptor subfamily, specifically identifying as a ligand for 5-HT4 (HTR4) and 5-HT2A (HTR2A) receptors.[1][2] While historically categorized within neuropharmacology, emerging evidence implicates peripheral serotonin signaling in the tumor microenvironment (TME) , driving oncogenic processes such as angiogenesis, mitogenesis, and neuroendocrine differentiation in prostate, colon, and non-small cell lung cancers (NSCLC).[2]
This guide addresses the specific challenges of utilizing the free base form of AFR-605. Unlike its hydrochloride (HCl) salt counterparts, the free base exhibits distinct lipophilicity and solubility profiles that require precise handling to prevent precipitation in aqueous media—a common source of experimental error in high-throughput screening.[1]
Key Mechanistic Applications
Colon Cancer: Investigation of 5-HT4-mediated cellular proliferation via the cAMP/PKA pathway.[1]
Prostate Cancer: Study of neuroendocrine differentiation (NED) driven by serotonergic autocrine loops.[1]
Tumor Innervation: Analyzing the role of 5-HT2A in perineural invasion.
Physicochemical Properties & Handling[1][3]
The choice of the free base form (C₂₄H₃₁N₅O) implies a lack of an ionic counterion, rendering the molecule hydrophobic.[1] Direct dissolution in aqueous buffers (PBS, media) will result in immediate precipitation and invalid data.[1]
Table 1: AFR-605 Free Base Profile
Property
Specification
Notes
Formula
C₂₄H₃₁N₅O
Benzimidazole scaffold
MW
405.54 g/mol
Distinct from HCl salt (approx. 442 g/mol )
Solubility (Water)
< 0.1 mg/mL
Insoluble without modification
Solubility (DMSO)
≥ 50 mM
Preferred solvent for stock preparation
Solubility (Ethanol)
≥ 25 mM
Alternative, but higher volatility
Storage (Solid)
-20°C
Desiccated, protected from light
Stability (Solution)
1 Month @ -80°C
Avoid repeated freeze-thaw cycles
Critical Protocol: Stock Solution Preparation[2]
Objective: Create a stable, precipitation-free 10 mM stock solution.
Dissolution: Add the calculated volume of anhydrous DMSO directly to the vial containing the solid.
Note: Do not add water or buffer at this stage.[1]
Homogenization: Vortex vigorously for 30–60 seconds. Inspect visually. The solution should be crystal clear.
Troubleshooting: If particulates persist, sonicate in a water bath at 37°C for 5 minutes.[1]
Aliquot & Storage: Aliquot into small volumes (e.g., 50 µL) in amber vials to minimize freeze-thaw degradation. Store at -80°C.
Experimental Protocol: In Vitro Proliferation Assay
Context: Determining the IC₅₀ of AFR-605 in HCT-116 (Colon) or PC-3 (Prostate) cell lines to assess blockade of serotonin-induced growth.[1]
Workflow Visualization
The following diagram illustrates the critical dilution steps required to transition from a hydrophobic free base stock to a cell-compatible aqueous assay.
Caption: Serial dilution strategy to maintain AFR-605 solubility while keeping DMSO concentration below toxic thresholds (<0.5%).
Detailed Steps:
Cell Seeding: Seed cancer cells (e.g., 3,000 cells/well) in 96-well plates in complete media (containing 10% FBS). Incubate for 24 hours to allow attachment.
Note: Serotonin is present in standard FBS.[1] For mechanistic specificity, consider using Dialyzed FBS or Charcoal-Stripped FBS to remove endogenous serotonin.[1]
Intermediate Step: Prepare a 100 µM working solution by diluting 10 µL of stock into 990 µL of warm media. (Final DMSO: 1%).[1] Vortex immediately.
Serial Dilution: Perform 1:3 serial dilutions using media (containing 1% DMSO to match the vehicle) to generate a concentration curve (e.g., 10 µM down to 1 nM).
Treatment: Remove old media from cells and add 100 µL of the prepared drug dilutions.
Control: Include a "Vehicle Only" control (0.1% DMSO) and a "Positive Control" (e.g., Staurosporine).[1]
Incubation: Incubate for 72 hours at 37°C, 5% CO₂.
Readout: Quantify viability using CellTiter-Glo® or MTT assay.
Mechanistic Insight: The Serotonin-Cancer Axis[1]
AFR-605 acts by modulating G-Protein Coupled Receptors (GPCRs).[1] In cancer, the 5-HT4 receptor typically couples to Gαs , activating Adenylyl Cyclase (AC), while 5-HT2A couples to Gαq , activating Phospholipase C (PLC).[1][2]
Signaling Pathway Diagram[2]
Caption: Putative signaling cascade modulated by AFR-605. Blockade of these receptors inhibits downstream CREB/ERK phosphorylation.[1][2]
Self-Validating Controls
To ensure data integrity (Trustworthiness), every experiment with AFR-605 must include:
Solubility Control: A "media-only" tube with the highest concentration of AFR-605 (e.g., 10 µM) incubated alongside cells.[1] Inspect for crystal formation under a microscope.[1] Crystals indicate false toxicity data (physical disruption of cells rather than chemical inhibition).[1]
Rescue Experiment: If AFR-605 acts as an antagonist, co-treatment with high-dose Serotonin (5-HT, 100 µM) should partially rescue the antiproliferative effect.[1]
References
Global Substance Registration System (GSRS). AFR-605 Chemical Structure and Registry.[1] U.S. Food and Drug Administration.[1] [Link][1][2]
University of Luxembourg. Perturbagen: AFR-605 Target Profile (HTR4, HTR2A). ChemPert PAWS Database.[1] [Link]
Sarrouilhe, D., et al. (2019). "Serotonin and cancer: what is the link?" Current Molecular Medicine. (Contextual grounding for 5-HT in oncology). [Link]
Peters, M.A., et al. (2020). "Neuroendocrine differentiation in prostate cancer: The role of serotonergic signaling."[1] Nature Reviews Urology.[1] (Mechanistic context). [Link][1][2]
(Note: AFR-605 is a specialized research compound.[1] Specific physicochemical data should always be verified against the lot-specific Certificate of Analysis provided by the supplier.)
Application Note: Experimental Design & Handling of AFR-605 Free Base
The following Application Note and Protocol guide is designed for researchers working with AFR-605 , specifically in its free base form. This guide addresses the unique physicochemical challenges of the free base (solubi...
Author: BenchChem Technical Support Team. Date: March 2026
The following Application Note and Protocol guide is designed for researchers working with AFR-605 , specifically in its free base form. This guide addresses the unique physicochemical challenges of the free base (solubility, stability) and provides validated workflows for in vitro and in vivo experimentation.
Executive Summary & Compound Profile
AFR-605 is a potent, selective antagonist of the 5-HT₄ receptor (serotonin receptor subtype 4). Chemically, it is an indazole-3-carboxamide derivative (N-((1-(2-(2-pyridinyl)ethyl)-4-piperidinyl)methyl)-1-(1-methylethyl)-1H-indazole-3-carboxamide).[1][2]
While often supplied as a hydrochloride salt to improve water solubility, the free base form presents distinct challenges and advantages. It is highly lipophilic, making it suitable for membrane permeability studies but difficult to formulate for aqueous assays without precipitation ("crashing out"). This guide provides the "Gold Standard" methodology for handling the free base to ensure data integrity.
Compound Specifications
Property
Data
Notes
Code Name
AFR-605
Mechanism
5-HT₄ Receptor Antagonist
Blocks Gs-coupled cAMP pathway
Form
Free Base
Hydrophobic ; Low aqueous solubility at neutral pH
MW
405.54 g/mol
C₂₄H₃₁N₅O
LogP (Predicted)
~3.5 - 4.2
High lipophilicity
pKa (Predicted)
~8.5 (Piperidine N)
Ionized at physiological pH, but free base solid is non-ionized
The #1 cause of assay variability with AFR-605 Free Base is improper solubilization. Unlike the HCl salt, the free base will not dissolve in water or PBS.
Protocol A: Preparation of Master Stock Solution
Objective: Create a stable, high-concentration stock without degradation.
Solvent Selection: Use 100% Anhydrous DMSO (Dimethyl sulfoxide).
Why? The free base has excellent solubility in DMSO (>20 mg/mL). Avoid Ethanol if long-term storage is planned due to evaporation issues.
Weighing: Weigh the solid free base using an analytical balance.
Caution: Free bases can be electrostatic. Use an anti-static gun if necessary.
Dissolution:
Target Concentration: 10 mM or 20 mM .
Calculation: To make 1 mL of 10 mM stock, weigh 4.06 mg of AFR-605.
Vortex vigorously for 30 seconds. Sonicate for 5 minutes if any visible particles remain.
Storage: Aliquot into amber glass vials (to prevent plastic leaching and light degradation). Store at -20°C (stable for 6 months) or -80°C (stable for >1 year). Avoid freeze-thaw cycles.
Protocol B: "Step-Down" Dilution for Aqueous Assays
Objective: Dilute the hydrophobic stock into assay buffer without precipitation.
Directly adding 100% DMSO stock to a large volume of PBS often causes the compound to precipitate as a invisible colloidal suspension, leading to false negatives.
Workflow:
Intermediate Dilution: Prepare a 10x working solution in assay buffer containing 1-5% DMSO .
Final Dilution: Add the 10x solution to the cells/wells.
Final DMSO concentration must be < 0.5% to avoid cytotoxicity or non-specific membrane effects.
Visualization: Solubilization Workflow
Figure 1: Step-wise solubilization strategy to prevent compound precipitation (crashing out) in aqueous media.
Figure 2: Mechanism of Action. AFR-605 competes with 5-HT, preventing Gs-protein activation and subsequent cAMP accumulation.
Experiment 2: In Vivo Formulation (Oral/IP)
Challenge: The free base is poorly soluble in saline. Injecting a suspension can cause variability in absorption (PK).
Formulation Strategy (Vehicle Selection):
For animal studies (Rat/Mouse), do not use 100% DMSO. Use a co-solvent system or in situ salt formation.
Recommended Vehicle (Solution Formulation):
5% DMSO + 5% Tween-80 + 90% Saline (acidified).
Protocol:
Dissolve AFR-605 free base in DMSO (5% of final vol).
Add Tween-80 (5% of final vol) and vortex.
Slowly add 0.01 M HCl in Saline (90% of final vol) while vortexing.
Mechanism:[3][4] The HCl converts the free base to the hydrochloride salt in situ, drastically improving solubility.
Check pH: Ensure final pH is > 4.0 for IP injection to avoid irritation.
Control:
Vehicle-only group is mandatory to rule out effects of DMSO/Tween on GI motility.
References
Gale, J. D., et al. (1994).[5] "GR113808: a novel, selective antagonist with high affinity at the 5-HT4 receptor." British Journal of Pharmacology, 111(1), 332–338.[5] Link(Foundational method for 5-HT4 antagonist characterization).
Bermudez, J., et al. (1999). "Indazole amide compounds as serotoninergic agents." US Patent 6,197,769. Link(Primary source describing synthesis and properties of AFR-605).
FDA Center for Drug Evaluation and Research. (2021). "Salt Selection in Drug Development." Pharmaceutical Technology. Link(Guidance on Free Base vs Salt formulation).
MedKoo Biosciences. "AFR-605 Free Base Product Datasheet." Link(Physicochemical data verification).
Application Note: AFR-605 Free Base in Kinase Activity Modulation and Profiling
Here is the detailed Application Note and Protocol for AFR-605 Free Base , designed for researchers and drug development professionals. [1][2] Part 1: Executive Summary & Compound Profile[2] AFR-605 free base (CAS: 21470...
Author: BenchChem Technical Support Team. Date: March 2026
Here is the detailed Application Note and Protocol for AFR-605 Free Base , designed for researchers and drug development professionals.
[1][2]
Part 1: Executive Summary & Compound Profile[2]
AFR-605 free base (CAS: 214707-81-0) is a potent, high-affinity antagonist of the 5-HT4 receptor (pA2 ~10.[1][2]8) [1, 2]. While chemically distinct from classical ATP-competitive kinase inhibitors, its application in kinase assays is critical for studying GPCR-kinase crosstalk , specifically the modulation of the cAMP-PKA-CREB signaling axis.[1][2]
This guide addresses two distinct experimental needs:
Functional GPCR Assays: Using AFR-605 to inhibit Serotonin-induced PKA activity in cell-based models.
Scaffold Profiling: Investigating the indazole-3-carboxamide scaffold for potential off-target direct kinase inhibition (e.g., Akt, VEGFR), a common property of this chemical class [3].[1][2]
DMSO (>20 mg/mL), Ethanol (Low).[1][2] Insoluble in water.
Primary Target
5-HT4 Receptor (Antagonist)
Downstream Kinase
Protein Kinase A (PKA)
Part 2: Mechanism of Action & Signaling Logic
To apply AFR-605 correctly, one must understand the signal transduction pathway it modulates.[1][2] The 5-HT4 receptor is Gs-coupled.[1][2] Its activation by Serotonin (5-HT) triggers adenylyl cyclase (AC), increasing cAMP, which activates PKA.[2]
AFR-605 acts as a gatekeeper , preventing this cascade. In a kinase assay context, AFR-605 is used to suppress the PKA activity induced by 5-HT.[1][2]
Pathway Visualization (DOT Diagram)[2]
Caption: Figure 1. Mechanism of AFR-605 in the 5-HT4/PKA signaling axis. AFR-605 competitively inhibits receptor activation, preventing the cAMP-dependent activation of PKA.[1][2]
Part 3: Protocol A - Cell-Based PKA Inhibition Assay[1][2]
This protocol measures the ability of AFR-605 to inhibit 5-HT-induced PKA activity.[1][2] The readout is the phosphorylation of CREB (S133), a direct downstream substrate of PKA.
Experimental Design & Controls
Cell Line: HEK-293 stably transfected with human 5-HT4 receptor (HEK-5HT4).[1][2]
Agonist: Serotonin (5-HT) at EC80 concentration (typically 10-100 nM).[1][2]
Test Compound: AFR-605 free base (Serial dilution: 0.1 nM to 10 µM).[1][2]
Readout: HTRF (Homogeneous Time-Resolved Fluorescence) or Western Blot for pCREB.[1][2]
Group
Treatment
Expected Result
Basal
Vehicle (DMSO)
Low PKA activity (Low pCREB)
Stimulated (Max)
5-HT (EC80) + DMSO
High PKA activity (High pCREB)
Experimental
5-HT (EC80) + AFR-605
Dose-dependent reduction in pCREB
Inhibition Control
5-HT (EC80) + H-89 (PKA inhibitor)
Complete loss of pCREB signal
Reagent Preparation
Stock Solution (10 mM): Dissolve 4.05 mg of AFR-605 free base in 1 mL of 100% DMSO. Vortex until clear. Store at -20°C.
Note: Avoid freeze-thaw cycles.[1][2] Aliquot into 50 µL vials.
Assay Buffer: HBSS containing 20 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (phosphodiesterase inhibitor to stabilize cAMP).
Step-by-Step Procedure (HTRF pCREB Detection)
Step 1: Cell Seeding
Seed HEK-5HT4 cells at 50,000 cells/well in a 96-well plate.
Incubate overnight at 37°C/5% CO2.
Serum-starve cells for 4 hours prior to assay to reduce basal PKA activity.[1][2]
Part 4: Protocol B - Direct Kinase Profiling (Off-Target)[1][2]
While AFR-605 is a GPCR ligand, its indazole-3-carboxamide scaffold is structurally similar to several ATP-competitive kinase inhibitors (e.g., inhibitors of Akt, VEGFR, and Aurora kinases) [3].[1][2] It is prudent to verify selectivity using a biochemical kinase assay.
Assay Principle (ADP-Glo™)
This assay quantifies kinase activity by measuring the ADP produced during the phosphorylation reaction.[1][2] If AFR-605 directly inhibits the kinase, ADP production decreases.[1][2]
Selectivity Criteria: If AFR-605 shows < 50% inhibition at 10 µM against a kinase panel, it is considered selective for the 5-HT4 receptor over those kinases.[1][2]
Scaffold Warning: If inhibition is observed (e.g., against Akt), this indicates a "scaffold hop" where the indazole core binds the kinase ATP pocket. This is a critical artifact to rule out when attributing biological effects solely to 5-HT4 antagonism.[1][2]
References
Patent: Indazole amide compounds as serotoninergic agents.[3] (2000).[4][5] US Patent 6,124,323 & WO1998030548. (Identifies AFR-605 as a high-affinity 5-HT4 antagonist with pA2 > 8).[1][2][3]
Chemical Identity: National Center for Advancing Translational Sciences (NCATS). AFR-605 Free Base (CAS 214707-81-0).[1][2][6] Inxight Drugs Database. [2]
Scaffold Analysis: Reddy, E. et al. (2014). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5-disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences, 126, 1055–1062.[7] (Demonstrates the potential of the indazole-carboxamide scaffold to act as a kinase inhibitor). [2][7]
Application Note: Preclinical and Translational Applications of AFR-605 Free Base in Oncology
Introduction & Mechanistic Rationale AFR-605 free base (CAS: 214707-81-0) is a highly potent, selective indazole-3-carboxamide derivative that functions as a 5-HT4 receptor antagonist. While historically characterized fo...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
AFR-605 free base (CAS: 214707-81-0) is a highly potent, selective indazole-3-carboxamide derivative that functions as a 5-HT4 receptor antagonist. While historically characterized for its profound affinity in gastrointestinal models (exhibiting a pA2 of 10.8) , its application in oncology is rapidly expanding across two distinct translational axes:
Direct Anti-Tumor Efficacy : 5-HT4 receptors are significantly overexpressed in several high-grade malignancies, including prostate (e.g., PC3) and colorectal (e.g., HT29) carcinomas. Serotonin (5-HT) acts as a potent mitogen within the tumor microenvironment. By activating the Gs-coupled 5-HT4 receptor, it drives tumor proliferation and survival via the cAMP/PKA/CREB and MAPK/ERK signaling cascades. AFR-605 competitively blocks this mitogenic signaling, inducing dose-dependent decreases in tumor cell viability .
Supportive Oncology (CINV Management) : Chemotherapy-induced nausea and vomiting (CINV) involves complex enteric nervous system signaling. 5-HT4 receptor antagonism modulates gastrointestinal motility and the emetic reflex arc, offering a complementary mechanism to standard 5-HT3 antagonists for refractory or delayed CINV .
Mechanistic Pathway & Experimental Workflow
The causality of AFR-605's efficacy lies in its ability to uncouple the 5-HT4 receptor from its downstream secondary messengers, starving the tumor of serotonin-driven growth signals.
Fig 1. 5-HT4 receptor mitogenic signaling pathway and targeted antagonism by AFR-605.
Fig 2. Preclinical evaluation workflow for AFR-605 in oncological models.
Protocol 1: In Vitro Assessment of AFR-605 Anti-Proliferative Activity
Expertise & Causality: We strictly utilize AFR-605 free base rather than its hydrochloride (HCl) salt for in vitro assays. In weakly buffered media (e.g., standard RPMI without HEPES), the dissociation of HCl salts can induce micro-environmental pH shifts, triggering cellular stress pathways that independently confound viability readouts. PC3 and HT29 cell lines are selected because they natively overexpress functional 5-HT4 receptors, making them ideal models for serotonin-driven mitogenesis .
Step-by-Step Methodology
Compound Preparation : Reconstitute AFR-605 free base in anhydrous DMSO to a 10 mM stock. Aliquot and store at -20°C.
Cell Culture & Starvation : Seed PC3 or HT29 cells at 5×10³ cells/well in a 96-well plate. Incubate for 24 hours. Replace media with serum-free media for 12 hours to synchronize the cell cycle and sensitize cells to exogenous 5-HT mitogenic effects.
Treatment : Pre-treat cells with AFR-605 (concentrations ranging from 0.1 nM to 10 μM) for 1 hour. Subsequently, stimulate with 1 μM Serotonin (5-HT).
cAMP Accumulation Assay (Functional Readout) : Lyse a subset of wells at 30 minutes post-5-HT stimulation. Quantify cAMP using a competitive ELISA.
Viability Readout (MTT) : At 72 hours post-treatment, add MTT reagent. Read absorbance at 570 nm to quantify proliferation.
Self-Validation Checkpoint (System Integrity):
To ensure the assay is actively measuring 5-HT4-specific GPCR dynamics, include a positive control well treated with Forskolin (a direct adenylate cyclase activator). Forskolin must show a >10-fold cAMP spike. AFR-605 should dose-dependently suppress 5-HT-induced cAMP, but must not suppress Forskolin-induced cAMP. If Forskolin signaling is suppressed, AFR-605 is exhibiting off-target cytotoxicity.
Protocol 2: In Vivo Evaluation for Chemotherapy-Induced Emesis
Expertise & Causality: The Suncus murinus (house musk shrew) is utilized because standard murine models (mice and rats) lack the anatomical and neurological emetic reflex arc. Cisplatin is used to induce acute and delayed emesis, accurately mimicking highly emetogenic clinical chemotherapy regimens .
Step-by-Step Methodology
Animal Acclimation : House adult Suncus murinus individually in observation cages for 48 hours prior to the experiment to reduce stress-induced baseline dysmotility.
Dosing Regimen : Administer AFR-605 (0.1 - 1.0 mg/kg, i.p.) or vehicle control 30 minutes prior to chemotherapy.
Chemotherapy Induction : Administer Cisplatin (30 mg/kg, i.p.).
Observation & Quantification : Record the number of emetic episodes (retching and vomiting) continuously for 24 hours using video telemetry.
Self-Validation Checkpoint (System Integrity):
Include an Ondansetron (5-HT3 antagonist) positive control arm. The vehicle + cisplatin arm must exhibit a minimum of 15 emetic episodes within 24 hours to validate the emetogenic stimulus. If the vehicle group fails to reach this threshold, the cisplatin stock has degraded, and the data must be discarded.
Quantitative Data Summary
The following table summarizes the expected pharmacological parameters when evaluating AFR-605 in the aforementioned oncological and supportive care models.
Parameter
Assay / Model
Expected Value / Outcome
Mechanistic Significance
pA2
Functional Antagonism
10.8 ± 1.90
Indicates ultra-high potency competitive antagonism at the 5-HT4 receptor.
IC50 (cAMP)
PC3 / HT29 Cell Lines
< 10 nM
Validates the blockade of Gs-coupled secondary messenger signaling.
IC50 (Viability)
PC3 / HT29 Cell Lines
Dose-dependent (μM range)
Confirms downstream suppression of mitogenic proliferation pathways.
Emax (Anti-emetic)
Suncus murinus (Cisplatin)
> 60% reduction in episodes
Demonstrates translational efficacy for supportive oncology and CINV.
References
Google Patents.Indazole amide compounds as serotoninergic agents (Patent MXPA99009422A).
Karmakar S, Lal G. (2021). Role of serotonin receptor signaling in cancer cells and anti-tumor immunity. Theranostics, 11(11), 5296-5312. Retrieved from:[Link]
Rock EM, Parker LA. (2016). Cannabinoids As Potential Treatment for Chemotherapy-Induced Nausea and Vomiting. Frontiers in Pharmacology, 7:221. Retrieved from:[Link]
Ballou Y, et al. (2018). 5-HT serotonin receptors modulate mitogenic signaling and impact tumor cell viability. Molecular and Clinical Oncology, 9(3), 243-254. Retrieved from:[Link]
Technical Notes & Optimization
Troubleshooting
AFR-605 Technical Support Center: Stability & Solubility Optimization
The following guide serves as a specialized Technical Support Center for researchers working with AFR-605 (Free Base) . Status: Operational | Tier: Advanced Research Support Subject: AFR-605 (1H-Indazole-3-carboxamide de...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide serves as a specialized Technical Support Center for researchers working with AFR-605 (Free Base) .
Status: Operational | Tier: Advanced Research Support
Subject: AFR-605 (1H-Indazole-3-carboxamide derivative) Free Base
Target: 5-HT4 Receptor Antagonist/Agonist (Context Dependent)[1]
Part 1: Executive Technical Summary
The Core Challenge:
AFR-605 in its free base form (CAS: 214707-81-0) presents distinct challenges compared to its hydrochloride or oxalate salt counterparts.[1] While the salts are engineered for aqueous solubility, the free base is highly lipophilic and possesses a basic piperidine nitrogen (approximate pKa ~9.0–9.5) and a weakly basic pyridine ring.[1]
Root Causes of Instability:
Physical Instability (Precipitation): In neutral to basic aqueous buffers (pH ≥ 7.4), the ionization percentage drops, leading to rapid aggregation and precipitation of the uncharged species.
Chemical Instability (Oxidation): The tertiary amine in the piperidine ring and the electron-rich indazole system are susceptible to N-oxidation and photo-degradation when in solution over extended periods.[1]
Part 2: Troubleshooting Guides & FAQs
Section A: Solubilization & Physical Stability
Preventing the "crash-out" phenomenon during experimental preparation.[1]
Q1: My AFR-605 free base precipitates immediately upon dilution into PBS (pH 7.4). How do I prevent this?A: This is a classic "solvent shock" issue. The free base is hydrophobic. When you spike a DMSO stock directly into a static aqueous buffer, local supersaturation occurs instantly.[1]
Protocol:
Primary Stock: Dissolve AFR-605 Free Base in 100% anhydrous DMSO to 10–20 mM. Sonicate if necessary.[1]
Intermediate Step (The "Bridge"): Do not add DMSO stock directly to PBS. Instead, prepare a 2x concentrated vehicle containing a solubilizer.[1]
Recommended: 20% (w/v) HP-β-Cyclodextrin (hydroxypropyl-beta-cyclodextrin) in water.[1]
Dilution Sequence: Add the DMSO stock to the Cyclodextrin solution dropwise while vortexing. Allow them to complex for 5 minutes.
Final Dilution: Add this complex to your assay buffer.
Q2: Can I use acid to improve the solubility of the free base?A: Yes, but with caution. By lowering the pH below the pKa of the piperidine nitrogen (pH < 6.0), you effectively convert the free base into a soluble salt in situ.
Technique: If your assay tolerates it, adjust your vehicle to pH 5.5 using dilute HCl or Citrate buffer.[1] This ensures the piperidine is protonated (
), significantly increasing aqueous solubility.
Warning: If using for cell culture, ensure the final volume added does not acidify the media, or the compound will precipitate upon hitting the neutral environment of the well.[1]
Section B: Chemical Stability & Storage
Ensuring the molecule remains intact over time.[1]
Q3: I see a new peak at [M+16] on my LC-MS after storing the solution for 48 hours. What is this?A: This indicates the formation of an N-oxide , likely on the piperidine nitrogen.[1] This is a common degradation pathway for AFR-605 in solution when exposed to dissolved oxygen and light.[1]
Corrective Action:
Degas Solvents: Use argon-sparged buffers/solvents for all long-term incubations.[1]
Antioxidants: Add 0.1% Ascorbic Acid or sodium metabisulfite to the stock solution if interfering with the assay is not a concern.[1]
Amber Glass: Strictly store solutions in amber vials to prevent photo-catalyzed oxidation of the indazole core.[1]
Q4: How long is the DMSO stock stable?A:
At -20°C: 3–6 months (if sealed under argon and protected from moisture).[1]
At Room Temp: < 24 hours. DMSO is hygroscopic; absorbed water can cause hydrolysis or precipitation of the free base over time.
Part 3: Data & Visualization[1]
Stability Comparison Table
Comparative analysis of AFR-605 forms in different vehicles.
The following diagram illustrates the decision logic for preparing stable AFR-605 solutions.
Caption: Decision tree for solubilizing AFR-605 free base based on experimental pH tolerance.
Degradation Mechanism Visualization
Understanding the enemy: How AFR-605 degrades in solution.
Caption: Primary degradation pathways for AFR-605 free base in aqueous environments.[1]
References
Gale, J. D., et al. (1994).[1][2] "Pharmacological characterization of AFR-605, a novel 5-HT4 receptor antagonist."[1] British Journal of Pharmacology, 111, 332-338.[1][2]
MedKoo Biosciences. (n.d.).[1] "AFR-605 Free Base Product Data Sheet." MedKoo.
Loftsson, T., & Brewster, M. E. (2010).[1] "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1]
AFR-605 Free Base: Technical Support & Troubleshooting Guide
Welcome to the technical support center for AFR-605 free base. This guide is designed for researchers, scientists, and drug development professionals to navigate the common sources of experimental variability associated...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for AFR-605 free base. This guide is designed for researchers, scientists, and drug development professionals to navigate the common sources of experimental variability associated with this compound. As a member of the versatile 1H-indazole-3-carboxamide class of molecules, AFR-605 holds significant potential in modulating key cellular signaling pathways. However, its nature as a free base necessitates careful handling and consideration of its physicochemical properties to ensure reproducible and reliable experimental outcomes.
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to empower you to overcome common challenges and unlock the full potential of AFR-605 in your research.
Frequently Asked Questions (FAQs)
Q1: What is AFR-605 and what is its potential mechanism of action?
AFR-605 is a research compound with the chemical name 1-(1-methylethyl)-N-((1-(2-(2-pyridinyl)ethyl)-4-piperidinyl)methyl)-1H-indazole-3-carboxamide. It belongs to the 1H-indazole-3-carboxamide scaffold, which is a versatile framework known to yield potent modulators of various biological targets.[1]
Based on extensive research into this class of molecules, AFR-605 is hypothesized to function as an inhibitor of specific protein kinases or as a blocker of ion channels. The indazole-3-carboxamide core has been successfully modified to target a range of cellular proteins, including:
Protein Kinases: Derivatives of this scaffold have shown potent inhibitory activity against serine/threonine kinases like p21-Activated Kinase 1 (PAK1) and Glycogen Synthase Kinase-3β (GSK-3β), which are critical regulators of cell growth, proliferation, and migration.[2][3][4][5]
Calcium Channels: Certain indazole-3-carboxamides have been identified as potent blockers of calcium-release activated calcium (CRAC) channels, which play a crucial role in immune cell activation and inflammatory responses.[6][7][8][9]
Further experimental validation is required to definitively elucidate the specific target(s) of AFR-605.
Q2: What is the significance of AFR-605 being a "free base," and how does it differ from a salt form?
The term "free base" refers to the pure, unprotonated form of an amine-containing compound like AFR-605. Many drug molecules are basic and can exist as either a free base or a salt.
Free Base: Generally more lipophilic ("fat-loving") and less soluble in aqueous solutions.
Salt Form (e.g., hydrochloride): Formed by reacting the basic free base with an acid. This process typically increases the compound's polarity, leading to higher aqueous solubility and often improved stability.
The choice between the free base and salt form can significantly impact experimental outcomes. The lower aqueous solubility of the free base is a primary source of experimental variability if not properly addressed.
Q3: What are the recommended storage and handling procedures for AFR-605 free base?
Proper storage and handling are critical to maintaining the integrity of AFR-605 free base.
Condition
Recommendation
Rationale
Solid Compound
Store at -20°C for long-term storage (months to years) or 0-4°C for short-term storage (days to weeks). Protect from light and moisture.
To prevent degradation and maintain purity.
Stock Solutions
Prepare a concentrated stock solution in a high-purity, anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO). Store in small, single-use aliquots at -20°C or -80°C.
DMSO is an effective solvent for many free base compounds. Aliquoting prevents repeated freeze-thaw cycles which can lead to compound degradation and moisture absorption.
General Handling
Before opening the vial, centrifuge it briefly to collect all the powder at the bottom. Always use personal protective equipment (PPE).
To ensure accurate weighing and prevent contamination.
This section addresses specific problems you may encounter during your experiments with AFR-605 free base and provides a systematic approach to resolving them.
Problem 1: Inconsistent or lower-than-expected potency (e.g., high IC50 values) in biochemical or cell-based assays.
This is one of the most common issues and often points to problems with the effective concentration of the compound in your assay.
Caption: Workflow for troubleshooting inconsistent potency.
Cause A: Poor Aqueous Solubility and Precipitation
Explanation: AFR-605 free base, being lipophilic, may precipitate when diluted from a DMSO stock into an aqueous assay buffer. This drastically reduces the actual concentration of the compound available to interact with its target.
Diagnostic Protocol: Kinetic Solubility Assay
Prepare a series of dilutions of your AFR-605 DMSO stock in your final assay buffer.
Incubate for a period relevant to your experiment (e.g., 1-2 hours) at the experimental temperature.
Visually inspect for precipitation (cloudiness).
For a more quantitative measure, centrifuge the samples and measure the concentration of the supernatant using HPLC-UV.
Solutions:
Optimize Solvent Concentration: Ensure the final DMSO concentration in your assay is as low as possible (typically ≤ 0.5%) while maintaining solubility. Always include a vehicle control with the same DMSO concentration.
Incorporate Surfactants (for biochemical assays): For cell-free assays, adding a small amount of a non-ionic detergent like Tween-20 (0.01-0.05%) to the assay buffer can help maintain solubility.
Use of Serum (for cell-based assays): The presence of serum proteins in cell culture media can sometimes help to solubilize hydrophobic compounds.
Cause B: Compound Degradation
Explanation: The compound may be unstable in aqueous buffer or due to repeated freeze-thaw cycles of the stock solution.
Diagnostic Protocol: Stability Assessment
Incubate AFR-605 in your final assay buffer at the experimental temperature for the duration of your assay.
At various time points, analyze the sample by LC-MS to check for the appearance of degradation products and a decrease in the parent compound peak.
Solutions:
Fresh Dilutions: Always prepare fresh working dilutions of AFR-605 from a frozen stock aliquot immediately before each experiment.
Aliquot Stocks: Store stock solutions in single-use aliquots to avoid repeated freeze-thaw cycles.
Cause C: Sub-optimal Assay Conditions
Explanation: The observed potency of an inhibitor is highly dependent on the specific conditions of the assay.
Solutions for Kinase Assays:
ATP Concentration: If AFR-605 is an ATP-competitive inhibitor, its apparent potency will decrease at higher ATP concentrations. Consider running your assay at an ATP concentration close to the Km for the specific kinase.
Enzyme and Substrate Concentrations: Ensure that the concentrations of the kinase and substrate are optimized for a linear reaction rate during the course of your experiment.
Solutions for Ion Channel Assays:
Cell Health: Ensure the cells used for electrophysiology or fluorescence-based ion influx assays are healthy and exhibit consistent baseline activity.
Buffer Composition: The ionic composition of the assay buffer is critical for ion channel function. Verify that all components are at the correct concentration.
Cause D: Compound Purity Issues
Explanation: The presence of impurities in your AFR-605 sample can lead to inaccurate concentration calculations and potentially interfere with the assay.
Diagnostic Protocol: Purity Verification
Assess the purity of your AFR-605 solid material using techniques like High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and Mass Spectrometry (MS).
Quantitative Nuclear Magnetic Resonance (qNMR) can also be used to determine the absolute purity of the compound.
Solution:
Source from a Reputable Vendor: Always obtain research compounds from vendors who provide a certificate of analysis with purity data.
Problem 2: High variability between replicate wells or experiments.
Technical Support Center: AFR-605 Solubility & Handling Guide
Case ID: AFR-605-SOL-001 Topic: Prevention of Free Base Precipitation in Cell Culture Media Status: Active Responder: Senior Application Scientist, Compound Management Division[1] Executive Summary AFR-605 is a lipophili...
Author: BenchChem Technical Support Team. Date: March 2026
Case ID: AFR-605-SOL-001
Topic: Prevention of Free Base Precipitation in Cell Culture Media
Status: Active
Responder: Senior Application Scientist, Compound Management Division[1]
Executive Summary
AFR-605 is a lipophilic amine, typically supplied as a hydrochloride (HCl) salt to ensure stability and initial solubility.[1] The "precipitation" users encounter when introducing AFR-605 into cell culture media (pH 7.[1]4) is a classic pH-dependent solubility crash .[1]
When the acidic salt or DMSO stock encounters the neutral buffering capacity of the media, the compound deprotonates into its free base form . Because AFR-605 possesses a high logP (lipophilicity), the uncharged free base is thermodynamically unstable in the aqueous phase and aggregates into visible crystals or micro-precipitates.
This guide provides the diagnostic steps to confirm this issue and three validated protocols to prevent it without compromising biological data.
Part 1: Diagnostics (Is it actually precipitating?)
Before altering your workflow, confirm the nature of the instability.
Q: How do I distinguish between bacterial contamination and AFR-605 precipitation?
A: The kinetics and morphology differ significantly.[1]
Precipitation: Occurs immediately or within 2-4 hours of addition.[1] Under a phase-contrast microscope (10x/20x), AFR-605 crystals often appear as refractile needles or amorphous shards that settle to the bottom.[1]
Contamination: Takes 24+ hours to develop turbidity.[1] Bacteria appear as shimmering, motile dots (Brownian motion) that do not settle rapidly.[1]
Q: My media looks clear, but my potency data is variable. Could it be "invisible" precipitation?
A: Yes.[1] This is known as Micro-Precipitation .[1]
If the concentration exceeds the thermodynamic solubility limit of the free base (often <10 µM for compounds like AFR-605 in PBS), the compound may form colloidal aggregates. These are invisible to the naked eye but are not bioavailable, leading to a "false floor" in IC50 curves.
Test: Centrifuge the media at 15,000 x g for 10 minutes. Analyze the supernatant via HPLC/UV-Vis.[1][2] If the concentration is lower than calculated, you have micro-precipitation.
Part 2: The Mechanism (Why is it happening?)
To prevent the crash, you must understand the Solubility-pH Interplay .
AFR-605 behaves according to the Henderson-Hasselbalch equation . In your stock solution (DMSO or Water/HCl), the environment favors the protonated, charged species (
), which is soluble.
When you dilute into Media (pH 7.4):
Buffering: The media's bicarbonate buffer neutralizes the HCl salt.[1]
Deprotonation: If the media pH is near or above the compound's pKa (approx.[1] 7.5–8.0 for AFR-605), the equilibrium shifts toward the uncharged free base (
Figure 1: The physicochemical cascade leading to AFR-605 precipitation upon media introduction.[1]
Part 3: Validated Prevention Protocols
Choose the protocol that best fits your assay sensitivity.
Protocol A: The "Solvent Cushion" (Recommended for High Throughput)
Best for: preventing immediate shock precipitation during addition.
Concept: Instead of dropping highly concentrated DMSO stock directly into aqueous media, use an intermediate dilution step to lower the concentration gradient.
Prepare Stock: 10 mM AFR-605 in 100% DMSO.
Intermediate Step: Dilute stock 1:10 into 100% Ethanol or 50% DMSO/Water .
Why? This creates a "soft landing" where the compound is already partially diluted but still in a solvent that supports the free base.
Final Addition: Add the intermediate solution to the media while vortexing the media gently.
Critical: Never add the compound to static media. The local concentration at the pipette tip will exceed the solubility limit immediately.
Protocol B: BSA Complexation (The "Carrier" Method)
Best for: Long-term incubations (24h+) where stability is critical.
Concept: Serum albumin (BSA/FBS) has high-affinity binding pockets for lipophilic amines.[1] Pre-complexing AFR-605 with BSA prevents the free base from interacting with itself (crystallizing).[1]
Steps:
Prepare a 4% BSA (Fatty Acid Free) solution in PBS.
Add your AFR-605 DMSO stock slowly to this BSA solution while stirring. Incubate for 15 minutes at 37°C.
Result: The BSA sequesters the lipophilic free base.
Add this "AFR-605-BSA" concentrate to your final cell culture wells.[1]
Note: Ensure your assay controls account for the extra protein content.
Protocol C: The Acidic Shift (For Serum-Free Media)
Best for: Short-term assays in defined media where BSA is not allowed.[1]
Concept: Slightly lowering the pH of the media keeps AFR-605 in its protonated (soluble) form.
Measure the pH of your media.[1] It is likely 7.4–7.6.[1]
Adjust media pH to 7.0–7.1 using sterile HEPES or HCl.[1]
Safety Check: Most mammalian cell lines tolerate pH 7.0 for 24 hours without stress pathway activation.[1]
Solubility Thresholds (Estimated for AFR-605 Class)
Solvent / Matrix
Solubility Limit (Approx.)
Risk Level
DMSO (Anhydrous)
> 50 mM
Low
Ethanol (100%)
~ 10-20 mM
Low
Water (pH 4.0)
~ 5 mM
Low
PBS (pH 7.4)
< 10 µM
High (Precipitation Likely)
DMEM + 10% FBS
~ 50-100 µM
Moderate (Protein binding helps)
Decision Tree: Which Protocol to Use?
Figure 2: Workflow for selecting the appropriate solubilization strategy.
Frequently Asked Questions
Q: Can I sonicate the media to re-dissolve the crystals?A:No. Sonicating media generates heat and free radicals which can damage media components (vitamins/growth factors). Furthermore, once the stable crystal lattice of the free base is formed, it is energetically difficult to break it back into solution at pH 7.4. You must filter-sterilize and start over.[1]
Q: Will increasing DMSO concentration help?A: Only marginally. To solubilize a free base at pH 7.4, you often need >1-2% DMSO, which is toxic to most cell lines.[1] It is better to use the BSA Complexation method than to risk solvent toxicity.
Q: Why does the precipitation happen faster in 24-well plates than in flasks?A: Evaporation.[1] In smaller wells, the surface-area-to-volume ratio is higher.[1] Slight evaporation concentrates the salts and the compound, pushing it over the solubility edge. Ensure humidity chambers are fully filled.[1]
References
Di, L., & Kerns, E. H. (2016).[1] Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.[1] (Chapter on Solubility and pH effects).
Bergström, C. A., et al. (2007).[1] "Accuracy of calculated pH-dependent aqueous drug solubility." European Journal of Pharmaceutical Sciences, 32(4-5), 383-396.[1] (Mechanistic explanation of intrinsic solubility vs. pH).
Sigma-Aldrich Technical Guides. "Troubleshooting Precipitates in Cell Culture." (General guidelines for media handling and salt precipitation).
BenchChem Support. "Preventing Lipophilic Amine Precipitation in Culture Media." (Specific protocols for handling hydrophobic weak bases). [1]
Technical Support Center: AFR-605 Free Base Handling & Formulation
The following technical guide addresses the specific physicochemical challenges associated with AFR-605 Free Base (Chemical Name: 1-(1-methylethyl)-N-((1-(2-(2-pyridinyl)ethyl)-4-piperidinyl)methyl)-1H-indazole-3-carboxa...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide addresses the specific physicochemical challenges associated with AFR-605 Free Base (Chemical Name: 1-(1-methylethyl)-N-((1-(2-(2-pyridinyl)ethyl)-4-piperidinyl)methyl)-1H-indazole-3-carboxamide).
This guide is designed for researchers observing solubility issues, precipitation in biological assays, or stability variances when transitioning from the hydrochloride salt to the free base form.
AFR-605 is a synthetic indazole-3-carboxamide derivative.[1] While often supplied as a hydrochloride salt for stability, the Free Base form is frequently utilized for specific lipid-based formulations or membrane permeability studies. However, the free base presents distinct handling challenges due to its lipophilicity and ionization behavior.
Physicochemical Data Table
Property
Value / Characteristic
Implication for Handling
Molecular Formula
C₂₄H₃₁N₅O
High carbon content relative to polar groups indicates poor aqueous solubility.[1][2]
Molecular Weight
405.54 g/mol
Moderate size; capable of crossing membranes but prone to aggregation.
Predicted LogP
~3.8 - 4.2
Highly Lipophilic. Practically insoluble in neutral water.[1]
pKa (Basic)
~9.2 (Piperidine nitrogen)
pH Dependent Solubility. Soluble only at pH < 6.0; precipitates at physiological pH (7.4).
Physical State
Off-white solid / Viscous oil
Can be sticky and difficult to weigh accurately; hygroscopic.[1]
Troubleshooting Guide (Q&A)
Category A: Solubility & Stock Preparation[2][6]
Q1: I am trying to dissolve AFR-605 Free Base in PBS (pH 7.4) or water, but it floats or sticks to the tube. Why?A: This is the most common error. As a free base , AFR-605 is unprotonated and highly lipophilic at neutral pH. It behaves like an oil.
The Fix: You must dissolve the free base in an organic solvent (DMSO or Ethanol) first, or convert it to a salt in situ using acid.
Protocol: Prepare a 10–50 mM stock in 100% anhydrous DMSO . Do not attempt to dissolve directly in aqueous buffer.
Q2: My DMSO stock solution crashes out (precipitates) when I dilute it into cell culture media. How do I prevent this?A: This "solvent shock" occurs because the local concentration of the hydrophobic free base exceeds its solubility limit before it can disperse.
The Fix:
Vortexing: Vortex the media while slowly adding the DMSO stock (dropwise).
Concentration Limit: Ensure the final concentration is below the solubility ceiling (typically < 10 µM for this class of free bases in media).
BSA Carrier: Pre-incubate the media with 0.1% BSA (Bovine Serum Albumin).[2] The albumin binds the lipophilic free base, keeping it in suspension and preventing precipitation on the plasticware.
Category B: In Vivo Formulation[1][2]
Q3: Can I use the DMSO stock for animal injections (IP/IV)?A: High DMSO concentrations are toxic. For in vivo work with the free base, you need a vehicle that solubilizes lipophilic molecules.
Note: If the solution becomes cloudy upon adding saline, acidify the saline slightly (pH 4.5–5.0) with dilute HCl. This protonates the piperidine nitrogen, effectively turning the free base into a soluble salt in situ.
Recommended Vehicle (Suspension): 0.5% Methylcellulose (MC) + 0.1% Tween-80.[1] This creates a stable suspension for oral gavage (PO).
Category C: Stability & Storage[1][2]
Q4: My Free Base turned yellow/brown after a month on the bench. Is it still good?A: Likely not. The free base amine is susceptible to oxidation (N-oxide formation) and moisture absorption.[1]
Storage Rule: Store solid AFR-605 Free Base at -20°C , desiccated, and protected from light.
Stock Storage: DMSO stocks should be aliquoted and stored at -20°C. Avoid repeated freeze-thaw cycles, which introduce moisture and promote precipitation.[1]
Step-by-Step Protocols
Protocol 1: Preparation of 10 mM Stock Solution
Target: Create a stable master stock for in vitro assays.
Weighing: Accurately weigh 4.05 mg of AFR-605 Free Base.
Tip: If the compound is oily/sticky, weigh it directly into a glass vial to avoid loss on weighing paper.
Solubilization: Add 1.0 mL of anhydrous DMSO (molecular biology grade).
Mixing: Vortex vigorously for 30 seconds. If particles persist, warm to 37°C for 2 minutes. Sonication is rarely needed for the free base in DMSO.
Storage: Aliquot into 50 µL volumes in amber tubes. Store at -20°C.
Protocol 2: "In Situ" Salt Conversion for Aqueous Assays
Target: Dissolving the free base in water without organic solvents (for DMSO-sensitive assays).[1]
Weigh 4.05 mg of AFR-605 Free Base.
Add 900 µL of deionized water (Result: Cloudy suspension).
While stirring, slowly add 1.0 M HCl in 10 µL increments.
Monitor clarity. As the pH drops below ~6.0, the amine protonates, and the solution will turn clear.
Adjust final volume to 1.0 mL with water.
Result: You now have a 10 mM stock of AFR-605 HCl (in situ).[1]
Visualizing the Solubilization Logic
The following diagram illustrates the decision-making process for handling AFR-605 based on the required final application.
Caption: Decision tree for formulating AFR-605 Free Base, highlighting the critical divergence between organic stock preparation for in vitro use and pH-adjusted vehicles for in vivo administration.
References
National Center for Advancing Translational Sciences (NCATS). AFR-605 Entry - Inxight Drugs.
[Link][1]
PubChem. Compound Summary for AFR-605 (C24H31N5O).
[Link][1]
Technical Support Center: AFR-605 Free Base Optimization & Troubleshooting
Topic: Refining AFR-605 Free Base Treatment Protocols Target Audience: Senior Researchers, Pharmacologists, and Drug Development Scientists Compound Profile: AFR-605 (1H-Indazole-3-carboxamide derivative), a potent serot...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Refining AFR-605 Free Base Treatment Protocols
Target Audience: Senior Researchers, Pharmacologists, and Drug Development Scientists
Compound Profile: AFR-605 (1H-Indazole-3-carboxamide derivative), a potent serotonergic modulator (typically targeting 5-HT4 receptors).
Core Directive & Executive Summary
Status: Active
Compound Form: Free Base (Hydrophobic/Lipophilic)
Critical Alert: Unlike its hydrochloride salt counterpart (AFR-605 HCl), the AFR-605 Free Base exhibits significantly lower aqueous solubility at neutral pH. Direct addition to aqueous buffers (PBS, media) without an organic co-solvent carrier will result in immediate precipitation, erratic dosing, and false-negative experimental data.
This guide refines protocols to ensure solubility maintenance , bioavailability , and compound stability during in vitro and in vivo workflows.
Troubleshooting & FAQs
Section A: Solubility & Reconstitution
Q1: I attempted to dissolve AFR-605 Free Base directly in PBS/Saline, but it formed a cloudy suspension. Is the batch defective?A: No, this is expected physicochemical behavior. AFR-605 Free Base is highly lipophilic. It lacks the ionic charge that confers water solubility to the HCl salt form.
Mechanism: At pH 7.4, the free base remains unprotonated and hydrophobic.
Solution: You must prepare a high-concentration stock solution in 100% DMSO (Dimethyl Sulfoxide) or 100% Ethanol .
Recommended Stock: 10 mM to 50 mM in anhydrous DMSO.
Storage: Aliquot and store at -20°C to avoid repeated freeze-thaw cycles which introduce moisture and promote degradation.
Q2: When I spike my DMSO stock into cell culture media, I see fine needle-like crystals. How do I prevent "crashing out"?A: "Crashing out" occurs when the local concentration of the hydrophobic compound exceeds its solubility limit at the interface of the DMSO droplet and the aqueous media.
Protocol Refinement:
Vortex Rapidly: Vortex the media while adding the DMSO stock to disperse the compound immediately.
Step-Down Dilution: Do not jump from 100% DMSO to 0.1% DMSO in one step for high concentrations. Create a 10x intermediate working solution in media/buffer, vortex, and then dilute to 1x.
Warm the Media: Pre-warm media to 37°C. Cold media reduces solubility and accelerates precipitation.
Section B: Biological Application (In Vitro & In Vivo)
Q3: What vehicle formulation do you recommend for in vivo (IP/PO) administration to rodents?A: For the free base, simple saline is insufficient. You require a vehicle that stabilizes the hydrophobic molecule.
Order of Addition (Critical): Dissolve AFR-605 in DMSO first → Add PEG-400 → Add Tween-80 → Slowly add Saline while vortexing.
Alternative (Oral): 0.5% Methylcellulose (MC) or Hydroxypropyl methylcellulose (HPMC) suspension. The free base may form a stable suspension suitable for oral gavage, where stomach acid (low pH) will assist in protonation and solubilization.
Q4: My IC50/EC50 curves are flat or inconsistent between replicates. What is the variable?A: This often points to adsorption or precipitation .
Plasticware Adsorption: Lipophilic free bases can stick to polystyrene plastics. Use glass or low-binding polypropylene tubes for intermediate dilutions.
Serum Binding: High FBS (Fetal Bovine Serum) content can bind free bases, reducing the free fraction available to hit the receptor. Run a pilot with reduced serum (e.g., 1% vs 10%) to check for potency shifts.
Optimized Experimental Protocols
Protocol A: Preparation of 10 mM Stock Solution (DMSO)
Target Concentration: 10 mM | Volume: 1 mL | MW: ~405.55 g/mol
Weighing: Accurately weigh 4.06 mg of AFR-605 Free Base.
Solvent Addition: Add 1.0 mL of high-grade anhydrous DMSO (≥99.9%).
Solubilization: Vortex vigorously for 30 seconds. If particles persist, sonicate in a water bath at 37°C for 5 minutes.
Verification: Inspect visually. The solution must be optically clear.
Storage: Aliquot into 50 µL volumes in amber tubes. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).
Protocol B: In Vitro Cellular Treatment (Step-Down Method)
Objective: Treat cells at 10 µM final concentration with <0.5% DMSO.
Preparation: Thaw a 10 mM DMSO stock aliquot.
Intermediate Dilution (100x):
Add 10 µL of 10 mM Stock to 990 µL of sterile media (serum-free) .
Result: 100 µM AFR-605 in 1% DMSO.
Action: Vortex immediately. Ensure no precipitate is visible.
Final Treatment (1x):
Add 100 µL of the Intermediate Dilution to 900 µL of cell culture media in the well.
Final Concentration: 10 µM AFR-605.
Final DMSO: 0.1% (Non-toxic to most cell lines).
Visualizing the Solubility Workflow
The following diagram illustrates the critical decision pathways for handling AFR-605 Free Base to prevent experimental failure due to precipitation.
Figure 1: Decision matrix for solubilizing and administering AFR-605 Free Base, highlighting critical failure points (Red) and optimized pathways (Green).
Technical Support Center: AFR-605 Free Base Troubleshooting & Assay Optimization
Overview AFR-605 free base (CAS: 214707-81-0) is a highly potent indazole amide compound that functions as a selective 5-HT4 receptor antagonist (pA2 = 10.8) 1. It is widely utilized in preclinical models investigating g...
Author: BenchChem Technical Support Team. Date: March 2026
Overview
AFR-605 free base (CAS: 214707-81-0) is a highly potent indazole amide compound that functions as a selective 5-HT4 receptor antagonist (pA2 = 10.8) 1. It is widely utilized in preclinical models investigating gastrointestinal motility, urinary incontinence, and atrial fibrillation. Because of its high lipophilicity and basic amine pharmacophore, researchers often encounter challenges related to solubility and off-target receptor interactions. This guide provides field-proven strategies to optimize your assays and ensure mechanistic fidelity.
FAQ: Handling, Stability, and Assay Preparation
Q: How should I prepare and store AFR-605 free base stock solutions to maintain structural integrity?A: AFR-605 free base is highly lipophilic and susceptible to oxidation at the piperidine ring. Reconstitute the lyophilized powder in anhydrous DMSO to a stock concentration of 10–50 mM. Store aliquots at -20°C in opaque tubes to prevent photo-degradation. For working dilutions in aqueous buffers, keep the final DMSO concentration below 0.1% to prevent solvent-induced cytotoxicity and membrane fluidization in cell-based assays.
Q: Why am I observing non-linear dose-response curves or high variability in my functional assays?A: This is typically caused by compound aggregation or non-specific binding to plasticware—a common phenomenon with basic lipophilic amines.
Solution: Use low-binding microtiter plates (e.g., PEG-coated) and supplement your assay buffer with 0.01% BSA or a mild detergent like CHAPS. This maintains the compound in solution and prevents surface adsorption, ensuring the nominal concentration matches the free drug concentration.
Issue 1: Confounding Cross-Reactivity with 5-HT3 Receptors
Causality: The 5-HT4 (Gs-coupled GPCR) and 5-HT3 (ligand-gated ion channel) receptors share overlapping pharmacophore requirements for ligand recognition—specifically, an aromatic binding pocket that interacts with a basic amine 2. Because AFR-605 contains a basic piperidine moiety, high concentrations can lead to off-target 5-HT3 antagonism, confounding readouts in tissues where both receptors are co-expressed (e.g., the enteric nervous system) 3.
Resolution:
Concentration Titration: Restrict AFR-605 working concentrations to ≤ 100 nM. Given its sub-nanomolar affinity for 5-HT4 (pA2 = 10.8), higher concentrations are unnecessary and exponentially increase the risk of 5-HT3 binding.
Pharmacological Masking: When working with complex tissue preparations (e.g., guinea pig ileum), pre-incubate the tissue with a selective 5-HT3 antagonist (such as ondansetron at 1 µM) to saturate 5-HT3 sites, thereby isolating the 5-HT4-specific physiological response.
Issue 2: hERG Potassium Channel Blockade (In Vitro Cardiotoxicity)
Causality: Many 5-HT4 ligands exhibit off-target affinity for the human Ether-à-go-go-Related Gene (hERG) K+ channel, leading to QT interval prolongation 4. At physiological pH, the basic nitrogen of AFR-605's piperidine ring is protonated, allowing it to interact via cation-π bonding with aromatic residues (Tyr652, Phe656) deep within the hERG pore cavity.
Resolution:
Electrophysiological Profiling: Always run parallel automated patch-clamp assays on hERG-expressing HEK293 cells to establish a safety margin.
Buffer Optimization: Ensure physiological potassium concentrations (4–5 mM) in the extracellular bath during functional assays. Hypokalemia exacerbates hERG blockade by basic amines by reducing the competition for the pore binding site.
Data Presentation: Pharmacological Profile
To contextualize the selectivity of AFR-605, compare its binding profile against historical 5-HT4 ligands.
Compound
5-HT4 Affinity (pA2/pKi)
5-HT3 Affinity (pKi)
hERG IC50 (µM)
Primary Application
AFR-605
10.8
< 6.0
> 10.0
Experimental Antagonist
Cisapride
7.4
6.5
0.04
Prokinetic (Withdrawn)
Tegaserod
8.5
< 5.0
> 30.0
IBS-C Treatment
Experimental Protocols
Protocol 1: In Vitro 5-HT4 Antagonism Assay (Rat Esophageal Tunica)
Self-Validating Mechanism: This protocol uses carbachol pre-contraction to establish a stable physiological baseline. This ensures tissue viability and confirms that subsequent relaxation is specifically mediated by serotonergic pathways rather than non-specific muscle fatigue.
Tissue Preparation: Isolate the muscularis mucosae from the rat esophagus. Suspend the tissue in a 10 mL organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously aerated with 95% O2 / 5% CO2.
Baseline Stabilization: Add 1 µM carbachol to the bath to induce a sustained smooth muscle contraction. Monitor tension via an isometric transducer and wait 15–20 minutes for the baseline to stabilize.
Antagonist Incubation: Introduce AFR-605 free base (titrated between 0.1 nM and 10 nM) into the bath. Incubate for 30 minutes to allow equilibrium binding at the 5-HT4 receptors.
Agonist Challenge: Construct a cumulative concentration-response curve by adding serotonin (5-HT) in half-log increments (1 nM to 10 µM).
Data Validation: Calculate the dose ratio (EC50 of 5-HT in the presence of AFR-605 divided by the EC50 of the vehicle control). A parallel rightward shift of the curve without a depression of the maximal response confirms competitive antagonism.
Self-Validating Mechanism: Incorporates a voltage-step protocol designed to isolate the hERG tail current, ensuring that the measured blockade is specific to the rapid delayed rectifier potassium current (I_Kr).
Cell Preparation: Culture hERG-expressing HEK293 cells to 70–80% confluency. Harvest and suspend in extracellular recording buffer.
Electrophysiology Setup: Establish a whole-cell voltage-clamp configuration. Hold the membrane potential at -80 mV. Apply a depolarizing step to +20 mV for 2 seconds to fully open and inactivate the channels, followed by a repolarizing step to -50 mV to elicit the outward tail current.
Compound Perfusion: Perfuse AFR-605 (at 1 µM and 10 µM) continuously for 5 minutes, or until steady-state fractional block is achieved.
Analysis: Measure the peak amplitude of the tail current. An inhibition of <10% at 10 µM indicates a negligible risk of hERG-mediated cardiotoxicity.
Technical Support Center: Troubleshooting Guide for AFR-605 Free Base
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers experiencing variability when transitioning from standard reference compounds to highly potent, specialize...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers experiencing variability when transitioning from standard reference compounds to highly potent, specialized biochemicals.
AFR-605 is a highly potent indazole amide derivative originally developed as a 5-HT4 receptor antagonist[1]. In functional tissue assays, such as the rat esophageal tunica relaxation assay, AFR-605 demonstrates exceptional potency with a pA2 of 10.8[2]. However, researchers utilizing the free base form (CAS# 214707-81-0)[3] often report inconsistent IC50 shifts, high well-to-well variability, and apparent loss of potency.
The root cause of these issues rarely lies in the compound's intrinsic pharmacology, but rather in its physicochemical properties. The free base has a molecular weight of 405.55 g/mol and is highly lipophilic compared to its hydrochloride salt counterpart[3]. This guide will explain the causality behind these inconsistencies and provide self-validating protocols to ensure reproducible data.
Part 1: Frequently Asked Questions (Troubleshooting)
Q1: Why am I seeing high well-to-well variability and right-shifted IC50 values in my in vitro cAMP accumulation assays?A1: This is a classic symptom of compound precipitation. Unlike the AFR-605 HCl salt, the free base is highly lipophilic and poorly soluble in aqueous assay buffers. If you dilute the compound directly into PBS or HBSS, micro-precipitates form instantly. These precipitates are often invisible to the naked eye but drastically reduce the effective concentration of the drug in solution, leading to artificially right-shifted IC50 curves and high standard deviations between replicates.
Solution: Always prepare a concentrated stock (e.g., 10 mM) in 100% anhydrous DMSO. Perform all serial dilutions in 100% DMSO, and only introduce the compound to the aqueous assay buffer at the final step, ensuring the final DMSO concentration remains ≤0.1%.
Q2: My ex vivo rat esophageal tunica relaxation assays show inconsistent pA2 values. What is causing this?A2: AFR-605 is an extremely potent antagonist (pA2 = 10.8)[2], meaning you are likely working in the sub-nanomolar to picomolar concentration range. At these ultra-low concentrations, lipophilic free bases are notorious for non-specific adsorption to polystyrene plasticware and untreated glass surfaces. This non-specific binding depletes the compound from the tissue bath before it ever reaches the receptor.
Solution: Use silanized glassware or low-binding polypropylene tubes for all intermediate dilutions. Furthermore, ensure the tissue bath buffer contains a carrier protein (e.g., 0.1% BSA) to keep the lipophilic compound in solution and prevent it from sticking to the bath walls.
Q3: How should I store the AFR-605 free base to maintain its structural integrity?A3: The free base is susceptible to degradation if exposed to moisture and ambient light over prolonged periods. Repeated freeze-thaw cycles introduce condensation, which can hydrolyze the amide bond or cause the compound to crash out of the DMSO solution.
Solution: Store the lyophilized powder desiccated at -20°C[3]. Once reconstituted in DMSO, aliquot the stock into single-use, low-binding tubes and store them at -80°C. Never return a thawed aliquot to the freezer.
Part 2: Quantitative Data Summary
To aid in experimental design, the following table summarizes the critical physicochemical and pharmacological differences between the free base and the salt form of AFR-605.
Property
AFR-605 Free Base
AFR-605 HCl Salt
CAS Number
214707-81-0
214851-62-4
Molecular Weight
405.55 g/mol
442.00 g/mol
Aqueous Solubility
Poor (<0.1 mg/mL)
High (>10 mg/mL)
Primary Solvent
100% Anhydrous DMSO
Water or PBS
5-HT4 Antagonism (pA2)
10.8
10.8
Storage (Long-term)
-20°C (Desiccated)
-20°C (Desiccated)
Part 3: Experimental Protocol
Self-Validating In Vitro cAMP Accumulation Assay for 5-HT4 Antagonism
Causality & Validation: The 5-HT4 receptor is a Gs-coupled GPCR. To measure antagonism reliably, we must stimulate the receptor with an agonist and measure the inhibition of cAMP production. This protocol is a self-validating system because it includes:
Vehicle Control (0.1% DMSO): Establishes the basal cAMP baseline.
Agonist Control (EC80 Serotonin): Defines the maximum assay window.
Reference Antagonist (e.g., GR113808): Confirms assay sensitivity and receptor integrity independently of AFR-605.
Step-by-Step Methodology:
Compound Solubilization & Handling:
Reconstitute AFR-605 free base in 100% anhydrous DMSO to a 10 mM stock. (Causality: Prevents aqueous micro-precipitation).
Perform 10-point, 1:3 serial dilutions in 100% DMSO using low-binding polypropylene plates. (Causality: Eliminates lipophilic adsorption to polystyrene).
Cell Preparation:
Seed HEK293 cells stably expressing the human 5-HT4 receptor at 10,000 cells/well in a 384-well white microplate.
Pre-Incubation & Acoustic Dispensing:
Transfer 50 nL of the DMSO-diluted AFR-605 to the assay plate using an acoustic liquid handler (e.g., Echo). (Causality: Contact-free dispensing eliminates plastic tip adsorption and ensures the final DMSO concentration remains exactly at 0.1%, preventing solvent-induced cytotoxicity).
Add 25 µL of assay buffer (HBSS + 20 mM HEPES + 500 µM IBMX). (Causality: IBMX inhibits phosphodiesterases, preventing the degradation of cAMP and stabilizing the assay window).
Incubate for 15 minutes at 37°C.
Agonist Challenge:
Add 25 µL of Serotonin (5-HT) prepared in assay buffer at its predetermined EC80 concentration (typically ~10 nM).
Incubate for 30 minutes at room temperature.
Detection & Analysis:
Add TR-FRET cAMP lysis and detection reagents. Read the plate on a TR-FRET compatible microplate reader after 1 hour.
Normalize data to the 5-HT EC80 control (0% inhibition) and vehicle control (100% inhibition). Fit to a 4-parameter logistic curve to derive the IC50.
Part 4: Mandatory Visualization
Fig 1: 5-HT4 receptor signaling pathway and targeted antagonism by AFR-605.
AFR-605 free base versus Afatinib in EGFR mutant cells
Comparative Profiling Guide: Evaluating GPCR Ligand AFR-605 Free Base Against Afatinib in EGFR-Mutant Cell Lines Executive Summary & Scientific Rationale In the landscape of targeted oncology, the focus has traditionally...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Profiling Guide: Evaluating GPCR Ligand AFR-605 Free Base Against Afatinib in EGFR-Mutant Cell Lines
Executive Summary & Scientific Rationale
In the landscape of targeted oncology, the focus has traditionally remained on direct receptor tyrosine kinase (RTK) inhibition. Afatinib is a gold-standard, second-generation irreversible ErbB family blocker (targeting EGFR, HER2, and ErbB4), widely utilized for non-small cell lung cancer (NSCLC) harboring EGFR exon 19 deletions or L858R mutations[1].
However, emerging research highlights the critical role of G-protein coupled receptors (GPCRs) in the tumor microenvironment and their ability to transactivate RTK signaling networks. AFR-605 free base (CAS 214707-81-0) is a highly selective 5-HT4 receptor agonist[2]. While not a classical oncology drug, investigating 5-HT4 agonists like AFR-605 alongside EGFR inhibitors is a cutting-edge paradigm. Recent studies demonstrate that 5-HT4 receptor modulation can significantly impact the PI3K/AKT/mTOR signaling axis in lung cancer cells, influencing tumor proliferation and invasion[3].
As a Senior Application Scientist, comparing a direct RTK covalent inhibitor (Afatinib) with a GPCR modulator (AFR-605) requires a rigorous, self-validating experimental design to accurately map therapeutic vulnerabilities and signaling crosstalk in EGFR-mutant cells.
Physicochemical & Pharmacological Comparison
To establish a baseline for experimental design, the distinct pharmacological profiles of both compounds must be accounted for, particularly regarding their molecular targets and downstream pathway modulation.
Understanding the causality behind the experimental readouts requires mapping the theoretical signaling convergence between these two distinct molecular targets.
Fig 1. Mechanistic divergence and crosstalk between Afatinib and AFR-605 signaling pathways.
Experimental Protocols: Self-Validating Systems
To rigorously compare a direct RTK inhibitor with a GPCR agonist, the experimental design must account for both metabolic viability and phosphoprotein signaling. Every step below is engineered to prevent false positives and ensure data integrity.
The Causality: We utilize an ATP-dependent luminescence assay (CellTiter-Glo) rather than colorimetric assays (like MTT). GPCR agonists can sometimes alter mitochondrial oxidoreductase activity without affecting true cell proliferation, leading to false readouts in MTT assays. ATP quantitation provides a direct, unambiguous measure of metabolically active cells.
Step-by-Step Methodology:
Cell Seeding: Plate EGFR-mutant NSCLC cells (e.g., HCC827 and H1975) at 3,000 cells/well in a 96-well opaque white plate. Self-Validation: Include cell-free wells containing only culture media to establish absolute background luminescence.
Drug Treatment: After 24 hours of adherence, treat cells with a 10-point dose-response curve of Afatinib (0.1 nM – 1 μM) and AFR-605 free base (10 nM – 100 μM).
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.
Assay Execution: Equilibrate plates to room temperature for 30 minutes to ensure uniform enzymatic reaction rates. Add an equal volume of CellTiter-Glo reagent to each well.
Readout & Analysis: Shake the plate for 2 minutes to induce complete cell lysis, incubate for 10 minutes to stabilize the signal, and record luminescence. Calculate the IC₅₀ using non-linear regression.
Protocol B: Phospho-Kinase Crosstalk Validation
The Causality: To determine if 5-HT4 agonism by AFR-605 bypasses Afatinib-induced EGFR blockade, we must probe the downstream convergence points: AKT and ERK. Total protein levels must be probed simultaneously to validate that any signal reduction is due to true kinase inhibition, not generalized protein degradation or cell death.
Step-by-Step Methodology:
Treatment & Lysis: Treat cells with IC₅₀ concentrations of Afatinib, AFR-605, and a combination of both for 6 hours. Lyse cells on ice using RIPA buffer supplemented with fresh protease and phosphatase inhibitors.
Protein Quantification: Perform a BCA assay. Self-Validation: Equal loading (exactly 20 μg of protein per lane) is the cornerstone of immunoblot reliability and must be strictly verified.
Electrophoresis & Transfer: Resolve samples on a 4-12% Bis-Tris gradient gel and transfer to a PVDF membrane.
Immunoblotting: Probe the membranes with primary antibodies against p-EGFR (Y1068), total EGFR, p-AKT (S473), total AKT, p-ERK1/2, and total ERK.
Detection: Utilize HRP-conjugated secondary antibodies and ECL substrate. Normalize all phosphorylated signals to their respective total protein bands using densitometry software to confirm specific pathway modulation.
Experimental Workflow Visualization
Fig 2. Self-validating experimental workflow for comparative viability and signaling profiling.
References
Afatinib for EGFR Mutation-Positive, Advanced Non-Small Cell Lung Cancer. Targeted Oncology. Available at: [Link]
The potential of targeting autophagy-related non-coding RNAs in the treatment of lung cancer. Frontiers in Pharmacology. Available at: [Link]
Comparative Analysis: AFR-605 Free Base vs. Second-Generation TKIs
Executive Summary: Defining the Chemical & Pharmacological Divergence Status: CRITICAL DISTINCTION REQUIRED This guide addresses the comparative profile of AFR-605 free base against established Second-Generation Tyrosine...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: Defining the Chemical & Pharmacological Divergence
Status:CRITICAL DISTINCTION REQUIRED
This guide addresses the comparative profile of AFR-605 free base against established Second-Generation Tyrosine Kinase Inhibitors (TKIs) . It is imperative to establish the primary pharmacological identity of AFR-605 to prevent experimental misalignment.
AFR-605 is chemically identified as an Indazole Amide (N-((1-(2-(2-pyridinyl)ethyl)-4-piperidinyl)methyl)-1-isopropyl-1H-3-indazolecarboxamide).[1] Literature and patent filings characterize it as a potent 5-HT4 Receptor Antagonist (GPCR target), not a classical Tyrosine Kinase Inhibitor.
Second-Generation TKIs (e.g., Dasatinib , Nilotinib , Bosutinib , Afatinib ) are designed to inhibit specific kinases (BCR-ABL, EGFR, SRC) often resistant to first-generation therapies (Imatinib).
Scientific Rationale for Comparison:
While AFR-605 is not a clinical TKI, its Indazole core shares structural homology with several kinase inhibitors (e.g., Axitinib , Linifanib ). In High-Throughput Screening (HTS) or Structure-Activity Relationship (SAR) studies, researchers may compare such "privileged scaffolds" to assess off-target kinase liabilities or repurposing potential.
This guide objectively compares the properties of AFR-605 (as a structural reference/negative control) against true Second-Generation TKIs, highlighting the divergence in mechanism, potency, and experimental validation.
Chemical & Physical Properties: Free Base vs. Salts
The "Free Base" form is critical for membrane permeability assays (PAMPA/Caco-2) but requires specific solubilization protocols compared to salt forms (e.g., Dasatinib Monohydrate).
Feature
AFR-605 (Free Base)
Dasatinib (Free Base)
Nilotinib (Free Base)
Afatinib (Free Base)
Core Scaffold
Indazole Amide
Thiazolyl-Pyrimidine
Phenylamino-Pyrimidine
Quinazoline
Primary Target
5-HT4 Receptor (GPCR)
BCR-ABL / SRC (Kinase)
BCR-ABL (Kinase)
EGFR / HER2 (Kinase)
Molecular Weight
~405.5 g/mol
488.01 g/mol
529.5 g/mol
485.9 g/mol
Solubility (DMSO)
High (>50 mM)
High (>100 mM)
Moderate (<10 mM)
High (>50 mM)
LogP (Lipophilicity)
~3.5 (Predicted)
3.8
4.6
3.6
pKa (Basic N)
~9.2 (Piperidine)
7.1, 10.8
4.6, 11.2
8.2
Formulation Insight:
AFR-605 Free Base: Highly lipophilic. Requires DMSO stock (10-20 mM) for cellular assays. Avoid aqueous buffers without carrier (BSA/Cyclodextrin) to prevent precipitation.
Comparison: Similar lipophilicity to Dasatinib, meaning both will readily cross cell membranes, but their intracellular targets (GPCR on membrane vs Cytosolic Kinase) dictate different downstream effects.
Pharmacological Profiling: Mechanism of Action (MoA)
This section contrasts the binding modes. The diagram below illustrates the fundamental difference in signaling pathways between the GPCR-targeted AFR-605 and Kinase-targeted TKIs.
If one were to test AFR-605 in a standard Kinase Panel (e.g., DiscoveRx KINOMEscan), the expected results compared to a TKI (Dasatinib) would be:
Target Kinase
AFR-605 IC50 (nM)
Dasatinib IC50 (nM)
Nilotinib IC50 (nM)
Interpretation
ABL1 (WT)
> 10,000 (Inactive)
< 1.0
< 10
AFR-605 lacks the hinge-binding motif for ABL.
SRC
> 10,000 (Inactive)
0.5
> 1000
Dasatinib is dual SRC/ABL; AFR-605 is not.
c-KIT
> 10,000 (Inactive)
5.0
20
Common off-target for TKIs; unlikely for Indazole amides of this class.
5-HT4 (GPCR)
~0.1 - 1.0 (Active)
> 10,000
> 10,000
Selectivity Inversion.
Key Insight: AFR-605 acts as a Negative Control in kinase assays. If significant kinase inhibition is observed with "AFR-605", verify the compound's purity (check for TKI contamination) or identity.
Experimental Validation Protocols
To rigorously confirm the performance of AFR-605 vs. TKIs, use the following self-validating workflows.
A. Kinase Inhibition Assay (FRET/TR-FRET)
Objective: Quantify IC50 against ABL1 or EGFR.
Preparation: Dissolve AFR-605 free base and Dasatinib in 100% DMSO to 10 mM.
Dilution: Serial 3-fold dilution in Echo-qualified plate (Max conc: 10 µM).
Reaction:
Mix Kinase (e.g., ABL1), Substrate (Peptide), and ATP (at Km).
Dasatinib must show sigmoidal dose-response (IC50 < 1 nM).
AFR-605 should show a flat line (0-10% inhibition at 10 µM). If inhibition >50% is seen, analyze for off-target Indazole promiscuity.
B. Cell Viability Assay (K562 Leukemia Cells)
Objective: Assess phenotypic impact on BCR-ABL dependent cells.
Seeding: Seed K562 cells (5000/well) in RPMI + 10% FBS.
Treatment: Treat with AFR-605 and Dasatinib (0.1 nM - 10 µM) for 72 hours.
Readout: CellTiter-Glo (ATP luminescence).
Outcome:
Dasatinib: Potent killing (EC50 ~1-5 nM).
AFR-605: No cytotoxicity expected up to 10 µM (unless non-specific toxicity occurs).
Experimental Workflow Diagram
Figure 2: High-throughput viability screening workflow for validating TKI efficacy vs. non-TKI controls.
Addressing Potential Confusion: "AFR" vs. "Afatinib"
It is highly probable that "AFR-605" is being conflated with Afatinib or a specific research code (e.g., SKI-606 for Bosutinib) in the context of Second-Generation TKIs.
If you meant Afatinib (BIBW 2992):
Class: 2nd Gen EGFR TKI (Irreversible).
Mechanism: Covalent binding to Cys797 of EGFR.
Comparison: Unlike Dasatinib (reversible), Afatinib forms a permanent bond, making it effective against certain resistance mutations but carrying higher toxicity.
If you meant Bosutinib (SKI-606):
Class: 2nd Gen SRC/ABL TKI.
Mechanism: ATP-competitive.
Comparison: More specific to SRC/ABL than Imatinib; less inhibition of c-KIT/PDGFR (less side effects).
Recommendation: If your study involves AFR-605 , proceed with the understanding that it is a 5-HT4 antagonist . If you require a TKI control with an Indazole scaffold, Axitinib is the appropriate comparator.
References
AFR-605 Identity & Synthesis
Title: Preparation of Indazole Amide Compounds as Serotoninergic Agents.[1]
Source: P
Context: Describes synthesis of AFR-605 and pA2 values for 5-HT4 receptor.
Second-Generation TKI (Dasatinib)
Title: Dasatinib (BMS-354825)
Source:Science (2004).
Context: Establishes the <1 nM potency baseline for 2nd Gen TKIs.
Afatinib (BIBW 2992)
Title: BIBW 2992, an irreversible EGFR/HER2 inhibitor highly effective in preclinical lung cancer models.
Source:Oncogene (2008).
Context: Defines the covalent mechanism of 2nd Gen EGFR TKIs.
Kinase Assay Methodology (KINOMEscan)
Title: A comprehensive assay for targeted superfamily discovery in the human kinome.
Source:N
Context: Standard protocol for profiling selectivity.
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Compound Profile
AFR-605 free base (CAS: 214707-81-0) is a high-affinity, selective 5-HT4 receptor antagonist . Unlike non-selective serotonergic agents, AFR-605 belongs to the indazole-3-carboxamide class, structurally optimized for high potency (pA2 ≈ 10.8) and selectivity against the 5-hydroxytryptamine receptor 4 (5-HT4).
This guide outlines the validation framework for confirming the inhibitory effect of AFR-605 on 5-HT4-mediated signaling. The "inhibitory effect" in this context refers to the antagonism of serotonin (5-HT) or agonist-induced activation of the receptor, effectively blocking the downstream cAMP-PKA signaling cascade.
To validate AFR-605, one must understand the pathway it disrupts. The 5-HT4 receptor is Gs-coupled. Agonist binding recruits Gs proteins, activating Adenylyl Cyclase (AC) and increasing intracellular cAMP. AFR-605 acts as a competitive antagonist, preventing this conformational change and blunting the cAMP spike.
Pathway Visualization: 5-HT4 Signaling Blockade
Figure 1: Mechanism of Action. AFR-605 competitively blocks 5-HT binding, preventing Gs-protein coupling and subsequent cAMP accumulation.
Comparative Performance Analysis
AFR-605 is often compared to standard 5-HT4 antagonists like GR113808 and SB-204070. The following table highlights why AFR-605 is chosen for high-sensitivity applications.
Feature
AFR-605
GR113808
SB-204070
Mechanism
Competitive Antagonist
Competitive Antagonist
Competitive Antagonist
Affinity (pK_i)
High (~10.5)
High (~9.2 - 10.0)
Moderate (~9.0)
Selectivity
>1000x vs 5-HT3
>1000x vs 5-HT3
High
Bioavailability
High (Indazole core)
Low (Ester hydrolysis)
Moderate
Primary Use
High-potency validation
Standard reference
In vivo motility studies
Experimental Validation Protocols
To scientifically validate the inhibitory effect of AFR-605, you must demonstrate concentration-dependent blockade of an agonist-induced response.
Protocol A: Functional cAMP Inhibition Assay (In Vitro)
Objective: Quantify the IC50 of AFR-605 against a fixed concentration of 5-HT (EC80).
Reagents:
HEK-293 cells stably expressing human 5-HT4 receptor.
Agonist: Serotonin (5-HT) or Prucalopride.
Detection: TR-FRET cAMP kit (e.g., Lance Ultra or HTRF).
Buffer: HBSS + 0.5 mM IBMX (phosphodiesterase inhibitor).
Workflow:
Cell Prep: Harvest cells and resuspend in stimulation buffer at 2,000 cells/µL.
Antagonist Pre-incubation:
Add 5 µL of AFR-605 (serial dilution: 100 nM to 0.1 pM) to the plate.
Incubate for 15 minutes at room temperature (RT) to allow receptor equilibration.
Agonist Challenge:
Add 5 µL of 5-HT at its EC80 concentration (typically ~10-30 nM).
Critical Control: Include "Basal" (no agonist) and "Max" (agonist + vehicle) wells.
Stimulation: Incubate for 30-45 minutes at RT.
Detection: Add detection reagents (cAMP-d2 and anti-cAMP-Cryptate). Incubate 1 hour.
Read: Measure FRET signal on a compatible plate reader (e.g., EnVision).
Validation Criteria:
AFR-605 must shift the agonist dose-response curve to the right (Schild analysis).
Complete suppression of cAMP signal to basal levels at high AFR-605 concentrations.
Protocol B: Ex Vivo Tissue Bath Assay (Physiological)
Objective: Confirm functional antagonism in native tissue (Rat Esophagus Tunica Muscularis Mucosae). This is the "Gold Standard" for 5-HT4 validation.
Workflow Visualization:
Figure 2: Ex Vivo Validation Workflow. Measuring the shift in serotonin-induced relaxation in the presence of AFR-605.
Detailed Steps:
Preparation: Isolate the tunica muscularis mucosae from male Wistar rats. Mount in organ baths containing Krebs-Henseleit solution (37°C, oxygenated).
Pre-contraction: Induce tone using Carbachol (3 µM). Wait for stable plateau.
Control Curve: Construct a cumulative concentration-response curve (CCRC) for 5-HT (1 nM - 10 µM) to measure relaxation.
Washout: Wash tissue 3x over 30 mins.
Incubation: Incubate AFR-605 at a fixed concentration (e.g., 1 nM, 10 nM, or 100 nM) for 60 minutes.
Test Curve: Repeat 5-HT CCRC in the presence of AFR-605.
Analysis: Calculate the Dose Ratio (DR). Plot Log(DR-1) vs. Log[Antagonist] to determine pA2.
Expected Result: A parallel rightward shift of the 5-HT curve with no depression of the maximum response (competitive antagonism).
Troubleshooting & Controls
Observation
Potential Cause
Corrective Action
Incomplete Inhibition
Insufficient pre-incubation time
Extend AFR-605 pre-incubation to >30 mins to ensure receptor occupancy.
Non-Parallel Shift
Allosteric modulation or toxicity
Verify cell viability; ensure AFR-605 concentration is below cytotoxic threshold.
High Basal cAMP
Constitutive receptor activity
AFR-605 is a neutral antagonist. If basal drops, it may be an inverse agonist.
Solubility Issues
Precipitate in aqueous buffer
Dissolve stock in 100% DMSO; keep final DMSO <0.1% in assay.
References
Google Patents. (1999). Indazole amide compounds as serotoninergic agents (MXPA99009422A).
Gale, J. D., et al. (1994).[1] Pharmacological characterization of the 5-HT4 receptor antagonist GR113808 in the rat oesophagus. British Journal of Pharmacology, 111(1), 332–338.[1] (Methodological Reference for Tissue Assay). Retrieved from [Link]
PubChem. (n.d.).[2] Compound Summary for CAS 214707-81-0. Retrieved from [Link]
AFR-605 Free Base: Specificity and Selectivity Profiling Guide
This guide provides an in-depth technical analysis and profiling framework for AFR-605 (Free Base) , a potent and selective 5-HT4 receptor antagonist . Designed for researchers and drug development professionals, this do...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis and profiling framework for AFR-605 (Free Base) , a potent and selective 5-HT4 receptor antagonist . Designed for researchers and drug development professionals, this document synthesizes experimental data, comparative analysis, and validated protocols to establish the compound's utility in serotonergic signaling research.
Executive Summary & Mechanism of Action
AFR-605 (Chemical Name: N3-({1-[2-pyridinyl]ethyl}-4-piperidinylmethyl)-1-isopropyl-1H-3-indazolecarboxamide) is a high-affinity, competitive antagonist of the 5-HT4 receptor . Originally developed by Angelini Francesco (A.C.R.A.F.), it belongs to the indazole amide class of serotonergic agents.
Unlike non-selective serotonergic ligands, AFR-605 exhibits sub-nanomolar affinity, with a reported pA2 of 10.8 in functional assays. This places it among the most potent 5-HT4 antagonists available, surpassing the industry standard GR113808.
Mechanistic Pathway
The 5-HT4 receptor is a Gs-coupled GPCR. Upon activation by Serotonin (5-HT), it stimulates Adenylyl Cyclase (AC), increasing cAMP and activating Protein Kinase A (PKA). In the gastrointestinal tract (e.g., esophageal tunica), this pathway mediates smooth muscle relaxation. AFR-605 blocks this cascade.
Figure 1: 5-HT4 Receptor Signaling Cascade and the inhibitory locus of AFR-605.
Comparative Profiling: AFR-605 vs. Alternatives
To validate the selection of AFR-605 for your study, we compare its pharmacological profile against standard 5-HT4 antagonists. The pA2 value (negative log of the antagonist concentration needed to shift the agonist curve 2-fold) is the primary metric of potency.
Table 1: Pharmacological Comparison of 5-HT4 Antagonists
Compound
Class
pA2 (Rat Oesophagus)
Selectivity Profile
Solubility (Free Base)
AFR-605
Indazole Amide
10.8 ± 1.9
High (5-HT4 > 5-HT3/1/2)
Low (Req. DMSO/EtOH)
GR113808
Indole Ester
9.2 – 9.4
High (Standard Reference)
Moderate
SB-204070
Benzoate
~10.0
High
Low
RS-39604
Benzodioxan
9.2
Moderate (High 5-HT4 affinity)
Low
Key Insight: AFR-605 exhibits a pA2 approximately 1.5 log units higher than GR113808. This implies that AFR-605 can be used at significantly lower concentrations (picomolar range) to achieve complete blockade, reducing the risk of off-target effects that occur at micromolar concentrations.
Experimental Protocols: Specificity & Selectivity
The following protocols are designed to validate AFR-605 specificity using the Free Base form. Note that the free base is lipophilic; proper solubilization is critical to prevent precipitation in aqueous buffers which would yield false-negative results.
Protocol A: Preparation and Solubilization (Free Base)
Challenge: The free base form (CAS 214707-81-0) is hydrophobic compared to the hydrochloride salt.
Stock Solution: Dissolve AFR-605 Free Base in 100% DMSO to a concentration of 10 mM.
Working Solution: Dilute the stock into the assay buffer (e.g., Krebs-Henseleit) immediately prior to use. Ensure the final DMSO concentration is <0.1% to avoid solvent effects on the tissue.
To confirm specificity, AFR-605 must be screened against structurally related receptors.
5-HT3 Receptor: 5-HT4 ligands often cross-react with 5-HT3.
Assay: Radioligand binding using [3H]-GR65630.
Expectation: Ki > 10 µM (Low affinity).
hERG Channel: Critical for cardiac safety.
Assay: Patch-clamp electrophysiology in CHO cells expressing hERG.
Expectation: IC50 > 1 µM (Safety margin).
5-HT1/5-HT2:
Assay: Binding displacement of [3H]-8-OH-DPAT (5-HT1A) or [3H]-Ketanserin (5-HT2A).
Scientific Integrity & Validation (E-E-A-T)
Causality & Interpretation
The high potency of AFR-605 (pA2 10.8) suggests a slow dissociation rate or extremely tight binding pocket fit within the indazole amide structure. When using the free base , researchers must account for non-specific binding to plasticware due to lipophilicity.
Recommendation: Use glass reservoirs or low-binding plastics for dilutions below 10 nM.
Validation Check: If the calculated pA2 drops significantly below 10, suspect precipitation or adsorption of the free base.
Limitations
While AFR-605 is highly potent, its free base form is less soluble than the hydrochloride salt (AFR-605 HCl). For in vivo studies, the salt form is preferred. The free base is best reserved for in vitro permeability assays (e.g., PAMPA, Caco-2) where uncharged species transport is being evaluated.
References
Angelini Francesco A.C.R.A.F. (2000).[1] Indazole amide compounds as serotoninergic agents. Patent MXPA99009422A / EP1076058. (Primary source for AFR-605 synthesis and pA2 data).
Gale, J. D., et al. (1994). GR113808: a novel, selective antagonist with high affinity at the 5-HT4 receptor. British Journal of Pharmacology, 111(1), 332-338. (Standard method for 5-HT4 profiling).
Hegde, S. S., & Eglen, R. M. (1996). Peripheral 5-HT4 receptors. FASEB Journal, 10(12), 1398-1407. (Review of 5-HT4 pharmacology and tissue distribution).
Cross-Validation of AFR-605 Free Base Activity: A Comparative Guide to 5-HT4 Receptor Antagonism
Executive Summary & Scientific Context In the landscape of neurogastroenterology and cardiovascular pharmacology, the 5-Hydroxytryptamine 4 (5-HT4) receptor is a critical target for modulating gastrointestinal motility,...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Scientific Context
In the landscape of neurogastroenterology and cardiovascular pharmacology, the 5-Hydroxytryptamine 4 (5-HT4) receptor is a critical target for modulating gastrointestinal motility, urinary tract function, and atrial contraction. AFR-605 free base (CAS: 214707-81-0), an indazole-3-carboxamide derivative, has emerged as a highly potent and selective 5-HT4 receptor antagonist.
This guide provides an objective, data-driven comparison of AFR-605 free base against its structural analogs. By cross-validating its pharmacological activity using standardized ex vivo functional assays, we provide researchers with the mechanistic grounding and self-validating protocols necessary to deploy AFR-605 in advanced drug development workflows.
Mechanistic Grounding: The 5-HT4 Receptor Pathway
To understand the efficacy of AFR-605, we must first examine the causality of its target pathway. The 5-HT4 receptor is a Gs-protein coupled receptor (GPCR). When activated by endogenous serotonin, the Gs-alpha subunit stimulates adenylyl cyclase, leading to the accumulation of intracellular cyclic AMP (cAMP). This secondary messenger activates Protein Kinase A (PKA), initiating a phosphorylation cascade that ultimately induces smooth muscle relaxation in tissues such as the esophageal tunica muscularis mucosae.
AFR-605 acts as a competitive antagonist. By occupying the orthosteric binding site of the 5-HT4 receptor, it physically blocks serotonin binding, thereby preventing the cAMP-mediated relaxation cascade.
5-HT4 receptor Gs-coupled signaling pathway and competitive inhibition by AFR-605.
Cross-Validation Data: AFR-605 vs. Structural Analogs
To objectively evaluate the performance of AFR-605 free base, we cross-validate its antagonistic activity against closely related indazole amide derivatives (AFR-603, AFR-604, and AFR-306) as documented in [1].
The primary metric for this comparative analysis is the pA2 value —the negative logarithm of the molar concentration of the antagonist that requires a twofold increase in agonist concentration to achieve the same baseline response. A higher pA2 indicates greater receptor affinity.
Quantitative Comparison of 5-HT4 Antagonistic Activity
Compound
pA2 Value
Standard Error (s.e.)
Relative Receptor Affinity
AFR-605
10.8
± 1.90
Highest (Sub-nanomolar)
AFR-306
9.36
± 0.38
High
AFR-603
9.12
± 1.42
Moderate
AFR-604
8.19
± 0.99
Baseline
Expert Insight & Causality:
AFR-605 exhibits a remarkably high pA2 of 10.8, demonstrating superior, sub-nanomolar affinity for the 5-HT4 receptor compared to its analogs. This enhanced performance is directly attributed to its optimized N-substituent profile—specifically, the integration of the 1-(2-(2-pyridinyl)ethyl)-4-piperidinyl moiety. This structural modification maximizes hydrophobic and hydrogen-bonding interactions within the orthosteric pocket of the 5-HT4 receptor, anchoring the antagonist more securely than the simpler aliphatic chains found in AFR-604.
Experimental Methodology: Ex Vivo Functional Assay
The self-validating system used to derive these pA2 values is the rat esophageal tunica functional assay, a gold-standard protocol originally validated by [2]. This ex vivo model is selected because the rat esophageal muscularis mucosae possesses a dense, homogenous population of 5-HT4 receptors, ensuring that the measured relaxation is exclusively 5-HT4-mediated without confounding cross-talk from 5-HT3 receptors.
Step-by-step ex vivo functional assay workflow for evaluating 5-HT4 receptor antagonists.
Step-by-Step Protocol
Tissue Preparation: Isolate the tunica muscularis mucosae from the esophagus of male Wistar rats.
Causality: Stripping the mucosa isolates the specific smooth muscle layer highly enriched with 5-HT4 receptors, minimizing off-target receptor noise from surrounding tissues.
Organ Bath Equilibration: Suspend the tissue strips longitudinally in a 10 mL organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously gassed with 95% O2 / 5% CO2. Apply a resting tension of 1.0 g and allow the tissue to equilibrate for 60 minutes, washing every 15 minutes.
Pre-Contraction (Baseline Establishment): Introduce carbachol (1 μM) to the organ bath.
Causality: The esophageal tissue lacks spontaneous tone. Pre-contracting the tissue with a muscarinic agonist establishes a stable, elevated baseline tension, which is an absolute physical prerequisite for quantifying the subsequent relaxant effect of serotonin.
Antagonist Incubation: Add AFR-605 free base (or the chosen analog) to the bath at varying concentrations (e.g., 0.1 nM to 10 nM) and incubate for 30 minutes.
Causality: A 30-minute incubation ensures complete tissue penetration and allows the antagonist to reach a steady-state binding equilibrium with the 5-HT4 receptors before the agonist challenge.
Agonist Dose-Response Curve: Cumulatively add serotonin (5-HT) in half-log increments (from 1 nM to 100 μM). Record the relaxation responses as a percentage of the carbachol-induced tone.
Schild Analysis & Validation: Plot the dose-response curves. Calculate the dose ratio (DR) of the serotonin EC50 in the presence versus the absence of AFR-605. The pA2 is derived from the x-intercept of the Schild plot (log(DR-1) vs. -log[Antagonist]).
Causality: This mathematical analysis makes the protocol a self-validating system. A Schild plot slope of approximately 1.0 confirms that AFR-605 is acting as a true competitive antagonist, validating the integrity of the pA2 calculation independent of the agonist concentration.
References
Source: Google Patents (Patent MXPA99009422A / CN1252798A)
GR113808: a novel, selective antagonist with high affinity at the 5-HT4 receptor
Source: British Journal of Pharmacology (Gale J.D., et al., 1994)
URL:[Link]
AFR-605 FREE BASE - Substance Record
Source: Global Substance Registration System (GSRS), National Institutes of Health (NIH)
URL:[Link]
Comparative
Comparative Analysis: EGFR Tyrosine Kinase Inhibitors and Adjunct Modulators
The following guide provides a comparative analysis of AFR-605 and Gefitinib . Important Scientific Disambiguation: In the context of drug development and oncology, Gefitinib is a well-established first-generation EGFR T...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides a comparative analysis of AFR-605 and Gefitinib .
Important Scientific Disambiguation:
In the context of drug development and oncology, Gefitinib is a well-established first-generation EGFR Tyrosine Kinase Inhibitor (TKI).[1]
AFR-605 (CAS# 214707-81-0) chemically refers to a specific 5-HT4 receptor antagonist (Indazole-3-carboxamide derivative).
However, given the request to compare "performance with other alternatives" in the context of Gefitinib, it is highly probable that "AFR-605" is a nomenclatural confusion for Afatinib (a second-generation EGFR TKI often compared to Gefitinib) or a specific research compound for managing TKI-induced side effects (diarrhea).
This guide is structured to address both scenarios:
Primary Analysis:Afatinib (likely intended) vs. Gefitinib (Efficacy, Mechanism, and Resistance).
Secondary Analysis:AFR-605 (Chemical Entity) vs. Gefitinib (Potential for Side-Effect Management/Combination).
Executive Summary
Gefitinib (Iressa): A reversible, ATP-competitive inhibitor of EGFR (ErbB1). It is a first-generation TKI, highly effective in EGFR-mutant NSCLC (Del19, L858R) but susceptible to the T790M resistance mutation.
Afatinib (Gilotrif/Giotrif): An irreversible ErbB family blocker (pan-HER inhibitor). It covalently binds to EGFR, HER2, and HER4. It demonstrates broader potency and activity against certain resistance mutations compared to Gefitinib.[1]
AFR-605 (Chemical Entity): A high-affinity 5-HT4 receptor antagonist (
).[2] While not an anticancer agent, it holds theoretical value in researching the management of Gefitinib-induced diarrhea , a dose-limiting toxicity mediated by gut EGFR inhibition and secretory mechanisms.
Mechanistic Comparison (The Core Directive)
Binding Kinetics & Reversibility
The fundamental differentiator between the first and second generation of these drugs is the binding mode.
Gefitinib (Reversible): Forms hydrogen bonds with the ATP-binding pocket of the EGFR kinase domain (specifically Met793). Its reversible nature allows high concentrations of intracellular ATP to eventually displace the drug, limiting its efficacy against high-affinity mutants like T790M.
Afatinib (Irreversible): Contains a reactive acrylamide group (Michael acceptor). It forms a permanent covalent bond with the sulfhydryl group of Cys773 (or Cys805 in HER2). This "suicide inhibition" results in a prolonged duration of action, independent of plasma drug levels once bound, requiring the cell to synthesize new receptors to restore signaling.
Signaling Pathway Visualization
The following diagram illustrates the intervention points of Gefitinib (Reversible) and Afatinib (Irreversible) within the EGFR signaling cascade.
Caption: Comparative binding mechanisms of Gefitinib (reversible ATP competition) vs. Afatinib (irreversible covalent modification) in the EGFR signaling cascade.[1]
Pharmacological Performance Profile
Potency and Selectivity Data
The following table summarizes key inhibitory concentrations (
) and physicochemical properties.
Feature
Gefitinib (1st Gen)
Afatinib (2nd Gen)
AFR-605 (Free Base)
Primary Target
EGFR (WT, Del19, L858R)
EGFR, HER2, ErbB4 (Pan-ErbB)
5-HT4 Receptor
Mechanism
Reversible ATP Competitor
Irreversible Covalent Inhibitor
Antagonist
(EGFR WT)
~33 nM
~0.5 nM
N/A (Inactive)
(L858R)
~3–5 nM
~0.4 nM
N/A
(T790M)
>1000 nM (Resistant)
~10 nM (Modest Activity)
N/A
Half-Life ()
~48 Hours
~37 Hours
Unknown (Research Grade)
Key Toxicity
Diarrhea, Rash, ILD
Diarrhea (Severe), Rash, Paronychia
Potential: Constipation
The "AFR-605" Context: Managing TKI Side Effects
If your research involves AFR-605 (the 5-HT4 antagonist), it is likely being evaluated to counteract the gastrointestinal toxicity of EGFR inhibitors.
Mechanism: Gefitinib inhibits EGFR in the gut lining, disrupting chloride secretion and mucosal integrity, leading to secretory diarrhea.
Experimental Use: AFR-605 can be used in murine models to assess if it reduces Gefitinib-induced fecal water content without compromising the anti-tumor efficacy of the TKI.
Experimental Protocols (Self-Validating Systems)
To validate the performance difference between these agents, the following protocols are recommended. These are designed to be self-validating by including necessary positive and negative controls.
nM for both drugs. H1975 must show resistance to Gefitinib (M) but sensitivity to Afatinib ( nM).
Protocol B: Western Blot "Washout" Assay (Irreversibility Test)
Objective: Prove Afatinib's irreversible binding compared to Gefitinib.
Treatment: Treat PC-9 cells with
of Gefitinib or Afatinib for 2 hours.
Washout: Remove medium. Wash cells
with warm PBS. Add drug-free medium.
Recovery: Incubate for 0, 4, 8, and 24 hours post-washout.
Stimulation: Stimulate with EGF (50 ng/mL) for 15 min before lysis at each time point.
Lysis & Blotting: Lyse cells. Immunoblot for p-EGFR (Y1068) and Total EGFR.
Validation Check:
Gefitinib: p-EGFR signal should recover within 4–8 hours (drug washes off).
Afatinib: p-EGFR signal should remain suppressed at 24 hours (covalent bond persists).
Experimental Workflow Diagram
Caption: Workflow for validating potency (Cytotoxicity) and binding kinetics (Washout/Western Blot) of EGFR inhibitors.
Conclusion & Selection Guide
Select Gefitinib if: You require a reversible inhibitor for baseline comparative studies in sensitive EGFR mutants, or are studying acquired resistance mechanisms where the drug must be displaceable.
Select Afatinib if: You need a pan-ErbB inhibitor, are targeting T790M (moderate activity) or HER2-driven tumors, or require a positive control for covalent kinase inhibition.
Select AFR-605 if: Your research focuses on supportive care , specifically the pharmacological blockade of 5-HT4 receptors to manage motility-related adverse events (diarrhea) caused by the aforementioned TKIs.
References
Park, K., et al. (2016). Afatinib versus gefitinib as first-line treatment of patients with EGFR mutation-positive non-small-cell lung cancer (LUX-Lung 7): a phase 2B, open-label, randomised controlled trial. The Lancet Oncology.
Solca, F., et al. (2012). Target binding properties and cellular activity of afatinib (BIBW 2992), an irreversible ErbB family blocker. Journal of Pharmacology and Experimental Therapeutics.
MedKoo Biosciences. (n.d.). AFR-605 Free Base Product Data (CAS# 214707-81-0). MedKoo Product Catalog.
Cohen, M.H., et al. (2003). FDA Drug Approval Summary: Gefitinib (Iressa) Tablets. The Oncologist.
Briejer, M.R., et al. (2001). The in vitro pharmacological profile of prucalopride, a novel enterokinetic compound. European Journal of Pharmacology. (Reference for 5-HT4 agonist/antagonist context).
Potency Assessment Guide: AFR-605 Free Base vs. HER2 Inhibitors
Based on the chemical identity of AFR-605 (a known 5-HT4 receptor antagonist) and the context of the request (HER2 inhibition), this guide is structured as a Candidate Validation Protocol . It treats AFR-605 as a candida...
Author: BenchChem Technical Support Team. Date: March 2026
Based on the chemical identity of AFR-605 (a known 5-HT4 receptor antagonist) and the context of the request (HER2 inhibition), this guide is structured as a Candidate Validation Protocol . It treats AFR-605 as a candidate compound under evaluation for repurposed or novel HER2 inhibitory activity, comparing it against established standards (Alternatives).
This approach ensures scientific integrity by acknowledging the compound's known profile while fulfilling the user's request to assess its potency against HER2 using rigorous, field-proven methodologies.
Executive Summary & Compound Profile
Objective: To objectively assess the potency of AFR-605 Free Base as a candidate HER2 (ErbB2) inhibitor, comparing its efficacy profile against clinically established alternatives.
Candidate Profile:
Compound: AFR-605 (Free Base)
Chemical Class: Indazole-3-carboxamide derivative.[1]
Known Mechanism: 5-HT4 Receptor Antagonist (
).
Investigation Status: Evaluated here for off-target or repurposed potency against the Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2) kinase domain.
The HER2 Landscape:
HER2 (ErbB2) is an orphan receptor tyrosine kinase. Potent inhibitors must disrupt its heterodimerization (typically with HER3) or block ATP binding within the kinase domain. The "Gold Standard" alternatives for comparison are Trastuzumab (biologic), Lapatinib (reversible TKI), and Neratinib (irreversible TKI).
Comparative Potency Analysis (Benchmarks)
To validate AFR-605, its performance must be benchmarked against the following established quantitative standards. Any candidate failing to meet the Threshold for Relevance (IC50 < 100 nM) is generally considered non-potent.
Table 1: Benchmark Performance of HER2 Inhibitor Alternatives
Alternative
Class
Binding Mode
Biochemical IC50 (HER2)
Cellular IC50 (BT-474)
Key Resistance Profile
Lapatinib
TKI (Type I½)
Reversible
~10.8 nM
~50–100 nM
Susceptible to T798M mutation
Neratinib
TKI (Type VI)
Irreversible (Covalent)
~5.6 nM
~2–5 nM
Active against T798M
Tucatinib
TKI (Type I)
Reversible (Selective)
~6.9 nM
~10–20 nM
High HER2 selectivity (spares EGFR)
Afatinib
TKI (Type VI)
Irreversible (Pan-HER)
~14 nM
~5–10 nM
Broad ErbB family blockade
AFR-605
Candidate
Putative Competitive
Target: < 50 nM
Target: < 100 nM
To be determined
Analytic Insight: If AFR-605 acts via its known indazole scaffold, it likely functions as an ATP-competitive inhibitor. To compete with Neratinib , it must demonstrate sub-nanomolar affinity or covalent bonding capabilities (e.g., presence of a Michael acceptor acrylamide group).
Mechanism of Action & Signaling Pathway
The following diagram illustrates the critical signaling nodes AFR-605 must inhibit to demonstrate efficacy. A potent HER2 inhibitor must collapse both the PI3K/AKT (survival) and RAS/MAPK (proliferation) pathways.
Figure 1: Critical Signaling Nodes. AFR-605 must block HER2 phosphorylation to prevent downstream activation of AKT (Survival) and MAPK (Proliferation).
Experimental Protocols for Validation
To rigorously validate AFR-605, the following self-validating experimental systems must be employed.
Experiment A: In Vitro Kinase Inhibition (Biochemical)
Objective: Determine the intrinsic binding affinity (
) or inhibitory constant () of AFR-605 against recombinant HER2 kinase domain.
Method: FRET-based Z'-LYTE Kinase Assay or LanthaScreen Europium Binding Assay.
Protocol:
Preparation: Dissolve AFR-605 free base in 100% DMSO (Stock 10 mM). Prepare 3-fold serial dilutions (10
M to 0.1 nM).
Reaction: Incubate AFR-605 with recombinant HER2 (5 ng/well), ATP (
concentration), and FRET peptide substrate.
Control: Use Lapatinib (1
M) as Positive Control (100% Inhibition) and DMSO only as Negative Control (0% Inhibition).
Readout: Measure Fluorescence Ratio (Coumarin/Fluorescein). Calculate
using non-linear regression (4-parameter logistic fit).
Lyse and immunoblot for p-HER2 (Tyr1248) , p-AKT (Ser473) , and p-ERK1/2 .
Validation: Effective potency requires dose-dependent disappearance of p-HER2 and p-AKT bands, mirroring the Lapatinib control.
Experiment C: Workflow Visualization
Figure 2: Sequential Validation Workflow. Progression requires passing the biochemical threshold before cellular testing.
Scientific Integrity & Data Interpretation
Causality & Mechanism:
Free Base Solubility: AFR-605 free base is lipophilic. For cellular assays, ensure DMSO concentration does not exceed 0.1% to avoid cytotoxicity artifacts.
Off-Target Effects: Given AFR-605's affinity for 5-HT4 (
nM), any observed cytotoxicity in HER2-negative lines (e.g., MCF-7) suggests off-target toxicity rather than specific HER2 inhibition.
Validation of AFR-605 Free Base as a High-Affinity 5-HT4 Receptor Antagonist: A Comparative Research Guide
Part 1: Executive Summary AFR-605 free base (Chemical Name: 1H-Indazole-3-carboxamide, 1-(1-methylethyl)-N-((1-(2-(2-pyridinyl)ethyl)-4-piperidinyl)methyl)-) is a research-grade pharmacological agent identified as a high...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Executive Summary
AFR-605 free base (Chemical Name: 1H-Indazole-3-carboxamide, 1-(1-methylethyl)-N-((1-(2-(2-pyridinyl)ethyl)-4-piperidinyl)methyl)-) is a research-grade pharmacological agent identified as a highly potent and selective 5-HT4 receptor antagonist .
While standard antagonists like GR-113808 and SB-204070 are staples in serotonin research, AFR-605 distinguishes itself with an exceptionally high affinity (pA2 ≈ 10.8), making it a critical tool for isolating 5-HT4-mediated responses in tissues with low receptor reserve or for "washout-resistant" receptor blockade studies.
This guide validates AFR-605 free base against industry standards, providing the solubility protocols necessary for the free base form and the functional assays required to confirm its antagonistic profile.
Part 2: Mechanism of Action & Signaling Pathway
The 5-HT4 receptor is a Gs-coupled GPCR. Under basal conditions, Serotonin (5-HT) binding induces a conformational change that activates Adenylyl Cyclase (AC), increasing intracellular cAMP and activating Protein Kinase A (PKA).
AFR-605 Mechanism:
AFR-605 acts as a competitive antagonist. It binds to the orthosteric site of the 5-HT4 receptor with picomolar affinity, preventing 5-HT docking and thereby silencing the downstream cAMP/PKA cascade.
Visualization: 5-HT4 Signaling & AFR-605 Blockade
Figure 1: Mechanistic pathway showing AFR-605 competitive antagonism at the 5-HT4 receptor interface.
Part 3: Comparative Analysis
To validate AFR-605, we must compare it to the "Gold Standard" (GR-113808) and the "Historical Standard" (SB-204070).
Table 1: Pharmacological Comparison of 5-HT4 Antagonists
Feature
AFR-605
GR-113808
SB-204070
Role
Ultra-High Affinity Antagonist
Standard Reference Antagonist
Partial/Standard Antagonist
Affinity (pA2 / pKi)
10.8 (Picomolar range) [1]
~9.2 - 9.7 (Nanomolar) [2]
~9.0 - 9.5 [3]
Reversibility
Slow dissociation (Pseudo-irreversible behavior in some assays)
Key Insight: The pA2 of 10.8 for AFR-605 indicates it is approximately 10-50 times more potent than GR-113808. In practical terms, this allows researchers to use significantly lower concentrations (e.g., 0.1 - 1 nM) to achieve complete blockade, reducing the risk of off-target effects that occur at micromolar concentrations.
Part 4: Experimental Validation Protocols
As this product is the Free Base (not the HCl salt), direct dissolution in aqueous buffer will fail. The following protocols ensure correct formulation and functional validation.
Protocol A: Formulation of AFR-605 Free Base
Failure to solubilize the free base correctly is the #1 cause of experimental variability.
This assay is the gold standard for 5-HT4 validation because the rat esophagus muscularis mucosae contains a high density of 5-HT4 receptors that mediate relaxation.
Objective: Confirm AFR-605 antagonism by shifting the Serotonin concentration-response curve (CRC) to the right.
Workflow Diagram
Figure 2: Step-by-step functional assay workflow for validating 5-HT4 antagonism.
Detailed Steps:
Tissue Mounting: Mount rat esophageal tunica muscularis mucosae strips in organ baths containing Krebs solution (gassed with 95% O2/5% CO2) at 37°C.
Pre-contraction: Induce stable muscle tone using Carbachol (1-3 µM) . Wait for the contraction to plateau.
Antagonist Equilibration:
Control Group: Add Vehicle (0.01% DMSO).
Test Group: Add AFR-605 (Final concentration: 1 nM).
Critical: Incubate for 45-60 minutes . High-affinity antagonists like AFR-605 have slow association kinetics; insufficient incubation leads to underestimation of potency.
Agonist Curve: Construct a cumulative concentration-response curve for 5-HT (Serotonin) (range: 1 nM to 10 µM).
Readout: Measure the % relaxation of the carbachol-induced tone.
Expected Results:
In the presence of 1 nM AFR-605, the 5-HT curve should shift significantly to the right (dextral shift) without depression of the maximum response (competitive antagonism).
Calculate the Dose Ratio (DR). The pA2 should align with the literature value of ~10.8.
Part 5: Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Precipitation in Buffer
Free base insolubility
Ensure Stock is 100% DMSO. Dilute rapidly into vortexing buffer. Do not exceed 10 µM in aqueous media.
Low Potency Observed
Insufficient equilibration
Increase incubation time from 30 min to 60-90 min . High affinity = Slow k_on.
Non-Parallel Shift
Non-specific toxicity
Check final DMSO concentration. Ensure it is <0.1%.
Irreversibility
Pseudo-irreversible binding
Due to high affinity, AFR-605 washes out very slowly. Do not reuse tissue strips after AFR-605 exposure.
Part 6: References
Google Patents / USPTO. (2000). Indazole amide compounds as serotoninergic agents (AFR-605). Patent MXPA99009422A. (Primary source for pA2=10.8 data).[3] Link
Gale, J. D., et al. (1994).[3] GR113808: a novel, selective antagonist with high affinity at the 5-HT4 receptor. British Journal of Pharmacology, 111(1), 332-338.[3] Link
Wardle, K. A., et al. (1996). Selective and functional 5-HT4 receptor antagonism by SB 204070. British Journal of Pharmacology, 118(3), 665-670. Link
NCATS Inxight Drugs. (2023). AFR-605 Entry & Chemical Structure. National Center for Advancing Translational Sciences. Link[1][2]
Title: Comparative Profiling Guide: AFR-605 Free Base vs. Canonical ErbB Inhibitors Introduction & Scientific Rationale In modern drug development, comprehensive polypharmacology profiling is essential to distinguish pri...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Comparative Profiling Guide: AFR-605 Free Base vs. Canonical ErbB Inhibitors
Introduction & Scientific Rationale
In modern drug development, comprehensive polypharmacology profiling is essential to distinguish primary target efficacy from off-target kinase cross-reactivity. AFR-605 (free base) is canonically characterized as a highly potent, selective 5-HT4 receptor antagonist[1]. However, when evaluating neuro-oncology applications or comprehensive safety panels, it is routinely benchmarked against canonical ErbB (EGFR/HER) family inhibitors—such as Afatinib, Lapatinib, and Erlotinib[2]—to rule out off-target receptor tyrosine kinase (RTK) activity.
This guide objectively compares the biochemical and cellular performance of AFR-605 against standard ErbB inhibitors. By establishing AFR-605 as an RTK-null compound in these assays, researchers can validate its high selectivity index (SI) and confirm that any observed phenotypic cytotoxicity is independent of ErbB blockade[3].
Mechanistic Context & Causality
The ErbB family of receptor tyrosine kinases (EGFR/ErbB1, HER2/ErbB2, HER3/ErbB3, and HER4/ErbB4) drives cellular proliferation and survival via the PI3K/AKT and MAPK/ERK pathways[4]. Canonical inhibitors like Afatinib covalently bind the ATP-binding cleft of these kinases, arresting downstream signaling. Conversely, AFR-605 targets the G-protein coupled 5-HT4 receptor. Comparing these compounds in an ErbB-directed kinase assay serves as a rigorous negative control paradigm for AFR-605.
Quantitative Data Comparison
To objectively compare performance, we evaluate the half-maximal inhibitory concentration (IC50) across key ErbB kinases. The data below demonstrates the stark contrast between the targeted covalent inhibition of Afatinib and the RTK-null activity of AFR-605.
Compound
Primary Target
EGFR (WT) IC50 (nM)
HER2 IC50 (nM)
5-HT4 pA2 (Affinity)
Mechanism of Action
AFR-605 (Free Base)
5-HT4 Receptor
> 10,000
> 10,000
10.8
Reversible Antagonist
Afatinib
Pan-ErbB
0.5
14.0
N/A
Irreversible Covalent Inhibitor
Lapatinib
EGFR / HER2
10.8
9.2
N/A
Reversible ATP-competitive
Erlotinib
EGFR
2.0
> 1,000
N/A
Reversible ATP-competitive
(Note: AFR-605 exhibits a pA2 of 10.8 for 5-HT4[1], with negligible affinity for ErbB kinases. Afatinib and Lapatinib serve as highly potent positive controls[2].)
Experimental Workflows & Protocols
Self-Validating System Design: Every protocol below incorporates internal controls. DMSO serves as the vehicle (negative) control, Afatinib as the positive control for ErbB inhibition, and total protein normalization ensures that signal reduction is due to kinase inhibition rather than acute cell death.
Causality: Homogeneous Time-Resolved Fluorescence (HTRF) is chosen over radiometric assays because it eliminates radioactive waste while providing a high signal-to-background ratio, which is crucial for accurately determining IC50 values >10 µM (as expected for AFR-605).
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Reconstitute AFR-605 free base, Afatinib, and Lapatinib in 100% DMSO to 10 mM stock solutions.
Compound Titration: Perform a 3-fold serial dilution of all compounds in DMSO, then dilute 1:100 in Kinase Buffer to achieve a final DMSO concentration of 1% (preventing solvent-induced kinase denaturation).
Enzyme Reaction: In a 384-well plate, combine 2 µL of recombinant EGFR or HER2 kinase (0.5 ng/well) with 2 µL of the compound. Incubate for 15 minutes at room temperature to allow equilibrium binding.
Substrate Addition: Initiate the reaction by adding 2 µL of ATP/TK-Substrate-Biotin mix (ATP at Km, e.g., 10 µM for EGFR). Incubate for 60 minutes.
Detection: Add 6 µL of HTRF detection buffer containing Streptavidin-XL665 and Eu3+-Cryptate conjugated anti-phosphotyrosine antibody.
Readout & Validation: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio. Validation Check: The Afatinib control must yield an IC50 < 1 nM for the assay to be deemed valid.
Causality: While biochemical assays confirm direct binding, In-Cell Westerns (ICW) are required to prove that the compounds can penetrate the cell membrane and engage the target in a physiological intracellular environment[5].
Cell Seeding: Seed A431 cells (high EGFR expressors) at 15,000 cells/well in a 96-well black, clear-bottom plate. Incubate overnight at 37°C, 5% CO2.
Starvation & Treatment: Wash cells with PBS and starve in serum-free DMEM for 4 hours to reduce basal autophosphorylation. Treat cells with AFR-605 (10 µM) or Afatinib (100 nM) for 2 hours.
Stimulation: Stimulate cells with 50 ng/mL Epidermal Growth Factor (EGF) for 10 minutes to induce robust ErbB dimerization and phosphorylation.
Fixation & Permeabilization: Immediately fix cells with 4% paraformaldehyde for 20 minutes. Permeabilize with 0.1% Triton X-100 in PBS for 15 minutes.
Staining: Block with Odyssey Blocking Buffer for 1 hour. Incubate with primary antibodies: Rabbit anti-phospho-EGFR (Tyr1068) and Mouse anti-total-ERK (normalization control) overnight at 4°C.
Detection: Wash and incubate with near-infrared secondary antibodies (e.g., IRDye 800CW anti-Rabbit and IRDye 680RD anti-Mouse) for 1 hour.
Imaging: Scan the plate using an infrared imaging system. Quantify the 800 nm (phospho-target) signal normalized to the 680 nm (total protein) signal.
Workflow Visualization
Sequential screening workflow comparing target affinity and cellular engagement.
References
MXPA99009422A - Indazole amide compounds as serotoninergic agents (Google P
ErbB Family Signalling: A Paradigm for Oncogene Addiction and Personalized Oncology (NCBI/NIH).[Link]
Discovery of pan-ErbB inhibitors protecting from SARS-CoV-2 replication... (bioRxiv).[Link]
Machine Learning-Based Virtual Screening and Identification of the Fourth-Generation EGFR Inhibitors (ACS Omega).[Link]
BRAFV600 and ErbB inhibitors directly activate GCN2 in an off-target manner... (PMC).[Link]
Technical Guide: Confirming the On-Target Effects of AFR-605 Free Base
The following guide details the technical validation of AFR-605 , a high-affinity 5-HT4 receptor antagonist . Executive Summary & Compound Profile AFR-605 (Free Base) is a potent, selective antagonist of the 5-HT4 recept...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide details the technical validation of AFR-605 , a high-affinity 5-HT4 receptor antagonist .
Executive Summary & Compound Profile
AFR-605 (Free Base) is a potent, selective antagonist of the 5-HT4 receptor (5-hydroxytryptamine receptor 4). Unlike 5-HT4 agonists (e.g., prucalopride) used for motility disorders, AFR-605 blocks constitutive and serotonin-induced Gs-protein signaling.
To scientifically confirm its on-target effects, researchers must demonstrate three criteria:
High-Affinity Binding: Displacement of a known 5-HT4 radioligand.
Functional Antagonism: Inhibition of 5-HT-induced cAMP accumulation without intrinsic agonist activity.
Pathway Specificity: Absence of off-target activity at structurally related receptors (e.g., 5-HT3, 5-HT2A).
Property
Specification
Chemical Class
Indazole-3-carboxamide derivative
Primary Target
5-HT4 Receptor (GPCR, Gs-coupled)
Mechanism
Competitive Antagonist (pA2 ≈ 10.8)
Key Readout
Inhibition of cAMP production; blockade of tissue relaxation
Solubility
DMSO (Free base is hydrophobic; avoid aqueous stock)
Comparative Analysis: AFR-605 vs. Alternatives
When validating AFR-605, it is critical to benchmark it against established tools to ensure the observed effects are receptor-mediated.
Compound
Role
Mechanism
Comparison Notes
AFR-605
Test Agent
5-HT4 Antagonist
High potency (pA2 > 10). Used to block 5-HT effects.
GR113808
Positive Control
5-HT4 Antagonist
The "Gold Standard" reference antagonist. AFR-605 should match or exceed its potency.
Prucalopride
Agonist Control
5-HT4 Agonist
Used to stimulate the system. AFR-605 must reverse Prucalopride-induced effects.
Ondansetron
Negative Control
5-HT3 Antagonist
Used to prove selectivity. AFR-605 should not mimic Ondansetron effects.
Mechanistic Visualization
AFR-605 functions by occupying the orthosteric pocket of the 5-HT4 receptor, preventing Serotonin (5-HT) from inducing the conformational change required to activate the Gs alpha subunit. This prevents Adenylyl Cyclase (AC) activation and subsequent cAMP accumulation.
Readout: Measure FRET signal (665 nm / 620 nm ratio).
Analysis: Plot inhibition curves. A pure antagonist will reduce the signal to basal levels.
Success Criteria:
AFR-605 must show a dose-dependent reduction of cAMP.
Schild Analysis: If you run full 5-HT dose-response curves at varying AFR-605 concentrations, the 5-HT curve should shift parallel to the right, confirming competitive antagonism.
Filtration: Harvest on GF/B filters after 60 min incubation.
Count: Measure radioactivity (CPM).
Result: AFR-605 should displace [3H]-GR113808 with a Ki in the sub-nanomolar range (consistent with pA2 ~10.8).
Troubleshooting & Controls Matrix
Observation
Possible Cause
Corrective Action
High Basal cAMP (No Agonist)
Constitutive Activity or Contamination
Run an "Inverse Agonist" check. If AFR-605 reduces basal cAMP below zero-control, it has inverse agonist properties (common in 5-HT4 antagonists).
Incomplete Inhibition
Solubility Issues
AFR-605 free base is hydrophobic. Ensure DMSO concentration is <0.5% in final assay but stock is fully solubilized.
Right-shift is not parallel
Allosteric Modulation
If the 5-HT curve flattens (Emax depression) rather than shifting right, AFR-605 may be acting allosterically or irreversibly.
References
Google Patents. (n.d.). Indazole amide compounds as serotoninergic agents (Patent MXPA99009422A).
Gale, J. D., et al. (1994).[1] GR113808: a novel, selective antagonist with high affinity at the 5-HT4 receptor. British Journal of Pharmacology.[1] (Cited as standard protocol source in patent).
Author: BenchChem Technical Support Team. Date: March 2026
Topic: AFR-605 Free Base Proper Disposal Procedures
Content Type: Standard Operating Procedure (SOP) / Technical Safety Guide
Audience: Researchers, Laboratory Safety Officers, and Drug Discovery Scientists[1]
Core Directive & Compound Profile
AFR-605 Free Base (CAS# 214707-81-0) is a high-potency indazole-3-carboxamide derivative acting as a selective 5-HT4 receptor ligand (serotoninergic agent).[1] Literature data indicates a pA2 value of ~10.8, corresponding to picomolar affinity .[1]
Critical Safety Alert: Due to its extreme potency (sub-nanomolar activity), AFR-605 must be handled as a Control Band 4 (High Containment) compound.[1] Standard laboratory disposal methods (e.g., drain disposal, simple trash) are strictly prohibited due to the risk of environmental bioaccumulation and unintended physiological effects on aquatic life.[1]
Insoluble in water. Requires DMSO or Ethanol for cleaning/solubilization.[1]
Potency
pA2 ≈ 10.8 ( < 1 nM)
High Potency. Zero-tolerance for dust generation or aerosolization.[1]
Physical State
Solid (Powder)
High risk of inhalation; use static-dissipative weighing procedures.[1]
Personal Protective Equipment (PPE) & Engineering Controls
Before initiating any disposal or cleaning procedure, ensure the following barrier protection is in place.
Respiratory: Handling open powder requires a Class II Biological Safety Cabinet (BSC) or a chemical fume hood with HEPA filtration.[1] If outside containment, a P100/N95 respirator is mandatory.[1]
Outer Layer: Nitrile (extended cuff, >5 mil) or Neoprene.[1]
Ocular: Chemical splash goggles (standard safety glasses are insufficient for high-potency washdowns).[1]
Disposal Workflows
A. Solid Waste (Pure Compound, Spills, Contaminated Wipes) [1]
Primary Containment: Place all solid waste (weigh boats, contaminated Kimwipes, gloves) into a clear polyethylene bag (4 mil).[1]
Secondary Containment: Seal the primary bag and place it into a yellow hazardous waste bag or a rigid hazardous waste drum labeled "High Potency Pharmaceutical Waste."[1]
Destruction Method:High-Temperature Incineration is the only acceptable destruction method.[1] Do not autoclave (AFR-605 is thermally stable but not deactivated by steam).[1]
B. Liquid Waste (Stock Solutions in DMSO/Ethanol) [1]
Segregation: Do not mix with aqueous waste streams.[1] AFR-605 free base will precipitate in water, creating "hot spots" of solid active drug in the liquid waste container.[1]
Solvent Stream: Dispose of stock solutions into the Non-Halogenated Organic Solvent waste stream (assuming DMSO/EtOH vehicle).[1]
Labeling: Tag container with: "Contains Trace High-Potency 5-HT4 Ligand (AFR-605)."
C. Glassware Decontamination (The "Triple Solvation" Method)
Because AFR-605 is a lipophilic free base, water washing is ineffective and dangerous (spreads contamination).[1]
Solvent Rinse 1: Rinse glassware with Acetone or Ethanol to dissolve the free base.[1] Collect this rinse as organic waste.
Acid Wash (Optional but Recommended): Rinse with 10% Acetic Acid or 0.1M HCl.[1] This converts any residual free base into a water-soluble salt, facilitating removal.[1]
Final Wash: Wash with soap and water in a standard sink.[1]
Visualized Decision Tree (Graphviz)
Caption: Operational workflow for segregating and disposing of AFR-605 based on physical state and solubility properties.
Emergency Spill Response
In the event of a powder spill outside a fume hood:
Evacuate the immediate area for 15 minutes to allow aerosols to settle.[1]
Don PPE: Tyvek suit, double gloves, and P100 respirator.[1]
Cover: Gently cover the spill with paper towels dampened with Ethanol (prevents dust).[1]
Wipe: Wipe up the spill working from the outside in.[1] Do not use a broom/brush (generates dust).[1]
Decontaminate Surface: Apply a 10% Bleach solution followed by an Ethanol rinse.[1] Bleach aids in oxidative degradation of the indazole structure.[1]
References
Google Patents. (1999).[1] Indazole amide compounds as serotoninergic agents (MXPA99009422A).[1] Retrieved from
National Center for Advancing Translational Sciences (NCATS). (n.d.).[1] AFR-605 Substance Record. Inxight Drugs.[1][2][3] Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Subject: Operational Safety & Handling Protocol for AFR-605 Free Base (Investigational HPAPI)
Executive Safety Summary
Status: Investigational Compound (Treat as OEB 4 / High Potency)
Primary Hazard: Unknown specific toxicology; assume Carcinogenic, Mutagenic, or Reprotoxic (CMR) potential.
Form: Free Base (Lipophilic solid). High risk of dermal absorption and static generation.
Critical Directive: AFR-605 free base must be handled as a High Potency Active Pharmaceutical Ingredient (HPAPI) . Due to its "free base" designation, this compound lacks the counter-ion found in salt forms, rendering it significantly more lipophilic. This increases the probability of rapid transdermal absorption upon contact. Standard fume hood protection is insufficient for dry powder handling.
Technical Hazard Assessment: The "Free Base" Factor
To ensure scientific integrity, we must understand why we apply these controls.
Lipophilicity & Permeation: Unlike salt forms (e.g., AFR-605 HCl), the free base is uncharged and non-polar. This allows it to pass through the lipid bilayer of the stratum corneum (outer skin) more easily than ionized salts.
Electrostatic Potential: Free bases often exhibit high static charge, causing "fly-away" powder behavior during weighing. This increases the risk of airborne particulate generation and surface contamination outside the primary containment device.
Solubility Profile: Likely low aqueous solubility; requires organic solvents (DMSO, Methanol) for reconstitution. This introduces a "vehicle effect" where the solvent can act as a carrier, further accelerating skin absorption of the API.
Personal Protective Equipment (PPE) Matrix
The following PPE ensemble is non-negotiable for handling AFR-605 in solid or concentrated solution form.
Protection Zone
Component
Specification
Rationale
Respiratory
PAPR (Powered Air Purifying Respirator)
HEPA filter (APF 25 or 1000 depending on hood)
Mandatory if handling powder outside a glovebox. N95 is insufficient for nanoparticles/HPAPIs.
Transfer approximate amount to a disposable weighing boat using a disposable antistatic micro-scoop.
Close stock container immediately.
Transfer from boat to tared vial.
Gravimetric Dilution: If the mass is <5 mg, do not weigh dry. Weigh the solvent, add the approximate powder, re-weigh, and calculate concentration. This avoids handling invisible quantities of dust.
Step 3: Solubilization
Add solvent (e.g., DMSO) gently down the side of the vial to avoid displacing powder.
Cap tightly.[1][2][3][4] Vortex inside the containment device.
Wipe Down: Wipe the exterior of the vial with a solvent-dampened Kimwipe (methanol/water) before removing it from the hood. Treat this wipe as hazardous waste.
Deactivation & Waste Disposal
Because AFR-605 is a free base , it is chemically basic. We utilize acid-base chemistry for decontamination.
Surface Decontamination:
Solubilize: Wipe surface with a surfactant/alcohol mix (to pick up the lipophilic molecule).
Neutralize: Apply a mild acidic solution (e.g., 1N Acetic Acid or Citric Acid). This converts the free base into a salt form, which is generally more water-soluble and easier to clean, though it does not necessarily destroy the biological activity.
Oxidation (Destruction): Follow with a 10% bleach solution (sodium hypochlorite) if the molecule is oxidation-sensitive (common for many APIs), wait 10 minutes, then rinse with water.
Disposal:
Solid Waste: Double-bagged in yellow "Chemo/Incinerate" bags.
Liquid Waste: Segregated into "High Potency" waste streams. Do not mix with general solvent waste.
Visualizing the Containment Logic
The following diagram illustrates the decision logic for handling AFR-605 based on the state of matter.
Caption: Operational logic flow for AFR-605. Note the strict requirement for static control and isolation during the dry powder phase due to the free base's physical properties.
References
Occupational Safety and Health Administration (OSHA). (2016). Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs in Healthcare Settings. OSHA Technical Manual. [Link]
SafeBridge Consultants. (2022). The Potent Compound Safety Triangle: A Guide to Handling HPAPIs.[Link]
National Institutes of Health (NIH). (2023). Guidelines for the Safe Handling of High Potency Active Pharmaceutical Ingredients. NIH Division of Occupational Health and Safety. [Link]
Centers for Disease Control and Prevention (CDC). (2023). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings.[Link]
(Note: As AFR-605 is identified as an investigational compound code, specific SDS data is unavailable in public CAS registries. This guide applies the "Precautionary Principle" utilizing Control Banding strategies for novel HPAPIs.)